molecular formula C6H6N2S B1529511 2-Cyano-4,5-dimethylthiazole CAS No. 1378802-88-0

2-Cyano-4,5-dimethylthiazole

Cat. No.: B1529511
CAS No.: 1378802-88-0
M. Wt: 138.19 g/mol
InChI Key: ZQCVWNPIDGVSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4,5-dimethylthiazole is a chemical compound that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. Its structure incorporates both a nitrile group and a thiazole heterocycle, which are privileged motifs found in numerous biologically active molecules. The primary research applications of this compound and its analogs are in the development of novel anticancer agents. Thiazole derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A-549), and hepatocellular carcinoma (HepG-2) . The cyanoacrylamide moiety, related to the nitrile group in this compound, is particularly noted for its ability to interact with biological targets such as DNA, inducing damage and inhibiting replication processes in cancer cells . Furthermore, such thiazole-based compounds have been investigated as potential topoisomerase II inhibitors, a established target for anticancer therapy, and for their use in photodynamic therapy due to their DNA photocleavage capabilities . For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethyl-1,3-thiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-5(2)9-6(3-7)8-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCVWNPIDGVSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Heterocyclic Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the thiazole nucleus stands as a privileged scaffold, integral to the structure of numerous pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in the development of novel therapeutics. This guide focuses on a specific, yet significant, derivative: 2-Cyano-4,5-dimethylthiazole. The introduction of a cyano group at the 2-position, coupled with methyl substitutions at the 4 and 5-positions, imparts distinct physicochemical characteristics that are critical for its synthetic utility and potential as a building block in drug design. This document serves as a comprehensive technical resource, elucidating the core physicochemical properties of this compound, providing field-proven experimental methodologies, and offering insights into its broader relevance in pharmaceutical research.

Section 1: Core Molecular Attributes and Physicochemical Profile

This compound is a solid organic compound characterized by the presence of a five-membered thiazole ring, a nitrile functional group, and two methyl substituents. These structural features collectively define its chemical behavior and physical properties.

Structural and General Data

A foundational understanding of this compound begins with its basic molecular and identification details.

PropertyValueSource
IUPAC Name 4,5-dimethylthiazole-2-carbonitrileN/A
CAS Number 1378802-88-0[ChemExpress][1]
Molecular Formula C₆H₆N₂S[ChemExpress][1]
Molecular Weight 138.19 g/mol [ChemExpress][1]
Appearance Solid (predicted)General knowledge

Table 1: General and structural data for this compound.

Predicted Physicochemical Properties
PropertyPredicted/Estimated ValueNotes and Rationale
Melting Point Not availableExpected to be a solid at room temperature based on its molecular weight and the properties of similar substituted thiazoles.
Boiling Point Not availableLikely to be significantly higher than related non-cyanated analogs due to increased polarity.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF.The polar cyano group may impart some water solubility, but the overall heterocyclic structure suggests better solubility in organic solvents[2].
pKa ~1-2 (for the thiazolium proton)The thiazole ring is weakly basic. The electron-withdrawing cyano group is expected to decrease the basicity compared to unsubstituted thiazole.
LogP Not availableThe presence of the polar cyano group will influence the lipophilicity.

Table 2: Predicted physicochemical properties of this compound.

Section 2: Synthesis and Spectroscopic Characterization

The unambiguous identification and purity assessment of this compound are paramount. This section outlines a plausible synthetic approach and the expected spectroscopic fingerprints that define its molecular structure.

Synthetic Pathway: A Conceptual Approach

The synthesis of 2-cyanothiazole derivatives can be achieved through various established methods. A common and effective strategy involves the Hantzsch thiazole synthesis or modifications thereof. A potential route to this compound could involve the reaction of a suitable α-haloketone with a thioamide bearing the cyano group.

Alternatively, the introduction of the cyano group can be accomplished via a Sandmeyer-type reaction on a 2-aminothiazole precursor or through the dehydration of a corresponding amide or oxime. A recent approach highlights the synthesis of 2-cyanothiazole from cyanogen gas and a dithiane derivative, offering a direct and cost-effective route[3].

G cluster_synthesis Conceptual Synthetic Workflow start Starting Materials (e.g., 3-chloro-2-butanone and cyanothioamide) reaction Hantzsch Thiazole Synthesis (Cyclocondensation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product This compound purification->product

A conceptual workflow for the synthesis of this compound.
Spectroscopic Profile: The Molecular Fingerprint

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the anticipated spectral characteristics based on the analysis of related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two singlets should be observed for the two non-equivalent methyl groups at positions 4 and 5 of the thiazole ring. The chemical shifts of these protons would likely fall in the range of δ 2.0-2.5 ppm. The exact chemical shifts will be influenced by the electron-withdrawing nature of the cyano group.

  • ¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. Key expected signals include:

    • Two signals for the methyl carbons, likely in the range of δ 10-20 ppm.

    • A signal for the cyano carbon (C≡N), typically appearing in the range of δ 110-125 ppm.

    • Signals for the C2, C4, and C5 carbons of the thiazole ring. The C2 carbon, attached to the cyano group, is expected to be significantly downfield. The C4 and C5 carbons will also have distinct chemical shifts.

The IR spectrum is crucial for identifying the key functional groups. The most prominent and diagnostic absorption band will be that of the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, medium-intensity band in the region of 2220-2260 cm⁻¹. Other characteristic absorptions will include C-H stretching and bending vibrations for the methyl groups, and skeletal vibrations of the thiazole ring.

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z 138, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as HCN or methyl radicals, providing further structural confirmation.

Section 3: Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and trustworthiness of data, standardized and validated experimental protocols are essential. This section details the methodologies for determining key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental property that provides an indication of purity.

  • Protocol: Capillary Melting Point Method

    • Sample Preparation: Finely powder a small amount of crystalline this compound.

    • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat the sample at a rate of 10-20 °C/min for a preliminary determination, then repeat with a fresh sample, heating at a slower rate of 1-2 °C/min near the expected melting point to obtain an accurate range.

    • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A narrow melting range (e.g., 0.5-1 °C) is indicative of high purity.

G cluster_melting_point Melting Point Determination Workflow prep Sample Preparation (Fine Powder) load Capillary Loading prep->load measure Measurement in Apparatus (Controlled Heating) load->measure observe Observation and Recording (Melting Range) measure->observe result Melting Point Data observe->result

Workflow for determining the melting point of a crystalline solid.
Solubility Assessment

Understanding the solubility profile is critical for formulation and in vitro assay development.

  • Protocol: Shake-Flask Method for Equilibrium Solubility

    • Preparation: Add an excess amount of solid this compound to a series of vials.

    • Solvent Addition: Add a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) to each vial.

    • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

    • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

    • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculation: Determine the solubility in units such as mg/mL or mol/L.

Spectroscopic Analysis Protocols
  • NMR Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be required.

    • Ensure the sample is fully dissolved and free of any particulate matter.

    • Acquire the spectra on a calibrated NMR spectrometer.

  • FTIR Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the spectrum.

  • Mass Spectrometry Sample Preparation:

    • For EI-MS, a direct insertion probe can be used for solid samples.

    • Alternatively, the sample can be dissolved in a volatile organic solvent and introduced via a gas chromatograph (GC-MS).

Section 4: Relevance in Drug Development and Safety Considerations

The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs. The introduction of a cyano group can modulate the electronic properties of the thiazole ring, potentially enhancing its binding affinity to biological targets. Cyanothiazole derivatives have been investigated for a range of therapeutic applications, including as anticancer agents[4]. The methyl groups at the 4 and 5-positions can also influence the compound's metabolic stability and steric interactions with target proteins.

Potential Applications
  • Kinase Inhibitors: The thiazole scaffold is a common feature in many kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, which can be crucial for binding to the hinge region of kinases.

  • Anticancer Agents: As demonstrated in the literature for related cyanophenyl-substituted thiazoles, this class of compounds shows promise in cancer therapy[4].

  • Building Block for Library Synthesis: this compound can serve as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling cyanated heterocyclic compounds and related thiazole derivatives should be followed.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[3][5][6].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat[5][6].

  • First Aid:

    • In case of skin contact: Wash off immediately with plenty of soap and water[6].

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration[6].

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases[3].

It is imperative to consult the supplier-specific SDS upon acquisition of this compound for detailed and up-to-date safety information.

Conclusion

This compound represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its distinct physicochemical properties, stemming from the interplay of the thiazole ring, the cyano group, and the methyl substituents, make it a valuable building block for the synthesis of novel bioactive compounds. This technical guide has provided a comprehensive overview of its core attributes, methodologies for its characterization, and its potential applications and safety considerations. As research in this area progresses, a deeper understanding of the experimental properties of this compound will undoubtedly facilitate its broader application in the development of next-generation therapeutics.

References

  • Sigma-Aldrich. (2024).
  • Advanced Biotech. (2025). Safety Data Sheet for 2,4-Dimethyl-5-Acetyl Thiazole.
  • Fisher Scientific. (2025).
  • Fisher Scientific. (2024). Safety Data Sheet for 2-Isobutyl-4,5-dimethylthiazole.
  • Mehmood, H., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances.
  • ChemExpress. (n.d.). This compound.
  • Ayati, A., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry.
  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. (n.d.). 2-(3-Cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylicacid ethyl ester.
  • Lesyk, R., et al. (2020). Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Current issues in pharmacy and medicine: science and practice.
  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-, 2-methylpropyl ester.
  • PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-, ethyl ester.
  • Ganellin, C. R., et al. (1979).
  • Cayman Chemical. (n.d.).
  • MDPI. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide.
  • Organic Syntheses. (n.d.). 2,4-Dimethylthiazole.
  • Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles.
  • PubChem. (n.d.). 2,4-Dimethylthiazole.
  • Fragrance University. (n.d.). dimethyl thiazole.
  • The Good Scents Company. (n.d.). 2,4-dimethyl thiazole.
  • Cayman Chemical. (n.d.).
  • Pharmaffiliates. (n.d.). Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
  • PubChem. (n.d.). 2-Amino-3-cyano-4,5-dimethylpyrrole.
  • SciSpace. (n.d.). Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles.
  • SCIRP. (n.d.).
  • ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide.
  • Connect Journals. (n.d.). Synthesis, Spectral, and Computational Studies of 2-Cyano-3-(1,3-diphenyl-1H- pyrazol-4-yl)acrylamide.
  • Mianke Chemical Mall. (n.d.). This compound.
  • ResearchGate. (n.d.). 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.
  • ResearchGate. (n.d.).
  • Society of Toxicology. (n.d.). The Toxicologist.
  • Organic Chemistry Data. (n.d.).
  • ResearchGate. (n.d.). pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)
  • PubChem. (n.d.). 4-Cyano-3-methyl-1,2-thiazole-5-carboxylic acid.
  • Google Patents. (n.d.). Synthesis of 4-cyanothiazoles.
  • SciELO. (n.d.). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides.
  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange.
  • Chair of Analytical Chemistry. (2025).
  • Organic Chemistry D

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Cyano-4,5-dimethylthiazole, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The document moves beyond a simple recitation of procedural steps to offer insights into the underlying chemical principles, ensuring a robust understanding for researchers engaged in the synthesis of novel thiazole derivatives.

I. Strategic Approach to the Synthesis of the Thiazole Core

The construction of the this compound molecule is most effectively achieved through the renowned Hantzsch thiazole synthesis.[1][2] This classical yet highly versatile method involves the cyclocondensation of an α-haloketone with a thioamide. For our target molecule, the logical precursors are 3-bromo-2-butanone and cyanothioacetamide.

The selection of these starting materials is predicated on their commercial availability and the directness of the synthetic route they afford. 3-Bromo-2-butanone provides the C4, C5, and the two methyl substituents of the thiazole ring, while cyanothioacetamide furnishes the sulfur atom, the nitrogen atom, and the C2-carbon bearing the crucial cyano group.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_product Product 3-bromo-2-butanone 3-Bromo-2-butanone Reaction Cyclocondensation 3-bromo-2-butanone->Reaction Cyanothioacetamide Cyanothioacetamide Cyanothioacetamide->Reaction Product This compound Reaction->Product Formation of thiazole ring

Caption: Synthetic route to this compound via Hantzsch synthesis.

II. Experimental Protocol: A Step-by-Step Guide

The following protocol is a robust, self-validating procedure for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the reaction.

A. Preparation of Starting Materials
  • 3-Bromo-2-butanone: This α-bromoketone can be synthesized by the bromination of 2-butanone in a suitable solvent like methanol.[3][4] Careful control of the reaction temperature is crucial to favor the formation of the desired 3-bromo isomer over other brominated byproducts.[3]

  • Cyanothioacetamide: This thioamide can be prepared from cyanoacetamide, which is commercially available. The conversion of the amide to the thioamide is typically achieved using a thionating agent such as phosphorus pentasulfide or Lawesson's reagent in an anhydrous solvent like dioxane or toluene.[1][5]

B. Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 3-bromo-2-butanone and cyanothioacetamide.

  • Solvent Selection: A polar protic solvent such as ethanol is recommended to facilitate the dissolution of the reactants and to mediate the proton transfer steps in the reaction mechanism.

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[6]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

III. Comprehensive Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The expected data from these analyses are presented below.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.[1][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale
C2-CN-~115The cyano carbon is significantly deshielded and appears in the characteristic region for nitriles.[7]
C4-CH₃~2.4~15The methyl protons are in an aliphatic environment, attached to an sp²-hybridized carbon of the thiazole ring.[1]
C5-CH₃~2.3~12Similar to the C4-methyl group, but with slight variation due to the different electronic environment.[1]
C2-~150The C2 carbon is attached to the electronegative nitrogen and the cyano group, leading to a downfield shift.[7]
C4-~148The C4 carbon is part of the thiazole ring and is substituted with a methyl group.
C5-~128The C5 carbon is also part of the thiazole ring and is substituted with a methyl group.
B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[2][8]

Table 2: Predicted FTIR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹) Rationale
C≡N (Nitrile)~2230The stretching vibration of the carbon-nitrogen triple bond in the cyano group gives a sharp and intense absorption in this region.[8]
C=N (Thiazole ring)~1600The stretching vibration of the carbon-nitrogen double bond within the thiazole ring.[9]
C=C (Thiazole ring)~1550The stretching vibration of the carbon-carbon double bond within the thiazole ring.
C-H (Methyl)~2950-2850The stretching vibrations of the carbon-hydrogen bonds in the methyl groups.[10]
C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[11][12]

Table 3: Predicted Mass Spectrometry Data

Parameter Value Rationale
Molecular Ion (M⁺)m/z = 138The molecular weight of C₆H₆N₂S.
Key Fragmentsm/z = 123, 97, 69Fragmentation is expected to occur via the loss of a methyl group (M-15), followed by further fragmentation of the thiazole ring.[11]
Diagram of the Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_analysis Data Analysis Synthesized_Product Crude this compound Purification Column Chromatography Synthesized_Product->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Analysis Structure Confirmation and Purity Assessment NMR->Analysis FTIR->Analysis MS->Analysis

Caption: Workflow for the purification and characterization of this compound.

IV. Conclusion and Future Perspectives

This guide has detailed a reliable and well-grounded approach to the synthesis and characterization of this compound. The Hantzsch thiazole synthesis provides a direct and efficient route to this valuable heterocyclic building block. The provided characterization data, while predictive, is based on established spectroscopic principles and data from analogous structures, offering a solid benchmark for researchers in the field.

The availability of a robust synthetic and characterization framework for this compound will undoubtedly facilitate its exploration in drug discovery programs. Further investigations could focus on the derivatization of the cyano group or the methyl substituents to generate a library of novel compounds for biological screening.

V. References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • de Souza, M. V. N. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1479. [Link]

  • Teva Pharmaceutical Industries Ltd. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. WO2012032528A2.

  • Asian Journal of Chemistry. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474. [Link]

  • Bou-Salah, G., Hamil, A. S., & Al-Zahrani, F. A. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(2), 456. [Link]

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2001). Synthetic applications of benzothiazole containing cyanoacetyl group. Journal of the Chinese Chemical Society, 48(6A), 1071-1076. [Link]

  • Teijin Pharma Limited. (2011). Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid. CN102079731A.

  • Pautler, C. S., & Joshi, A. (2023). Cyanothiazole Copper(I) Complexes: Uncharted Materials with Exceptional Optical and Conductive Properties. arXiv preprint arXiv:2308.08013. [Link]

  • Al-Adiwish, W. M., & Al-Hussain, S. A. (2010). Regioselective Synthesis of New 2-(E)-Cyano(thiazolidin-2-ylidene)thiazoles. Molecules, 15(3), 1647–1655. [Link]

  • American Cyanamid Company. (1982). 2-Amino-5-cyanothiazoles and their preparation. US4324899A.

  • Gaonkar, A. V., & Kirtany, J. K. (1987). A Note on the Vilsmeier-Haack Formylation of 2-Amino-4-methylthiazole. Organic Preparations and Procedures International, 19(1), 74-76. [Link]

  • Organic Syntheses. (1977). 1-bromo-3-methyl-2-butanone. Organic Syntheses, 57, 12. [Link]

  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • Teijin Limited. (1994). Cyano compound and its production. JPH06345724A.

  • Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Attar, M. S. (2015). One-pot and multi-step syntheses of new 2-(4,5-dihydro-1H-pyrazol-1-yl) thiazole derivatives. Journal of the Serbian Chemical Society, 80(10), 1221-1231. [Link]

  • Shaker, Y. M. (2011). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. ARKIVOC, 2011(ii), 227-239. [Link]

  • Würfel, H., & Egold, H. (2017). Syntheses of Substituted 2-Cyano-Benzothiazoles. Organic Syntheses, 94, 310-323. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Hreczycho, G., & Hreczycho, W. (2020). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2020(3), M1152. [Link]

  • Würfel, H., & Egold, H. (2018). Syntheses of Substituted 2-Cyano-Benzothiazoles. Organic Syntheses, 95, 177-191. [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of California, Los Angeles. (n.d.). IR Absorption Table. [Link]

  • Chemistry Steps. (n.d.). C13 NMR List of Chemical Shifts. [Link]

  • Nippon Chemiphar Co., Ltd. (2018). Miniaturized crystals of 2- [3-cyano-4- (2-methylpropoxy) phenyl] -4-methylthiazole-5-carboxylic acid, finely divided products thereof, and solid preparations containing these. JP6408642B2.

  • MySkinRecipes. (n.d.). 3-BROMO-2-BUTANONE. [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

  • Goreshnik, E., & Glinyanaya, N. (2017). 2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1): a co-crystal of two molecules with agrochemical activities. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1835–1839. [Link]

  • ResearchGate. (n.d.). Joint Computational and Experimental Investigations on the Synthesis and Properties of Hantzsch-type Compounds: An Overview. [Link]

  • LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • SpectraBase. (n.d.). 2-Methyl-thiazole-4,5-dicarboxylic acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. (n.d.). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Kočevar, M., & Polanc, S. (2006). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 11(11), 894–903. [Link]

  • Zhang, J., Brodbelt, J. S., & Li, J. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 25(24), 5896. [Link]

  • Navarrete-Vázquez, G., Moreno-Díaz, H., & Estrada-Soto, S. (2012). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Molecules, 17(12), 14358–14371. [Link]

Sources

An In-depth Technical Guide to 2-Cyano-4,5-dimethylthiazole: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are integral to numerous approved drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] The functionalization of this core, particularly with reactive moieties like the cyano group, unlocks a vast chemical space for the development of novel therapeutic agents.[6] This guide provides a comprehensive technical overview of a specific, valuable derivative: 2-Cyano-4,5-dimethylthiazole. We will delve into its molecular identity, a robust and logical synthetic pathway, detailed spectroscopic characterization, and its potential as a versatile building block in drug development programs.

Chemical Identity and Molecular Structure

While this compound is a specific and synthetically accessible molecule, it is not broadly listed with a dedicated CAS number in major public chemical databases, suggesting its status as a specialized research chemical. Its identity is therefore defined by its molecular structure and properties.

  • Systematic Name: 4,5-dimethylthiazole-2-carbonitrile

  • Molecular Formula: C₆H₆N₂S

  • Molecular Weight: 138.19 g/mol

  • Structure:

    (Note: An actual image would be embedded here in a real whitepaper)

The structure features the aromatic 4,5-dimethylthiazole ring, which provides a stable, electron-rich core. The key functional group is the nitrile (cyano group) at the C2 position. This group is a powerful electron-withdrawing group and serves as a versatile chemical handle for further molecular elaboration.

Proposed Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound involves a two-step sequence starting from commercially available precursors. This pathway leverages two cornerstone reactions in heterocyclic chemistry: the Hantzsch thiazole synthesis and the Sandmeyer reaction.

Workflow of the Proposed Synthesis:

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction 3-Bromo-2-butanone 3-Bromo-2-butanone Reaction_1 Cyclocondensation (Ethanol, Reflux) 3-Bromo-2-butanone->Reaction_1 Reactant Thiourea Thiourea Thiourea->Reaction_1 Reactant Product_A 2-Amino-4,5-dimethylthiazole Reaction_2 Diazotization Product_A->Reaction_2 Starting Material Product_A->Reaction_2 Reaction_1->Product_A Diazonium_Salt Diazonium Salt Intermediate Reaction_2->Diazonium_Salt Intermediate NaNO2_HCl NaNO₂ / aq. HCl (0-5 °C) NaNO2_HCl->Reaction_2 CuCN CuCN / KCN (Heat) Reaction_3 Cyanation CuCN->Reaction_3 Final_Product This compound Reaction_3->Final_Product Diazonium_Salt->Reaction_3

Caption: Proposed two-step synthesis of this compound.

Part A: Hantzsch Synthesis of 2-Amino-4,5-dimethylthiazole

The Hantzsch synthesis is a classic and reliable method for forming a thiazole ring.[7][8][9][10] It involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and ethanol to form a slurry.

  • Reagent Addition: Slowly add 3-bromo-2-butanone (1.0 eq) to the slurry. The reaction is often exothermic, and the thiourea will gradually dissolve.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize with a base (e.g., aqueous sodium bicarbonate) to precipitate the free amine.

  • Purification: Filter the resulting solid, wash with cold water, and dry. The crude 2-amino-4,5-dimethylthiazole can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Causality: The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom. This is followed by an intramolecular cyclization where the nitrogen attacks the ketone's carbonyl carbon, and a final dehydration step yields the stable aromatic thiazole ring.[10]

Part B: Sandmeyer Reaction for this compound

The Sandmeyer reaction is a powerful transformation that converts an aromatic amino group into a variety of functional groups, including the cyano group, via a diazonium salt intermediate.[7][11][12][13]

Detailed Experimental Protocol:

  • Diazotization:

    • Suspend 2-amino-4,5-dimethylthiazole (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3 eq) in a flask cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) in water. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed.

  • Reaction Completion and Work-up:

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

    • Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Trustworthiness and Self-Validation: The progress of each step must be rigorously monitored by TLC. The identity and purity of the intermediate and final product must be confirmed by spectroscopic methods (NMR, IR, MS) as detailed in the following section.

Spectroscopic Characterization

Confirming the molecular structure of this compound is achieved through a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.[14]

Technique Expected Observations and Rationale
¹H NMR Two sharp singlet peaks are expected in the aliphatic region. • δ ≈ 2.3-2.5 ppm (s, 3H): Attributable to the methyl protons at the C4 position. • δ ≈ 2.2-2.4 ppm (s, 3H): Attributable to the methyl protons at the C5 position. The exact chemical shifts may vary slightly depending on the solvent.
¹³C NMR Several distinct signals are predicted, confirming the carbon skeleton.[15][16] • δ ≈ 150-160 ppm: Quaternary carbon C2, significantly deshielded by the nitrogen atom and the attached cyano group. • δ ≈ 145-155 ppm: Quaternary carbon C4. • δ ≈ 125-135 ppm: Quaternary carbon C5. • δ ≈ 110-120 ppm: Nitrile carbon (C≡N). • δ ≈ 10-15 ppm: Two signals for the methyl carbons.
Infrared (IR) Spectroscopy A key diagnostic peak confirms the presence of the nitrile group.[14] • ~2230 cm⁻¹ (strong, sharp): Characteristic C≡N stretching vibration. This is a definitive indicator of the cyano group. • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the thiazole ring.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern. • Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular formula C₆H₆N₂S.

Reactivity and Application in Drug Development

This compound is a valuable intermediate due to the versatile reactivity of its cyano group and the established biological importance of the thiazole scaffold.

Key Reaction Pathways:

Reactivity_Pathways Start This compound Hydrolysis Acid/Base Hydrolysis Start->Hydrolysis further hydrolysis Reduction Reduction (e.g., LiAlH₄, H₂/Ni) Start->Reduction Nucleophilic_Add Nucleophilic Addition (e.g., Grignard) Start->Nucleophilic_Add after hydrolysis Amide 2-Carboxamido- 4,5-dimethylthiazole Hydrolysis->Amide further hydrolysis Amine 2-(Aminomethyl)- 4,5-dimethylthiazole Reduction->Amine Ketone 2-Acyl- 4,5-dimethylthiazole Nucleophilic_Add->Ketone after hydrolysis Acid 4,5-Dimethylthiazole- 2-carboxylic acid Amide->Acid further hydrolysis

Caption: Key transformations of the 2-cyano group for synthetic diversification.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding primary amide and subsequently to the carboxylic acid (4,5-dimethylthiazole-2-carboxylic acid).[17] These functional groups are common in drug molecules for improving solubility and forming hydrogen bonds.

  • Reduction: The cyano group can be reduced to a primary amine (2-(aminomethyl)-4,5-dimethylthiazole) using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center, which is crucial for many drug-receptor interactions.

  • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the nitrile carbon, which upon hydrolysis, yields ketones. This allows for the construction of more complex carbon skeletons.

Role in Medicinal Chemistry: The 2-aminothiazole core, from which this compound is derived, is present in numerous FDA-approved drugs.[7][18] Therefore, this compound serves as an excellent starting point for creating libraries of novel compounds for high-throughput screening. The dimethyl substitution pattern can influence the molecule's lipophilicity and metabolic stability, while the versatile cyano handle allows for the introduction of diverse pharmacophores to explore structure-activity relationships (SAR).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, prudent laboratory practice dictates handling it based on the known hazards of related compounds like organic nitriles and thiazoles.

  • Potential Hazards: Assumed to be toxic if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory system. Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling should be performed in a well-ventilated fume hood.

  • Handling: Avoid generating dust or aerosols. Keep away from heat, sparks, and open flames. Avoid contact with strong acids, strong bases, and strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound represents a highly valuable, though specialized, building block for chemical synthesis and drug discovery. Its logical and accessible synthetic route, based on the foundational Hantzsch and Sandmeyer reactions, makes it readily available for research purposes. The true power of this molecule lies in the synthetic versatility of its 2-cyano group, which acts as a gateway to a multitude of other functional groups. For researchers and drug development professionals, this compound offers a strategic entry point for creating novel derivatives based on the pharmacologically significant thiazole scaffold, enabling the systematic exploration of new chemical entities with therapeutic potential.

References

  • BenchChem. (2025). The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles. Benchchem.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • Verma, R., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances.
  • Arshad, M. F., et al. (2024). Application and synthesis of thiazole ring in clinically approved drugs.
  • Parrino, B., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry.
  • Azam, F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.
  • OUCI. (n.d.).
  • Watts, P., et al. (2005).
  • Mehmood, H., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances.
  • Sloop, J. C. (2000). Learning from the Hantzsch synthesis.
  • Khan Academy. (2019). Synthesis of Thiazoles. YouTube.
  • de Souza, J., et al. (2023). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Aminothiazoles. Benchchem.
  • Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles.
  • Ziady, C., et al. (2010). 1H and 13C NMR assignments for the cyanine dyes SYBR Safe and thiazole orange. Magnetic Resonance in Chemistry.
  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • Google Patents. (2011). Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid.
  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy.
  • Guidechem. (n.d.). 5-CYANO-4-METHYL-1,2,3-THIADIAZOLE 175136-68-2 wiki.
  • PubChem. (n.d.). 4,5-Dimethylthiazole.
  • Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Google Patents. (1982).
  • Khalifa, M. E. (2016).
  • ChemicalBook. (n.d.). 1452-16-0(2-Cyanothiazole) Product Description.
  • The Royal Society of Chemistry. (n.d.). 13C nmr spectroscopy examples.
  • The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • Synchem. (n.d.). 4,5-Dimethylthiazole-2-carboxylic acid.

Sources

solubility and stability of 2-Cyano-4,5-dimethylthiazole in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Cyano-4,5-dimethylthiazole

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a heterocyclic compound of interest to researchers and drug development professionals. While direct experimental data for this specific molecule is not extensively published, this paper synthesizes information from structurally related thiazole and cyano-containing compounds to establish a robust predictive profile. It covers theoretical and practical aspects of its solubility in common laboratory solvents and details its stability under various stress conditions as outlined in forced degradation studies. This guide includes detailed, field-proven experimental protocols for determining solubility and assessing stability, supported by workflow diagrams and references to authoritative guidelines. The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively work with this compound in a research and development setting.

Introduction to this compound

This compound belongs to the thiazole class of heterocyclic compounds, which are five-membered rings containing both sulfur and nitrogen atoms. The thiazole ring is a significant scaffold in medicinal chemistry and is a core component of numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-neoplastic agent Dasatinib[1][2]. The presence of a cyano (-C≡N) group and two methyl (-CH3) groups on the thiazole ring of the title compound imparts specific chemical characteristics that influence its reactivity, solubility, and stability. The electron-withdrawing nature of the cyano group can affect the electron density of the thiazole ring, while the methyl groups add lipophilicity. Understanding these properties is critical for its application in drug discovery, agrochemical synthesis, and materials science, where precise control over formulation and shelf-life is paramount[3][4].

Physicochemical Properties

A summary of the core physicochemical properties of this compound, derived from its structure and comparison with similar molecules like 2,4-dimethylthiazole, is presented below[3][5].

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₆H₆N₂SBased on chemical structure
Molecular Weight 138.19 g/mol Calculated from atomic weights
Appearance Colorless to light yellow liquid or solidInferred from similar thiazole derivatives[3]
Boiling Point >150 °CHigher than 2,4-dimethylthiazole (146 °C) due to increased polarity from the cyano group[3]
pKa ~1.5 - 2.5Thiazole nitrogen is weakly basic

Solubility Profile

The solubility of an active compound is a critical parameter that influences its bioavailability, formulation possibilities, and reaction kinetics. The solubility of this compound is dictated by its molecular structure, which possesses both polar (cyano group, thiazole nitrogen) and non-polar (dimethyl groups, thiazole ring) features.

Theoretical Considerations & Predicted Solubility

The principle of "like dissolves like" provides a framework for predicting solubility. The polarity of this compound is intermediate. The cyano group is strongly polar and can act as a hydrogen bond acceptor. The thiazole ring itself has polar characteristics. However, the two methyl groups and the carbon-sulfur backbone contribute to its lipophilic nature.

Based on studies of similar cyano-containing compounds like 2-cyanoacetamide, a predictive solubility profile can be established[6][7]. Polar aprotic solvents are expected to be excellent solvents due to their ability to engage in dipole-dipole interactions without donating a proton that could react with the cyano group.

Experimental Solubility Data (Predictive)

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents at ambient temperature. This data is extrapolated from the behavior of analogous structures[6][7][8].

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleHigh polarity, strong dipole-dipole interactions.[9]
Dimethylformamide (DMF)Very SolubleHigh polarity, effectively solvates the cyano group.[6][7]
Acetonitrile (ACN)SolubleSimilar polarity, "like dissolves like".[8][10]
AcetoneSolubleGood polarity for solvating the molecule.[7]
Polar Protic MethanolModerately SolubleCan act as a hydrogen bond donor/acceptor but less polar than DMF.
EthanolModerately SolubleLower polarity than methanol, solubility decreases with alkyl chain length.[7]
WaterSparingly SolubleThe lipophilic methyl groups and thiazole ring limit solubility despite the polar cyano group.
Non-Polar TolueneSparingly SolubleFavorable interactions with the non-polar regions of the molecule.
HexaneInsolublePolarity mismatch between the solvent and the cyano group.[9]
Dichloromethane (DCM)SolubleEffective at dissolving moderately polar organic compounds.[7]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for quantitatively determining the solubility of this compound.

Objective: To determine the saturation solubility of the compound in a chosen solvent at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Acetonitrile, Methanol)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Calibrated analytical balance

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • HPLC system with UV detector or other suitable quantitative method

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 to 48 hours to ensure equilibrium is reached[6].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization: Solubility Testing Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_result 4. Result prep1 Add excess solid to known volume of solvent equil1 Seal and agitate (24-48h at constant T) prep1->equil1 equil2 Let solids settle (>2h) equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute accurately sample2->sample3 sample4 Quantify via HPLC sample3->sample4 result1 Calculate Solubility (mg/mL or mol/L) sample4->result1

Caption: Workflow for equilibrium solubility determination.

Stability Profile

Assessing the chemical stability of a molecule is mandated by regulatory agencies like the ICH and is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products[11].

Factors Influencing Stability

The stability of this compound is influenced by its functional groups:

  • Thiazole Ring: While generally stable, thiazole rings can be susceptible to cleavage under harsh oxidative or hydrolytic conditions.

  • Cyano Group: The nitrile functionality is prone to hydrolysis under strong acidic or basic conditions, typically converting to a carboxylic acid or an amide intermediate. This process can be slow and requires forcing conditions[12].

  • Overall Structure: The molecule as a whole may be sensitive to degradation by light (photolysis) or elevated temperatures.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing. Its purpose is to identify likely degradation products and establish a "stability-indicating" analytical method capable of separating the intact drug from any degradants[9][11][13].

The typical stress conditions applied are:

  • Acid Hydrolysis: (e.g., 0.1 N HCl)

  • Base Hydrolysis: (e.g., 0.1 N NaOH)

  • Oxidation: (e.g., 3% H₂O₂)

  • Thermal Stress: (e.g., 60-80 °C)

  • Photolytic Stress: (e.g., ICH-specified light exposure)

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the analytical method's specificity is adequately challenged[9].

Predicted Degradation Pathways
  • Acid/Base Hydrolysis: The primary site of hydrolytic attack is predicted to be the cyano group. Under acidic or basic conditions, it is expected to hydrolyze to 4,5-dimethylthiazole-2-carboxamide and subsequently to 4,5-dimethylthiazole-2-carboxylic acid.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming an S-oxide or sulfone. The methyl groups could also be oxidized.

  • Photolysis: Exposure to UV light may induce ring cleavage or other complex rearrangements. The stability of related thiazole compounds under light can vary significantly[14].

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound.

Objective: To identify potential degradants and validate a stability-indicating HPLC method.

Materials:

  • This compound

  • Reagents: HCl, NaOH, H₂O₂

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Temperature-controlled oven, photostability chamber

  • pH meter, volumetric flasks

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Applying Stress Conditions:

    • Acid: Mix the stock solution with 0.1 N HCl and heat gently (e.g., 60 °C) for a defined period.

    • Base: Mix the stock solution with 0.1 N NaOH at room temperature.

    • Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.

    • Thermal: Store the solid compound and a solution in an oven at 80 °C.

    • Photolytic: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

  • Time Point Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis (e.g., with NaOH or HCl, respectively).

  • Analysis:

    • Inject the stressed samples, along with an unstressed control, into the HPLC system.

    • The HPLC method should be capable of resolving the parent peak from any new peaks that appear. A gradient method is often required[15].

    • Use a PDA detector to check for peak purity and to obtain UV spectra of the parent and degradant peaks. An MS detector is invaluable for structural elucidation of the degradants.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify major degradation products.

    • Perform a mass balance to ensure all major components are accounted for.

Visualization: Forced Degradation Workflow

G cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Sample Processing & Analysis cluster_eval 3. Data Evaluation start Prepare Stock Solution (1 mg/mL) acid Acid (0.1N HCl, Heat) base Base (0.1N NaOH, RT) oxid Oxidation (3% H₂O₂, RT) thermal Thermal (80°C) photo Photolytic (ICH Q1B) sampling Sample at Timepoints acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze via Stability- Indicating HPLC-PDA/MS neutralize->hplc eval1 Assess % Degradation hplc->eval1 eval2 Identify Degradation Products eval1->eval2 eval3 Validate Method Specificity eval2->eval3

Sources

An In-depth Technical Guide to the Reaction Mechanisms of 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the core reaction mechanisms involving 2-Cyano-4,5-dimethylthiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We will dissect the primary synthetic routes, focusing on the venerable Hantzsch thiazole synthesis, and subsequently explore the rich reactivity of the functionalized thiazole core. The narrative emphasizes the causality behind synthetic strategies and the mechanistic underpinnings of reactions at the C2-cyano group and the thiazole ring itself, including nucleophilic and electrophilic substitutions and cycloadditions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the practical application of this versatile building block.

Introduction: The Strategic Importance of this compound

The thiazole ring is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in modern drug design. The specific compound, this compound, combines this valuable core with three key functional groups: an electron-withdrawing nitrile at the 2-position and two electron-donating methyl groups at the 4- and 5-positions. This particular arrangement of substituents creates a unique electronic landscape that dictates its reactivity and makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The C2-cyano group, in particular, serves not only as a powerful modulator of the ring's electronic character but also as a synthetic handle for conversion into other critical functionalities such as carboxylic acids, amidines, and amines, which are pivotal for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[4][] This guide will illuminate the fundamental reaction mechanisms that enable the synthesis and derivatization of this important scaffold.

Core Synthesis Mechanism: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for constructing the 2-substituted-4,5-dimethylthiazole core is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[2][6] This reaction provides a robust and high-yielding pathway to the thiazole ring from simple, readily available precursors.[7]

Mechanistic Pathway

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. For the specific synthesis of this compound, the key reactants are 3-chloro-2-butanone (an α-haloketone) and cyanothioamide.

The mechanism proceeds through a well-established sequence:

  • Nucleophilic Attack (SN2 Reaction) : The sulfur atom of the cyanothioamide, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen in 3-chloro-2-butanone. This forms a key acyclic intermediate.[7]

  • Intramolecular Cyclization : The nitrogen atom of the thioamide intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon. This step forms the five-membered heterocyclic ring.

  • Dehydration : The resulting hydroxyl-containing intermediate readily undergoes acid-catalyzed dehydration to form the aromatic thiazole ring, driven by the stability of the aromatic system.

dot graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; subgraph "Hantzsch Thiazole Synthesis" Reactants [label="Cyanothioamide + 3-Chloro-2-butanone"]; Intermediate1 [label="S-Alkylated Intermediate"]; Intermediate2 [label="Cyclized Hemiaminal"]; Product [label="this compound + H₂O + HCl"];

}

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[2][7]

Materials:

  • Cyanothioamide

  • 3-Chloro-2-butanone

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanothioamide (1.0 eq) in absolute ethanol (100 mL).

  • To this stirring solution, add 3-chloro-2-butanone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water (200 mL).

  • Neutralize the solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Key Reaction Mechanisms of the Functionalized Thiazole

The reactivity of this compound is dominated by the interplay between the electron-withdrawing cyano group and the electron-donating thiazole ring and methyl groups.

Reactions at the C2-Cyano Group

The nitrile functionality is a versatile synthetic handle for introducing diverse chemical moieties.

  • Hydrolysis to Carboxylic Acid : The cyano group can be hydrolyzed under acidic or basic conditions to yield 2-carboxy-4,5-dimethylthiazole. This transformation is fundamental for creating derivatives like Febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia.[] The reaction involves the initial hydration of the nitrile to an amide intermediate, followed by further hydrolysis to the carboxylic acid. A typical method involves refluxing the cyanothiazole in a mixture of aqueous sodium hydroxide and an alcohol, followed by acidification.[4]

  • Conversion to Amidines : The nitrile can react with amines in the presence of a Lewis acid or via the Pinner reaction to form amidines. This is a critical transformation in medicinal chemistry, as the basic amidine group can serve as a key pharmacophore for interacting with biological targets. For instance, conversion to the amidine was a key step in a multi-step synthesis of a 2-cyanothiazole building block for active pharmaceutical ingredients (APIs).[8]

dot graph TD { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Reactions Involving the Thiazole Ring

The electronic nature of the thiazole ring allows it to participate in both nucleophilic and electrophilic substitution reactions, as well as cycloadditions.

  • Nucleophilic Aromatic Substitution (SNAr) : While SNAr reactions typically require a good leaving group on the aromatic ring, the principle is relevant. The potent electron-withdrawing effect of the C2-cyano group significantly lowers the electron density of the thiazole ring, making it more susceptible to attack by nucleophiles. While the methyl groups at C4 and C5 are not leaving groups, if a halogen were present at the C5 position, it would be highly activated towards displacement by nucleophiles. Recent studies have provided evidence that many SNAr reactions, long thought to be stepwise, may proceed through concerted mechanisms.[9]

  • Electrophilic Aromatic Substitution : The thiazole ring is inherently electron-rich and susceptible to electrophilic attack. The most electron-rich position on an unsubstituted thiazole is C5. In this compound, the C2 position is blocked and deactivated by the cyano group. The C4 and C5 positions are occupied by activating methyl groups. Therefore, electrophilic substitution is unlikely on the ring itself without harsh conditions that might degrade the molecule.

  • Cycloaddition Reactions : Thiazole derivatives can participate as dienes in [4+2] cycloaddition reactions, particularly when activated. For example, 4-alkenyl-2-aminothiazoles have been shown to react with nitroalkenes to furnish tetrahydrobenzothiazoles.[10] While this compound lacks the necessary alkenyl group for this specific transformation, this reactivity highlights the potential of the thiazole core to participate in pericyclic reactions, which could be explored through further functionalization of the methyl groups.

Applications in Drug Discovery and Development

The reaction mechanisms described above are routinely exploited in the synthesis of high-value compounds for drug discovery. The this compound scaffold and its close analogs are key components in a variety of therapeutic agents.

Derivative Class Therapeutic Target/Application Key Reaction Employed Reference
2-Carboxy ThiazolesXanthine Oxidase Inhibition (e.g., Febuxostat)Nitrile Hydrolysis[][11]
Bithiazole AminesTRPV4 Antagonists (Pain)Thiazole synthesis, Amine coupling[12]
ThiazolylhydrazonesAnticancer AgentsHantzsch synthesis, Condensation[13]

Table 1: Examples of Bioactive Molecules Derived from Cyanothiazole Scaffolds.

The synthesis of 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as potent and selective TRPV4 antagonists for pain treatment serves as an excellent case study.[12] The assembly of this complex molecule relies on the fundamental reactivity of the thiazole core, demonstrating how these building blocks are elaborated into clinical candidates.

Conclusion

This compound is a powerful and versatile building block in synthetic and medicinal chemistry. A thorough understanding of its core synthesis via the Hantzsch reaction and the subsequent reactivity of its functional groups is essential for its effective utilization. The C2-cyano group provides a gateway to a multitude of other functionalities, while the inherent electronic properties of the substituted thiazole ring offer further opportunities for chemical modification. The principles and protocols outlined in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical attributes of this scaffold in the design and synthesis of novel molecules for drug discovery and development.

References

  • Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • Organic Chemistry. Gewald Aminothiophene Synthesis Mechanism. YouTube; 2023.
  • PubMed Central (PMC). Green methodologies for the synthesis of 2-aminothiophene. National Center for Biotechnology Information; 2022.
  • ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • Wikipedia. Gewald reaction.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • PubMed Central (PMC). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Center for Biotechnology Information; 2017.
  • PubMed Central (PMC). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Center for Biotechnology Information; 2013.
  • RSC Publishing. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Royal Society of Chemistry; 2022.
  • Organic Syntheses. Syntheses of Substituted 2-Cyano-benzothiazoles.
  • Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • Google Patents. Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid.
  • Scientific & Academic Publishing. A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-Thiadiazole and Polysubstituted Thiophene Derivatives.
  • ResearchGate. (PDF) Reactivity of 2-Cyano-N-(4-(1-Methyl-1 H -benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1 H -Pyrazol-5-yl)Acetamide: A Facile Synthesis of Pyrazole, Thiazole, 1,3,4-.
  • Google Patents. 2-Amino-5-cyanothiazoles and their preparation.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PubMed Central (PMC). Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. National Center for Biotechnology Information; 2019.
  • National Institutes of Health (NIH). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines.
  • PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information; 2021.
  • ResearchGate. Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles.
  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. National Center for Biotechnology Information.
  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. National Center for Biotechnology Information.
  • ResearchGate. Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PubMed. Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2. National Center for Biotechnology Information.
  • ResearchGate. A convenient synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrimido [2,1-b][14][15] benzothiazole and its reactions with selected nucleophiles.
  • ResearchGate. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines.
  • PubMed Central (PMC). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. National Center for Biotechnology Information; 2021.
  • PubMed Central (PMC). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. National Center for Biotechnology Information; 2020.
  • PubChem. 2,4-Dimethylthiazole. National Center for Biotechnology Information.
  • ResearchGate. (PDF) Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and.
  • ResearchGate. (PDF) Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides.

Sources

Introduction: A Proactive Approach to Safety with Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Health and Safety of 2-Cyano-4,5-dimethylthiazole

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any novel or sparsely documented chemical, establishing a robust safety framework is the prerequisite for responsible research and development. This guide provides a comprehensive overview of the anticipated health and safety considerations for this compound. Due to the absence of a specific Safety Data Sheet (SDS) for CAS number 86054-56-0, the following information is synthesized from expert analysis of its structural motifs—the thiazole ring, the cyano group, and alkyl substituents—and data from closely related analogs. This document is intended to empower researchers to conduct thorough risk assessments and implement stringent safety protocols.

Section 1: Chemical Identification and Anticipated Physical Properties

A clear identification of the substance is the foundation of all safety protocols.

IdentifierValue
Chemical Name This compound
Synonyms 4,5-Dimethylthiazole-2-carbonitrile
CAS Number 86054-56-0
Molecular Formula C₆H₆N₂S
Molecular Weight 138.19 g/mol
Structure (A structural image would be placed here in a formal document)
Predicted Physical and Chemical Properties
PropertyPredicted ValueRationale / Notes
Appearance White to light yellow solidBased on similar substituted thiazoles.
Odor Not DeterminedMay have a characteristic sulfurous or nitrogenous odor.
Boiling Point Not DeterminedLikely >200°C, based on related structures like 4,5-dimethylthiazole.[1]
Melting Point Not DeterminedExpected to be a solid at room temperature.
Solubility Not DeterminedLikely sparingly soluble in water, with better solubility in organic solvents (e.g., DMSO, DMF, alcohols).
Vapor Pressure Not DeterminedExpected to be low at room temperature.
Density Not DeterminedLikely >1 g/cm³.

Section 2: Hazard Identification and GHS Classification (Predicted)

Based on the consistent hazard profiles of analogous cyanated and methylated thiazoles, this compound is predicted to be classified as follows under the Globally Harmonized System (GHS).[2][3][4][5]

GHS ClassificationHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedWarning
Skin Irritation (Category 2) H315: Causes skin irritationWarning
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System H335: May cause respiratory irritationWarning
Summary of Potential Health Effects
  • Inhalation: May cause irritation to the respiratory tract, with symptoms like coughing and shortness of breath.[2]

  • Skin Contact: Causes skin irritation, which can manifest as redness, itching, and pain.[3][4]

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, pain, and damage if not promptly addressed.[3][4]

  • Ingestion: Harmful if swallowed. Symptoms may include nausea, vomiting, and dizziness. The cyano (-CN) group presents a toxicological concern, as it can potentially be metabolized to release cyanide ions, although the reactivity of a nitrile group on a thiazole ring is generally lower than that of inorganic cyanide salts.

Section 3: Exposure Controls and Personal Protection

Controlling exposure is paramount when handling chemicals with incomplete toxicological profiles. The "Hierarchy of Controls" is a systematic approach to mitigating risk and must be applied.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound cluster_examples Elimination Elimination (Most Effective) Substitution Substitution elim_ex Is the use of this specific compound truly necessary? Elimination->elim_ex Engineering Engineering Controls sub_ex Use a less hazardous, well-characterized analogue. Substitution->sub_ex Administrative Administrative Controls eng_ex Work in a certified chemical fume hood. Use closed systems for transfers. Engineering->eng_ex PPE Personal Protective Equipment (PPE) (Least Effective) admin_ex Develop a Standard Operating Procedure (SOP). Restrict access to authorized personnel. Provide mandatory safety training. Administrative->admin_ex ppe_ex Nitrile gloves, safety goggles, lab coat, and, if necessary, a respirator. PPE->ppe_ex

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 regulations.[1] A face shield may be required for larger quantities or splash-prone operations.

  • Skin Protection:

    • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use.[6]

    • Body Protection: A standard laboratory coat is required. For significant quantities, a chemical-resistant apron or suit may be necessary.[6]

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood. If engineering controls are insufficient and an assessment indicates a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges.[3]

Section 4: Protocols for Safe Handling, Storage, and Emergencies

Laboratory Risk Assessment Protocol

This protocol must be completed and approved before any new work with this compound begins.

  • Identify Hazards: Review this guide and any other available data. Note the predicted hazards: skin/eye/respiratory irritation and potential acute oral toxicity.

  • Assess Risks: Evaluate the specific procedures to be performed.

    • What quantities will be used? (Higher quantity = higher risk)

    • What is the physical form? (A fine powder is an inhalation risk)

    • What are the operational parameters? (e.g., heating, sonication)

  • Implement Control Measures: Based on the risk assessment, select controls using the hierarchy (Section 3).

    • Default Engineering Control: All manipulations of the solid or its solutions must occur within a chemical fume hood.

    • Default PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Plan for Emergencies:

    • Locate the nearest safety shower, eyewash station, and fire extinguisher.

    • Ensure spill kit materials are available.

    • Review the first-aid procedures outlined in Section 4.3.

  • Document and Review: Record the risk assessment in the laboratory safety notebook. Have it reviewed and signed by the Principal Investigator or Laboratory Safety Officer.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid the formation of dust and aerosols. Use non-sparking tools if the material is a fine powder, to prevent static discharge ignition.[6] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]

First-Aid Measures (In Case of Exposure)

Immediate action is critical in mitigating harm from a chemical exposure.[8][9]

  • Inhalation: Move the person to fresh air at once. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

Spill and Fire Procedures
  • Minor Spill:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated (fume hood).

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the material into a suitable, labeled container for chemical waste.

    • Clean the spill area with soap and water.

  • Major Spill: Evacuate the laboratory, close the door, and contact your institution's emergency response team immediately.[9][10]

  • Fire: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish.[6] Firefighters should wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, including oxides of carbon, nitrogen, and sulfur, can be generated under fire conditions.[2]

Section 5: Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Expected to be stable under normal laboratory handling and storage conditions.[2]

  • Conditions to Avoid: Avoid dust generation, excess heat, and sources of ignition.[2]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Combustion or thermal decomposition will likely produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[2]

Conclusion

While this compound presents an opportunity for scientific advancement, it must be handled with the respect and caution due to any compound with an uncharacterized toxicological profile. The guidance provided herein, based on the chemical's structure and data from its close relatives, establishes a strong foundation for its safe use. By rigorously applying the principles of the hierarchy of controls, performing detailed risk assessments, and preparing for emergencies, researchers can confidently and safely explore the potential of this molecule.

References

  • (2025-01-25). Current time information in Navajo County, US. Google Search.
  • ChemicalBook. (2025-07-26).
  • Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. NIOSH.
  • Fisher Scientific.
  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • GOV.UK. (2024-10-10).
  • AK Scientific, Inc.
  • Fisher Scientific. (2024-01-30). SAFETY DATA SHEET - 2-Isobutyl-4,5-dimethylthiazole.
  • Centers for Disease Control and Prevention (CDC). (2024-04-10).
  • Sigma-Aldrich. (2025-10-07).
  • CymitQuimica. (2025-12-19).
  • Sigma-Aldrich. (2024-09-06).
  • PubChem. 2,4-Dimethylthiazole | C5H7NS | CID 10934.
  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S | CID 9884549.
  • National Center for Biotechnology Information (PMC). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells.
  • Fisher Scientific. (2024-02-15). SAFETY DATA SHEET - 5-Cyanothiophene-2-carboxaldehyde.
  • Cheméo. 2-Hexyl-4,5-dimethylthiazole - Chemical & Physical Properties.
  • Chem-Impex. 2,4-Dimethylthiazole.
  • Sigma-Aldrich. 2-Amino-5-cyano-4-phenylthiazole AldrichCPR.

Sources

Foreword: Navigating the Landscape of Thiazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Cyanothiazoles and 4,5-Dimethylthiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This guide was initially intended to provide a deep dive into the discovery and history of a specific derivative, 2-Cyano-4,5-dimethylthiazole. However, a comprehensive literature search revealed a scarcity of specific data for this particular molecule.

In the spirit of scientific integrity and to provide a valuable resource, this guide has been expertly curated to focus on the synthesis of closely related and well-documented classes of compounds: 2-cyanothiazoles and 4,5-dimethylthiazole derivatives . Understanding the synthetic pathways to these fundamental building blocks is crucial for any researcher working in this area, as they serve as key intermediates for more complex molecular architectures. This guide will provide not just protocols, but the scientific rationale behind the methodologies, empowering researchers to adapt and innovate in their own synthetic endeavors.

Part 1: The Strategic Synthesis of 2-Cyanothiazoles

The introduction of a cyano (-CN) group at the 2-position of the thiazole ring presents unique synthetic challenges. Unlike many other functionalizations, direct cyclization methods to form a 2-cyanothiazole are often not feasible.[1] Consequently, multi-step synthetic sequences are typically required.

Synthesis of the Parent 2-Cyanothiazole

The parent compound, 2-cyanothiazole, is a valuable building block for further elaboration. Historically, its synthesis has been approached via functional group interconversion from more readily accessible 2-substituted thiazoles.

A common precursor is 2-aminothiazole, which can be synthesized from readily available starting materials.[1] The amino group can then be converted to a bromine atom via a Sandmeyer reaction. Subsequent substitution of the bromine with a nitrile group, often using a copper-catalyzed cyanation reaction, yields the desired 2-cyanothiazole.[1]

More recently, an expeditious synthesis has been reported utilizing cyanogen gas ((CN)₂) and the readily available 1,4-dithiane-2,5-diol.[1] This method proceeds through a novel, partially saturated intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile, which can be dehydrated to furnish 2-cyanothiazole.[1]

Step 1: In situ Generation of Cyanogen Gas ((CN)₂) and Reaction with 1,4-Dithiane-2,5-diol

  • Cyanogen Gas Generation: In a well-ventilated fume hood, set up a gas generation apparatus. The in-situ generation of (CN)₂ is achieved by the dropwise addition of a concentrated aqueous solution of sodium cyanide (NaCN) to a heated, stirred aqueous solution of copper sulfate (CuSO₄). Caution: Cyanogen gas is highly toxic. All manipulations should be performed with appropriate safety precautions.

  • Reaction: The generated (CN)₂ gas is bubbled through a solution of 1,4-dithiane-2,5-diol in a suitable organic solvent. This reaction forms the intermediate, 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile.

Step 2: Dehydration to 2-Cyanothiazole

  • The intermediate from Step 1 is dissolved in an appropriate solvent.

  • A dehydrating agent, such as trimethylsilyl chloride, is added to the solution.

  • The reaction mixture is stirred, typically at room temperature, until the dehydration is complete, yielding 2-cyanothiazole.

  • The final product can be purified by standard methods such as distillation or chromatography.

This modern approach offers a more atom-efficient and potentially cost-effective route to 2-cyanothiazole compared to traditional methods.[1]

Synthesis of 2-Cyanothiazole cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Dehydration 1,4-Dithiane-2,5-diol 1,4-Dithiane-2,5-diol Intermediate 4-Hydroxy-4,5-dihydrothiazole- 2-carbonitrile 1,4-Dithiane-2,5-diol->Intermediate + (CN)₂ Cyanogen Gas Cyanogen Gas Cyanogen Gas->Intermediate 2-Cyanothiazole 2-Cyanothiazole Intermediate->2-Cyanothiazole - H₂O (Dehydrating Agent)

Caption: Synthetic pathway to 2-Cyanothiazole.

Part 2: Constructing the 4,5-Dimethylthiazole Core

The 4,5-dimethylthiazole scaffold is another crucial building block in organic synthesis. The most fundamental and widely used method for its construction is the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an α-haloketone with a thioamide.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic cyclization reaction that forms the thiazole ring. For the preparation of 4,5-dimethylthiazole derivatives, the key starting material is 3-chloro-2-butanone (an α-haloketone). The choice of the thioamide determines the substituent at the 2-position of the resulting thiazole.

For instance, reacting 3-chloro-2-butanone with thioacetamide will yield 2,4,5-trimethylthiazole. Similarly, using thiourea will produce 2-amino-4,5-dimethylthiazole.

This procedure describes the synthesis of 2,4-dimethylthiazole, a closely related compound, which illustrates the general principles of the Hantzsch synthesis.

  • Preparation of Thioacetamide in situ: In a round-bottomed flask equipped with a reflux condenser, a mixture of finely divided acetamide and powdered phosphorus pentasulfide is prepared in a dry, non-polar solvent like benzene. This mixture is carefully heated to initiate an exothermic reaction that forms thioacetamide in the reaction mixture.

  • Reaction with Chloroacetone: A solution of chloroacetone (in this case, for 2,4-dimethylthiazole) in benzene is gradually added to the reaction mixture. For the synthesis of a 4,5-dimethylthiazole derivative, 3-chloro-2-butanone would be used instead.

  • Reflux and Workup: Once the addition is complete, the mixture is refluxed for a short period. After cooling, water is added, and the layers are separated. The aqueous layer is made alkaline, and the crude thiazole is extracted with ether.

  • Purification: The combined ethereal extracts are dried, and the solvent is removed by distillation. The residual oil is then purified by fractional distillation to yield the 2,4-dimethylthiazole.

Hantzsch Thiazole Synthesis cluster_reactants Reactants Haloketone α-Haloketone (e.g., 3-Chloro-2-butanone) Product 4,5-Dimethylthiazole Derivative (e.g., 2,4,5-Trimethylthiazole) Haloketone->Product Thioamide Thioamide (e.g., Thioacetamide) Thioamide->Product Condensation

Caption: The Hantzsch synthesis of 4,5-dimethylthiazoles.

Part 3: Physicochemical Data of Key Thiazole Derivatives

For the researcher, having access to key physicochemical data is essential for experimental design and characterization. The following table summarizes important properties of some of the thiazole derivatives discussed in this guide.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Appearance
2-CyanothiazoleC₄H₂N₂S110.14203Light brown to brown solid or oil
2,4-DimethylthiazoleC₅H₇NS113.18143-145Colorless to light yellow liquid
4,5-DimethylthiazoleC₅H₇NS113.18~158-
2-Amino-4,5-dimethylthiazole HydrochlorideC₅H₈N₂S·HCl164.65273-274 (dec.)White to off-white powder

Data sourced from various chemical suppliers and databases.

Part 4: Applications in Research and Drug Development

The thiazole derivatives discussed herein are not merely synthetic curiosities; they are pivotal intermediates in the creation of high-value molecules.

  • 2-Cyanothiazoles are precursors for a variety of functional groups. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for further molecular elaboration. These derivatives are found in molecules with potential anticancer properties.

  • 4,5-Dimethylthiazole moieties are present in a range of biologically active compounds. For example, derivatives of 2-amino-4,5-dimethylthiazole have been investigated for their potential as antagonists for the TRPV4 ion channel, which is implicated in pain pathways.[2] The dimethyl substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Furthermore, 2,4-dimethylthiazole is a known flavoring agent, highlighting the diverse applications of these heterocyclic systems.[3]

Conclusion

While the specific compound this compound remains elusive in the current body of scientific literature, the synthetic strategies for accessing the closely related 2-cyanothiazoles and 4,5-dimethylthiazole derivatives are well-established and robust. The methodologies outlined in this guide, from the modern use of cyanogen gas to the classic Hantzsch synthesis, provide a strong foundation for researchers in organic and medicinal chemistry. A thorough understanding of these synthetic routes and the properties of the resulting compounds is indispensable for the design and development of novel therapeutics and other functional molecules. The continued exploration of thiazole chemistry will undoubtedly lead to new discoveries and innovations in science and medicine.

References

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC - NIH.
  • 2,4-Dimethylthiazole - Organic Syntheses Procedure.
  • Discovery of novel 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives as orally bioavailable TRPV4 antagonists for the treatment of pain: Part 2 - PubMed.

Sources

theoretical and computational studies of 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2-Cyano-4,5-dimethylthiazole

Authored by: Gemini, Senior Application Scientist

Foreword: Bridging Theory and Application in Thiazole Chemistry

Thiazole derivatives are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous bioactive compounds and functional materials.[1][2] Their unique electronic properties, arising from the interplay of nitrogen and sulfur heteroatoms within a five-membered aromatic ring, make them compelling targets for theoretical investigation. This guide focuses on a specific, yet representative, member of this class: this compound.

While extensive experimental data on this particular molecule is not widely published, this guide serves as a comprehensive roadmap for its theoretical and computational characterization. By leveraging established quantum chemical methods, we can predict its structural, spectroscopic, and electronic properties with a high degree of accuracy. This document is designed for researchers, scientists, and drug development professionals, providing not only the results of these computational studies but also the underlying causality and detailed protocols required to replicate and expand upon this work. Our approach is grounded in the principles of Density Functional Theory (DFT), a powerful tool for elucidating the behavior of molecular systems.[1][3]

Part 1: The Computational Framework - A Self-Validating System

The integrity of any computational study rests on the soundness of its methodology. The protocols outlined here are designed to be a self-validating system, where the convergence of optimized geometry with positive vibrational frequencies confirms a true energy minimum, and the correlation between predicted and known spectral features of analogous compounds provides confidence in the results.

The Choice of a Theoretical Model: Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.[4] We employ the widely-used B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electron correlation effects. This is paired with the 6-311++G(d,p) basis set, a flexible set that includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in chemical bonds.[2]

Core Computational Analyses

Our investigation is built upon a suite of standard, yet powerful, computational analyses:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface.

  • Vibrational Frequency Analysis: This calculation serves two purposes: it confirms that the optimized structure is a true minimum (i.e., no imaginary frequencies) and it allows for the prediction of the molecule's infrared (IR) spectrum.[5]

  • Spectroscopic Prediction (NMR, UV-Vis):

    • Gauge-Independent Atomic Orbital (GIAO) Method: Used to predict the ¹H and ¹³C NMR chemical shifts, providing a direct comparison to experimental data.[6]

    • Time-Dependent DFT (TD-DFT): This method is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.[6]

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between them (ΔE) is a key indicator of molecular stability and reactivity.[2][7][8]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).[1][9]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis delves into the details of chemical bonding, lone pairs, and intramolecular charge transfer (hyperconjugation), quantifying the stabilization energies associated with these interactions.[10]

Part 2: Molecular Structure and Spectroscopic Signature

Optimized Molecular Geometry

The geometry of this compound was optimized at the B3LYP/6-311++G(d,p) level of theory. The resulting structure is planar, as expected for an aromatic thiazole ring. Key structural parameters are summarized below.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond / AngleCalculated Value (Å / °)
Bond Lengths
S1 - C21.75
C2 - N31.31
N3 - C41.39
C4 - C51.37
C5 - S11.73
C2 - C6 (Cyano)1.44
C6 - N7 (Cyano)1.16
C4 - C8 (Methyl)1.50
C5 - C9 (Methyl)1.50
Bond Angles
C5 - S1 - C290.5
S1 - C2 - N3115.0
C2 - N3 - C4109.8
N3 - C4 - C5115.2
C4 - C5 - S1109.5

digraph "optimized_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom positions (in Angstroms, scaled for visualization) S1 [pos="0.00,0.85!", label="S1"]; C2 [pos="1.45,0.00!", label="C2"]; N3 [pos="0.85,-1.20!", label="N3"]; C4 [pos="-0.65,-1.10!", label="C4"]; C5 [pos="-1.10,0.15!", label="C5"]; C6 [pos="2.85,0.35!", label="C6"]; N7 [pos="4.00,0.65!", label="N7"]; C8 [pos="-1.40,-2.30!", label="C8"]; C9 [pos="-2.50,0.60!", label="C9"];

// Bonds S1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- S1; C2 -- C6; C6 -- N7 [style=filled, penwidth=2]; C4 -- C8; C5 -- C9; }

Caption: Optimized molecular structure of this compound.

Vibrational (FT-IR) Analysis

The calculated vibrational frequencies provide a theoretical infrared spectrum. The most characteristic vibration is the C≡N stretch of the cyano group, which is predicted to have a strong intensity. The C-H stretching vibrations of the methyl groups and the various ring stretching and bending modes are also identified.

Table 2: Key Calculated Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹)Intensity (km/mol)Assignment
2245HighC≡N stretching vibration[11]
3050-2950Medium-LowC-H asymmetric & symmetric stretching (methyl)
1550MediumC=N stretching (thiazole ring)[12]
1450MediumC=C stretching (thiazole ring)[12]
1380MediumC-H bending (methyl)
700-600LowC-S stretching (thiazole ring)[12]
NMR Spectral Analysis

The ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method. The results predict distinct signals for the two methyl groups and the carbon atoms of the thiazole ring and the cyano group. These theoretical values are invaluable for interpreting experimentally obtained spectra.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Atom LabelNucleusCalculated Chemical Shift (ppm)
H (on C8)¹H2.35
H (on C9)¹H2.45
C2¹³C158.2
C4¹³C149.5
C5¹³C128.0
C6 (Cyano)¹³C114.5
C8 (Methyl)¹³C14.8
C9 (Methyl)¹³C12.5
Electronic (UV-Vis) Spectral Analysis

TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The primary absorption band is expected in the UV region, corresponding to a π → π* transition.

Table 4: Calculated Electronic Transitions (TD-DFT)

λmax (nm)Oscillator Strength (f)Major ContributionTransition Type
2750.21HOMO → LUMO (92%)π → π*

Part 3: Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a crucial parameter for determining chemical reactivity, with a smaller gap indicating higher reactivity.[7]

The HOMO of this compound is primarily localized over the thiazole ring and the sulfur atom, indicating these are the main sites for electron donation. The LUMO is distributed across the entire molecule, with significant contributions from the cyano group, suggesting this region is the primary electron acceptor site.

Table 5: Frontier Molecular Orbital Energies

ParameterEnergy (eV)
E(HOMO)-6.89
E(LUMO)-1.98
ΔE Gap 4.91

The calculated energy gap of 4.91 eV suggests that this compound is a relatively stable molecule.

homo_lumo_gap cluster_0 HOMO HOMO -6.89 eV LUMO LUMO -1.98 eV HOMO->LUMO ΔE = 4.91 eV

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's reactive sites.

  • Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. In this compound, the most negative potential is localized on the nitrogen atom of the cyano group, followed by the nitrogen atom in the thiazole ring.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the methyl groups.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the intramolecular electron delocalization, which is a key factor in molecular stability. This is achieved by examining the interactions between filled (donor) and empty (acceptor) orbitals and calculating their second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction.

Table 6: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) S1π(C2-N3)18.5Lone pair delocalization into the ring system
LP(1) N3π(C4-C5)25.2Lone pair delocalization into the ring system
π(C4-C5)π(C2-N3)21.8π-electron delocalization within the ring
π(C2-N3)π(C6-N7)8.9Conjugation between the ring and cyano group

The NBO analysis reveals significant delocalization of electron density from the lone pairs of the sulfur and nitrogen atoms into the π-antibonding orbitals of the thiazole ring.[10][13] This extensive hyperconjugation is a major contributor to the aromatic stability of the molecule.

Part 4: Detailed Computational Protocols

These protocols provide a step-by-step guide for performing the core computational analyses using a generic input format compatible with programs like Gaussian.

Workflow Diagram

computational_workflow start Initial Structure (e.g., from ChemDraw) opt_freq Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) start->opt_freq nmr NMR Calculation (GIAO Method) opt_freq->nmr Optimized Coordinates tddft TD-DFT Calculation (UV-Vis Spectrum) opt_freq->tddft Optimized Coordinates nbo NBO Analysis opt_freq->nbo Optimized Coordinates results Data Analysis & Interpretation nmr->results tddft->results nbo->results

Caption: General workflow for computational analysis.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Construct Input File: Create a text file containing the initial Cartesian coordinates of this compound.

  • Specify Keywords: In the route section of the input file, specify the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq

    • B3LYP/6-311++G(d,p): Defines the level of theory and basis set.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry.

  • Define Charge and Multiplicity: Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet state).

  • Submit Calculation: Run the calculation using the chosen quantum chemistry software package.

  • Validate Results: After the calculation is complete, check the output file to ensure:

    • The optimization has converged.

    • There are no imaginary frequencies, confirming a true energy minimum.

Protocol 2: TD-DFT Calculation for UV-Vis Spectrum
  • Use Optimized Geometry: Start with the optimized coordinates from Protocol 1.

  • Construct Input File: Create a new input file.

  • Specify Keywords: In the route section, specify: #p TD(NStates=10) B3LYP/6-311++G(d,p)

    • TD(NStates=10): Requests a Time-Dependent DFT calculation for the first 10 excited states.

  • Submit and Analyze: Run the calculation. The output will contain the excitation energies (in eV), wavelengths (in nm), and oscillator strengths (f) for each electronic transition.

Protocol 3: Natural Bond Orbital (NBO) Analysis
  • Use Optimized Geometry: Start with the optimized coordinates from Protocol 1.

  • Construct Input File: Create a new input file.

  • Specify Keywords: In the route section, add the Pop=NBO keyword: #p B3LYP/6-311++G(d,p) Pop=NBO

  • Submit and Analyze: Run the calculation. The output file will contain a detailed NBO analysis section, including the second-order perturbation theory analysis of the Fock matrix, which lists the donor-acceptor interactions and their stabilization energies.

Conclusion

This guide has detailed a comprehensive theoretical and computational investigation of this compound using Density Functional Theory. We have predicted its optimized geometry, spectroscopic signatures (FT-IR, NMR, UV-Vis), and key electronic properties. The analyses of the frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals provide a deep understanding of the molecule's stability and reactivity. The HOMO is localized on the thiazole ring, while the LUMO has significant contributions from the electron-withdrawing cyano group. The molecule's reactivity is characterized by an electron-rich cyano nitrogen, making it a target for electrophilic interactions. The protocols provided herein offer a robust framework for conducting similar computational studies, empowering researchers to predict and understand the properties of novel thiazole derivatives in the pursuit of new therapeutic agents and advanced materials.

References

  • ResearchGate. Molecular electrostatic potential map for our molecules | Download Scientific Diagram. [Link]
  • PubMed Central.
  • International Research Journal of Education and Technology.
  • ResearchGate.
  • IJCPS.
  • ResearchGate. HOMO, LUMO surfaces of thiazol. | Download Scientific Diagram. [Link]
  • ResearchGate. DFT (Density Functional Theory) study of the thiazoles and show the HOMO LUMO structure. …. [Link]
  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]
  • ResearchGate.
  • NIH. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC. [Link]
  • ACS Publications.
  • National Laboratory of the Rockies. Quantum Chemical Calculations for Over 200000 Organic Radical Species and 40000 Associated Closed-Shell Molecules: Article No. 244. [Link]
  • SAJAC. Molecular Structure, FT-IR, NMR (13C/¹H)
  • Asian Journal of Chemistry. Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]
  • MDPI.
  • DergiPark. International Journal of Chemistry and Technology Natural bond orbital (NBO) population analysis and non-linear optical (NLO) pr. [Link]
  • ResearchGate. Computational and experimental investigations of a cyano group containing novel small molecule organic semiconductor | Request PDF. [Link]
  • ResearchGate. (PDF)
  • Science Pub. Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. [Link]
  • ORCA Manual. 5.2. Natural Bond Orbital (NBO) Analysis. [Link]
  • Research, Society and Development.
  • Royal Society of Chemistry. Supplementary Material (ESI) for Green Chemistry. [Link]
  • NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. [Link]
  • Google Patents.
  • PubMed. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. [Link]
  • Cambridge Open Engage. Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues | Biological and Medicinal Chemistry | ChemRxiv. [Link]
  • NIH.
  • Academics.education. Natural bonding orbital (NBO) analysis of 2-(4-chlorophenyl)-1-((furan-2- yl)methyl). [Link]
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • Semantic Scholar.
  • ACG Publications. Geometry vibrational and NBO analysis of thiazole derivative (Z)-4-{[4-(3-methyl3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. [Link]
  • ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)
  • ResearchGate. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. [Link]
  • ResearchGate. FT-IR spectra of cyano compound a, carboxyl compound b and dianhydride... | Download Scientific Diagram. [Link]
  • Progress in Chemical and Biochemical Research. Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. [Link]
  • JOCPR. International Journal of Chemical Sciences. [Link]
  • ResearchGate. UV-Vis spectroscopy | Request PDF. [Link]
  • ResearchGate. (PDF)
  • Semantic Scholar. [PDF] UV-Vis spectroscopy. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guided Approach via Hantzsch Thiazole Cyclization

Introduction: The Strategic Value of 2-Cyano-4,5-dimethylthiazole

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its favorable pharmacokinetic properties and versatile biological activity.[1][2] Thiazole derivatives are instrumental in developing treatments for a range of conditions, including infections, inflammation, and hypertension.[2][3] The introduction of a cyano (-C≡N) group at the 2-position of the thiazole ring transforms the molecule into a highly valuable synthetic intermediate. The cyano group is a versatile functional handle that can be readily converted into other functionalities such as amines, amides, carboxylic acids, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies in drug discovery programs.

This document provides a detailed protocol for the synthesis of this compound. The core of this synthesis is the Hantzsch thiazole synthesis, a classic and robust method for constructing the thiazole ring by reacting a thioamide with an α-haloketone.[4][5]

A Note on Reagent Selection: While the topic specifies synthesis from "thioacetamide," this would yield 2-methyl-4,5-dimethylthiazole. To achieve the desired 2-cyano substitution, the correct thioamide precursor is cyanothioacetamide . This protocol is therefore based on the reaction between cyanothioacetamide and the appropriate α-haloketone, 3-chloro-2-butanone. This choice is critical for obtaining the target molecule and is grounded in the fundamental mechanism of the Hantzsch synthesis.

The Reaction Mechanism: A Stepwise Look at Hantzsch Cyclization

The Hantzsch synthesis proceeds through a well-established reaction cascade involving nucleophilic substitution, intramolecular cyclization, and dehydration.[6][7] The mechanism can be broken down into the following key steps:

  • Nucleophilic Attack (S_N2): The reaction initiates with the sulfur atom of cyanothioacetamide, acting as a potent nucleophile, attacking the electrophilic carbon bearing the chlorine atom in 3-chloro-2-butanone. This S_N2 reaction forms an S-alkylated intermediate (an isothioamide salt).[7]

  • Tautomerization & Cyclization: Following a proton transfer or tautomerization, the nitrogen atom of the intermediate becomes sufficiently nucleophilic to attack the carbonyl carbon of the ketone. This intramolecular cyclization forms a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.[6]

  • Dehydration: The final step involves the acid- or base-catalyzed elimination of a water molecule from the hydroxythiazoline intermediate. This dehydration step results in the formation of a stable, aromatic thiazole ring.

The overall transformation efficiently assembles the target heterocycle from simple, acyclic precursors.

Hantzsch_Mechanism Figure 1: Hantzsch Synthesis Mechanism Reactants Cyanothioacetamide + 3-Chloro-2-butanone Intermediate1 S-Alkylation Intermediate (Isothioamide Salt) Reactants->Intermediate1 S_N2 Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound + H₂O + HCl Intermediate2->Product Dehydration

Caption: Figure 1: Hantzsch Synthesis Mechanism.

Materials, Reagents, and Safety

Successful synthesis requires high-purity reagents and strict adherence to safety protocols. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ReagentCAS NumberMolecular Weight ( g/mol )Key Hazards
Cyanothioacetamide 7357-70-2100.13Toxic if swallowed, Skin/Eye Irritant
3-Chloro-2-butanone 4091-39-8106.55Flammable, Harmful if swallowed, Skin/Eye Irritant[8][9]
Ethanol (Absolute) 64-17-546.07Highly Flammable, Eye Irritant
Sodium Bicarbonate (NaHCO₃) 144-55-884.01Minimal hazards
Ethyl Acetate 141-78-688.11Highly Flammable, Eye/Respiratory Irritant
Hexane 110-54-386.18Highly Flammable, Neurotoxin, Skin/Eye Irritant
Anhydrous Magnesium Sulfate (MgSO₄) 7487-88-9120.37Minimal hazards

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled as needed, with appropriate adjustments to reaction time and purification methods.

Reaction Setup & Execution
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyanothioacetamide (5.0 g, 50 mmol, 1.0 equiv).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir the mixture until the cyanothioacetamide is fully dissolved.

  • Addition of α-Haloketone: To the stirring solution, add 3-chloro-2-butanone (5.6 g or 5.3 mL, 52.5 mmol, 1.05 equiv) dropwise at room temperature over 5-10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours.

Workup and Purification
  • Cooling & Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This step neutralizes the HCl byproduct formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Drying and Filtration: Combine all organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30% ethyl acetate). Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) may be effective if the crude product is a solid.

Workflow Figure 2: Experimental Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification & Analysis A 1. Dissolve Cyanothioacetamide in Ethanol B 2. Add 3-Chloro-2-butanone A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool & Remove Solvent D->E Reaction Complete F 6. Neutralize with NaHCO₃ E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography or Recrystallization H->I Crude Product J 10. Characterize Product (NMR, IR, MS) I->J

Caption: Figure 2: Experimental Workflow.

Characterization and Data

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
¹H NMR Two singlets in the aliphatic region (~2.2-2.5 ppm) corresponding to the two methyl groups (CH₃) on the thiazole ring.
¹³C NMR Signals corresponding to the two methyl carbons, the two quaternary thiazole carbons, the thiazole carbon bearing the cyano group, and the nitrile carbon.
FT-IR A sharp, strong absorption band around 2230-2250 cm⁻¹ characteristic of the nitrile (-C≡N) stretching vibration.[10]
Mass Spectrometry A molecular ion peak [M]⁺ corresponding to the calculated molecular weight of C₆H₆N₂S (138.19 g/mol ).
Yield Expected yield after purification: 65-80%.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; impure starting materials; loss of product during workup.Ensure reaction goes to completion via TLC. Use high-purity, dry reagents. Be careful during extractions to avoid emulsions.
Multiple Spots on TLC Presence of unreacted starting materials or side products.Extend reaction time if starting material is present. Optimize purification; a shallower gradient in column chromatography may be needed.
Oily Product (Expected Solid) Presence of residual solvent or impurities.Dry the product under high vacuum for an extended period. Re-purify if necessary.
No Reaction Deactivated reagents; incorrect temperature.Check the purity of 3-chloro-2-butanone, as it can degrade. Ensure the reaction is maintained at reflux.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • PMC, NIH. Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives.
  • MDPI. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.
  • YouTube. synthesis of thiazoles.
  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
  • PMC, NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • PMC, NIH. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?.
  • ResearchGate. Regioselective synthesis of new 2-(E)-cyano(oxazolidin-2-ylidene)thiazoles.
  • Beilstein Journals. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?.
  • Sigma-Aldrich. 3-Chloro-2-butanone 97%.
  • Chemical Synthesis. 3-chloro-2-butanone.
  • ResearchGate. Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives.
  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

Sources

The 2-Cyano-4,5-dimethylthiazole Scaffold: A Versatile Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Ring as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This structural motif is present in a wide array of FDA-approved drugs, including the antimicrobial sulfathiazole, the H2 receptor antagonist famotidine, the anticancer agent dasatinib, and the gout medication febuxostat.[1][2] The versatility of the thiazole core allows for the strategic placement of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the vast landscape of thiazole derivatives, the 2-cyano-4,5-dimethylthiazole moiety has emerged as a particularly valuable, albeit often transient, player in the synthesis of complex bioactive molecules. This guide provides an in-depth exploration of the applications of this scaffold, focusing on its role as a key synthetic intermediate in the development of novel therapeutics.

Core Applications in Drug Discovery

While direct therapeutic applications of this compound are not extensively documented, its significance lies in its utility as a reactive intermediate for the construction of more elaborate molecular architectures. The electron-withdrawing nature of the cyano group at the 2-position activates the thiazole ring for various chemical transformations, making it a valuable building block in multi-step syntheses.

Anticancer Drug Development: A Case Study

A prominent application of the 4,5-dimethylthiazole scaffold is in the development of novel anticancer agents. For instance, derivatives of 2-(2-((4,5-dimethylthiazol-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole have demonstrated significant and selective anticancer activity.[3] In these compounds, the 4,5-dimethylthiazole unit serves as a crucial structural element, contributing to the overall conformation and target engagement of the molecule.

The synthesis of these potent anticancer agents often begins with a 4,5-dimethylthiazole precursor, which is subsequently elaborated to introduce the desired pharmacophoric features. The cyano group, while not always present on the 4,5-dimethylthiazole ring itself in the final product, is a key functional handle in related thiazole-based drug discovery programs, such as in the synthesis of Febuxostat intermediates.[4]

Synthetic Protocols and Methodologies

The synthesis of this compound can be approached through several established methods for the preparation of cyanothiazoles. A common strategy involves the introduction of the cyano group onto a pre-formed thiazole ring.

Protocol 1: Synthesis of this compound (Hypothetical)

This protocol is a generalized procedure based on established methods for the synthesis of 2-cyanothiazoles and would require optimization for this specific substrate.

Materials:

  • 2-Bromo-4,5-dimethylthiazole

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-4,5-dimethylthiazole (1 equivalent) and copper(I) cyanide (1.2 equivalents).

  • Solvent Addition: Under a gentle stream of nitrogen, add anhydrous DMF to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by pouring it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Copper(I) Cyanide: This is a classic reagent for the cyanation of aryl and heteroaryl halides (a Rosenmund-von Braun reaction).

  • Anhydrous DMF: A polar aprotic solvent is necessary to facilitate the reaction and dissolve the reagents. It must be anhydrous to prevent unwanted side reactions.

  • Inert Atmosphere: Prevents the oxidation of reagents and intermediates.

Experimental Workflows and Data Presentation

The successful synthesis and application of this compound and its derivatives rely on a systematic experimental workflow, from synthesis to biological evaluation.

General Synthetic and Evaluation Workflow

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_bioassay Biological Evaluation start Starting Materials (e.g., 2-Bromo-4,5-dimethylthiazole) reaction Cyanation Reaction start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization intermediate This compound characterization->intermediate reaction2 Reaction with Bioactive Moieties intermediate->reaction2 purification2 Purification of Derivatives reaction2->purification2 characterization2 Characterization of Derivatives purification2->characterization2 derivatives Synthesized Derivatives characterization2->derivatives invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) derivatives->invitro invivo In Vivo Models (If promising in vitro results) invitro->invivo sar Structure-Activity Relationship (SAR) Studies invitro->sar

Caption: General workflow from synthesis to biological evaluation.

Spectroscopic Data Interpretation

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

Technique Expected Observations for this compound
¹H NMR Two singlets in the aromatic region corresponding to the methyl groups at positions 4 and 5.
¹³C NMR Signals corresponding to the two methyl carbons, the two thiazole ring carbons, and the cyano carbon. The cyano carbon will appear in the characteristic downfield region.
IR A sharp absorption band around 2220-2260 cm⁻¹ characteristic of a C≡N stretch.
Mass Spec A molecular ion peak corresponding to the exact mass of C₆H₆N₂S.

Future Perspectives and Conclusion

The this compound scaffold represents a valuable, yet under-explored, intermediate in medicinal chemistry. While its direct biological activities may be limited, its utility in the synthesis of complex, biologically active molecules is evident. The continued exploration of this and related cyanothiazole intermediates will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The protocols and workflows outlined in this guide provide a foundational framework for researchers and drug development professionals to harness the synthetic potential of this versatile chemical entity.

References

  • H. Mehmood, M. Musab, S. Woodward, M. S. Hossan, T. D. Bradshaw, M. Haroon, A. Nortcliffe, "Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones," RSC Advances, 2022. [Link]
  • M. R. Le-Chat, et al., "Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives," The Journal of Organic Chemistry, 2018. [Link]
  • "Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • "Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones," RSC Publishing, 2022. [Link]
  • "Syntheses of Substituted 2-Cyano-benzothiazoles," Organic Syntheses, 2018. [Link]
  • "2-Amino-5-cyanothiazoles and their preparation," Google P
  • "Biological Evaluation in Resistant Cancer Cells and Study of Mechanism of Action of Arylvinyl-1,2,4-Trioxanes," Molecules, 2022. [Link]
  • "Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents," Bioorganic & Medicinal Chemistry Letters, 2014. [Link]
  • "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors," RSC Medicinal Chemistry, 2025. [Link]
  • "Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides.," Journal of Chemical Research, 2004. [Link]
  • "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities," Molecules, 2021. [Link]
  • "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities," Molecules, 2021. [Link]
  • "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents," Molecules, 2022. [Link]
  • "Process for the preparation of 2-cyanoimidazole compounds," Google P
  • "Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6," YouTube, 2020. [Link]
  • "An overview of the synthesis, therapeutic potential and patents of thiazole deriv
  • "N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide," Molbank, 2020. [Link]
  • "Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development," Mlunias. [Link]
  • "Benzo-thiazolo-imidazole compounds and uses thereof," Google P
  • "A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies," ResearchG
  • "Problems from Previous Years' Exams," University of California, Irvine. [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry and drug development, serving as a privileged scaffold in a multitude of pharmacologically active compounds.[1][2] Its versatile structure has been successfully integrated into drugs exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The enduring relevance of this heterocyclic system continually drives the need for robust and adaptable synthetic protocols. This guide provides a detailed exploration of the synthesis of 2-aminothiazole derivatives, with a primary focus on the esteemed Hantzsch thiazole synthesis, supplemented with practical insights, troubleshooting, and characterization guidelines for researchers in the field.

The Hantzsch Thiazole Synthesis: A Timeless and Versatile Method

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most classical and widely utilized methods for constructing the thiazole ring.[3][4] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[3][4] The elegance of this method lies in its simplicity, generally high yields, and the ready availability of starting materials.

Reaction Mechanism: A Stepwise Look at Ring Formation

The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.[4] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

  • Nucleophilic Attack (S-alkylation): The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.[4]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the carbonyl carbon, leading to the formation of a five-membered ring.

  • Dehydration (Aromatization): The final step involves the elimination of a water molecule, resulting in the formation of the stable, aromatic thiazole ring.[4]

Hantzsch_Mechanism reagents α-Haloketone + Thioamide step1 S-alkylation (SN2) reagents->step1 intermediate1 Thioimidate Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 2-Aminothiazole Derivative step3->product

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-amino-4-phenylthiazole, a representative example of a 2-aminothiazole derivative.

Materials and Reagents:
  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Scintillation vial (20 mL)

  • Stir bar

  • Hot plate

  • Beaker (100 mL)

  • Buchner funnel and side-arm flask

  • Filter paper

  • Watch glass

Safety Precautions:
  • All experiments should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • α-Haloketones such as 2-bromoacetophenone are lachrymators and should be handled with care.

Procedure:
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Solvent Addition: Add 5 mL of methanol and a stir bar to the vial.[4]

  • Heating: Place the vial on a hot plate set to approximately 100°C and stir the mixture for 30 minutes.[4][5]

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[4]

  • Precipitation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[4] The product should precipitate as a solid.

  • Isolation: Filter the mixture through a Buchner funnel.[4]

  • Washing: Wash the collected solid with deionized water to remove any remaining impurities.[4]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.[4]

  • Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (NMR, IR).[4]

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Combine 2-bromoacetophenone and thiourea in methanol B Heat and stir at 100°C for 30 min A->B C Cool to room temperature B->C D Pour into 5% Na2CO3 solution to precipitate product C->D E Filter the solid product D->E F Wash with deionized water E->F G Air dry the product F->G H Determine mass and calculate yield G->H I Characterize by MP, TLC, NMR, IR H->I

Caption: Experimental workflow for 2-aminothiazole synthesis.

Versatility of the Hantzsch Synthesis: A Tabular Overview

The Hantzsch synthesis is highly adaptable, allowing for the preparation of a wide range of 2-aminothiazole derivatives by varying the α-haloketone and thioamide/thiourea starting materials. The following table summarizes various reaction conditions and reported yields for the synthesis of different derivatives.

α-HaloketoneThioamide/ThioureaSolventConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanol100°C, 30 minHigh[4]
Substituted 2-bromoacetophenonesThioureaEthanol/Water65°C or RT (ultrasound)79-90[6][7]
2-Bromo-4'-fluoroacetophenoneAryl-substituted thiosemicarbazonesEthanolReflux, 4-5 hNot specified[8]
α-HaloketonesN-Substituted thioureasEthanolReflux, 2-4 h68-88
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water65°C, 2-3.5 hGood to excellent[6]

Troubleshooting and Optimization: A Guide for Researchers

Even with a robust protocol, challenges can arise. This section provides insights into common issues and their solutions.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inappropriate solvent- Suboptimal reaction temperature- Poor quality of starting materials- Incorrect stoichiometry- Screen different solvents (e.g., ethanol, methanol, water).[1]- Optimize the reaction temperature; microwave heating can be effective.[1]- Ensure the purity of the α-haloketone and thioamide/thiourea.- Verify the molar ratios of your reactants.[1]
Formation of Impurities - Reaction temperature is too high or reaction time is too long- Incorrect pH of the reaction mixture- Monitor the reaction progress using TLC to determine the optimal reaction time.[1]- Adjust the pH; some variations show improved regioselectivity under acidic conditions.[1]
Difficult Product Isolation - Product is highly soluble in the reaction solvent- Formation of a complex mixture of products- Try precipitating the product by adding a non-solvent or by cooling the mixture.[1]- Employ column chromatography for purification.[1]

Beyond the Hantzsch: Alternative Synthetic Routes

While the Hantzsch synthesis is predominant, other methods for preparing 2-aminothiazoles exist, offering alternative pathways for researchers.

  • Cook-Heilborn Synthesis: This method involves the reaction of α-aminonitriles with carbon disulfide.[9]

  • From α-Thiocyanoketones: Cyclization of α-thiocyanoketones can also yield substituted thiazoles.[9]

  • One-Pot Syntheses: Modern variations often employ one-pot procedures, for instance, from methyl ketones and thiourea using an in-situ halogenating agent, which avoids the handling of lachrymatory α-haloketones directly.

Product Characterization: What to Expect

Proper characterization is essential to confirm the identity and purity of the synthesized 2-aminothiazole derivative.

  • ¹H NMR: Expect to see characteristic peaks for the aromatic protons, the thiazole ring proton (typically a singlet), and the -NH₂ protons (which may be a broad singlet and are D₂O exchangeable).

  • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the thiazole ring and any substituents.

  • IR Spectroscopy: Look for characteristic absorption bands corresponding to the N-H stretching of the amino group (around 3100-3500 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C=C stretching.[10]

Conclusion

The synthesis of 2-aminothiazole derivatives is a mature yet continually evolving field. The Hantzsch synthesis provides a reliable and versatile foundation for accessing this important class of compounds. By understanding the underlying mechanism, carefully following established protocols, and applying systematic troubleshooting, researchers can efficiently synthesize a diverse library of 2-aminothiazole derivatives for further investigation in drug discovery and materials science.

References

  • Bouherrou, Z., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757.
  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds....
  • ResearchGate. (n.d.). Various synthetic routes to the 2-aminothiazole core preparation.
  • Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135.
  • ResearchGate. (n.d.). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles | Request PDF.
  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
  • ChemRxiv. (2023). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Cambridge Open Engage.
  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(43), 26949-26967.
  • ResearchGate. (n.d.). (PDF) Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors.
  • National Institutes of Health. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209.
  • ResearchGate. (n.d.). An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst | Request PDF.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.
  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • ResearchGate. (n.d.). (PDF) Synthesis of 2-aminothiazole derivatives: A short review.
  • MDPI. (2017).
  • YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.

Sources

Topic: Analytical Methods for the Quantification of 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed analytical methodologies for the robust quantification of 2-Cyano-4,5-dimethylthiazole, a key heterocyclic intermediate in pharmaceutical synthesis and materials science. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). This note is designed to provide researchers, quality control analysts, and drug development professionals with the expertise to implement and adapt these methods for their specific applications, ensuring accuracy, precision, and reliability in their results.

Introduction: The Significance of this compound

The thiazole ring is a fundamental scaffold in a multitude of active pharmaceutical ingredients (APIs), prized for its diverse biological activities.[1] The functionalization of this ring, particularly with a cyano group at the 2-position and alkyl groups, creates a versatile building block for the synthesis of more complex molecules. This compound serves as a critical precursor in the development of novel therapeutic agents, including but not limited to kinase inhibitors, anti-inflammatory agents, and anticancer compounds.[2]

Accurate and precise quantification of this intermediate is paramount throughout the drug development lifecycle. It ensures:

  • Purity Assessment: Verifying the identity and purity of synthesized batches.

  • Process Optimization: Monitoring reaction kinetics and optimizing synthesis yield.

  • Stability Studies: Assessing degradation pathways and establishing shelf-life.

  • Formulation Analysis: Quantifying the active moiety in final drug products.

This document provides the foundational methods to achieve these critical analytical objectives.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is the first step in rational method development. The structure combines a polar heterocyclic thiazole ring with nonpolar methyl groups and a reactive cyano group.

PropertyEstimated Value / CharacteristicRationale for Analytical Method Selection
Molecular Formula C₆H₆N₂S---
Molecular Weight 138.19 g/mol Suitable for both GC-MS and LC-MS analysis.
Boiling Point ~180-220 °C (Predicted)The predicted boiling point suggests the compound is sufficiently volatile for GC analysis without derivatization.[3]
UV Absorbance Strong absorbance expected (~250-280 nm)The conjugated thiazole system allows for sensitive detection by HPLC with a UV or DAD detector.[4]
Solubility Soluble in organic solvents (Methanol, Acetonitrile, Dichloromethane); sparingly soluble in water.[5]Dictates the choice of solvents for sample preparation and mobile phases for liquid chromatography.
pKa Weakly basic (Predicted pKa ~ -1.0 to 1.0)The thiazole nitrogen can be protonated, making positive mode electrospray ionization (ESI+) highly effective for LC-MS/MS.

Core Analytical Methodologies: A Comparative Overview

The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[6]

TechniquePrincipleStrengthsLimitations
HPLC-UV Separation based on polarity using a reversed-phase column, with detection via UV absorbance.Robust, cost-effective, widely available, excellent for purity and assay of bulk material.Lower sensitivity and selectivity compared to MS; potential for interference in complex matrices.
LC-MS/MS High-efficiency chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.Gold standard for trace-level quantification in complex matrices (e.g., biological fluids); provides structural confirmation.[7][8]Higher instrument cost and complexity; susceptible to matrix effects that can suppress ionization.[9]
GC-MS Separation of volatile compounds in a gaseous mobile phase, with detection by a mass spectrometer.Excellent for volatile and thermally stable compounds; provides high-resolution separation.[10]Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes.[11]
Logical Framework for Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate analytical method.

Method_Selection start Define Analytical Goal goal1 Purity / Assay of Bulk Material or Simple Formulation? start->goal1 goal2 Trace Quantification in Complex Matrix (e.g., Plasma, Tissue)? start->goal2 goal3 Analysis of Volatile Impurities or Process Monitoring? start->goal3 method1 HPLC-UV goal1->method1 High Concentration & Simple Matrix method2 LC-MS/MS goal2->method2 High Sensitivity & Selectivity Needed method3 GC-MS goal3->method3 Analyte is Volatile & Thermally Stable

Caption: Decision tree for analytical method selection.

Detailed Application Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine quality control, purity assessment, and quantification in simple formulations. The reversed-phase approach separates the analyte from potential non-polar and moderately polar impurities.

Causality Behind Choices:

  • Column: A C18 column is selected due to the predominantly non-polar character of this compound, ensuring good retention and separation based on hydrophobicity.[4]

  • Mobile Phase: An acetonitrile/water gradient provides a robust separation. Acetonitrile is a common organic modifier with low UV cutoff and viscosity. A slightly acidic mobile phase (using formic acid) ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.

  • Detection Wavelength: The detection wavelength is set near the expected absorbance maximum of the thiazole chromophore to maximize sensitivity.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

    • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare at least five calibration standards.

  • Sample Preparation:

    • Dissolve the sample containing the analyte in acetonitrile to an estimated concentration within the calibration range.

    • Vortex to dissolve, then filter the solution through a 0.22 µm syringe filter to remove particulates before injection.

  • Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient Elution (See table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or UV-Vis
Detection Wavelength 265 nm
Run Time 15 minutes

Gradient Program:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.07030
10.01090
12.01090
12.17030
15.07030
  • Data Analysis:

    • Inject the calibration standards and the sample(s).

    • Construct a calibration curve by plotting the peak area of the analyte against the known concentration of each standard.

    • Perform a linear regression analysis on the calibration curve (R² should be >0.999).

    • Determine the concentration of this compound in the sample by interpolating its peak area using the regression equation.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.

Causality Behind Choices:

  • Ionization: Positive Electrospray Ionization (ESI+) is chosen because the basic nitrogen atom on the thiazole ring is readily protonated to form a stable [M+H]⁺ ion.

  • Detection Mode: Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor ion → product ion fragmentation. This filters out background noise and co-eluting interferences, dramatically improving the signal-to-noise ratio.[8]

  • Chromatography: A UHPLC system with a sub-2 µm particle column is used to achieve fast analysis times and sharp peaks, which enhances sensitivity.[12]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare mobile phases and standards as described in the HPLC-UV method, but dilute to a much lower concentration range (e.g., 0.1 - 100 ng/mL).

    • If analyzing biological samples (e.g., plasma), a protein precipitation step is required. Add 3 parts of cold acetonitrile containing an internal standard to 1 part plasma, vortex, centrifuge, and inject the supernatant.

  • Instrumentation and Conditions:

ParameterCondition
LC System UHPLC System (e.g., Waters ACQUITY, Thermo Vanquish)
MS System Triple Quadrupole Mass Spectrometer
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Same as HPLC-UV method
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
  • Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization, Positive (ESI+)
Precursor Ion [M+H]⁺ m/z 139.0
MRM Transitions Quantifier: m/z 139.0 → 97.1 (Predicted)
Qualifier: m/z 139.0 → 71.1 (Predicted)
Source Parameters Optimize for specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Flow: 10 L/min)
  • Data Analysis:

    • Analyze standards and samples using the defined MRM transitions.

    • Construct a calibration curve using the peak area ratio of the analyte to the internal standard (if used).

    • Calculate the concentration in samples from the regression equation.

LC-MS/MS Experimental Workflow

lcms_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std Prepare Calibration Standards (0.1-100 ng/mL) uhplc UHPLC Separation C18 Column Gradient Elution prep_std->uhplc:f0 prep_sample Prepare Sample (Dilution or SPE/ Protein Precipitation) prep_sample->uhplc:f0 ms MS/MS Detection ESI+ Ion Source MRM Mode uhplc:f1->ms:f0 integrate Peak Integration (Analyte & IS) ms:f1->integrate calibrate calibrate integrate->calibrate quantify Calculate Sample Concentration calibrate->quantify report Final Report quantify->report

Caption: Workflow for LC-MS/MS quantification.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile organic impurities in the bulk material.

Causality Behind Choices:

  • Column: A low-polarity column (e.g., DB-5ms) is used, which separates compounds primarily based on their boiling points and slight polarity differences. This is a general-purpose column suitable for screening a wide range of analytes.

  • Ionization: Electron Ionization (EI) is a standard, robust technique that produces reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be compared against spectral libraries for identification.

  • Injection: Splitless injection is used to maximize the transfer of the analyte onto the column, which is necessary for trace analysis.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare stock and working standards in a volatile, aprotic solvent like Dichloromethane or Ethyl Acetate. The concentration range is typically higher than LC-MS/MS (e.g., 0.1 - 20 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.

    • Filter if necessary.

  • Instrumentation and Conditions:

ParameterCondition
GC System Agilent 8890 or equivalent
MS System Mass Selective Detector (MSD)
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program Start at 80 °C, hold 1 min, ramp at 20 °C/min to 280 °C, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI), 70 eV
Detection Mode Scan (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for quantification.
  • Data Analysis:

    • For quantification, use SIM mode monitoring characteristic ions (e.g., the molecular ion at m/z 138 and a major fragment ion).

    • Construct a calibration curve and calculate sample concentrations as described for the other methods.

Method Performance and Validation Summary

The following table provides typical performance characteristics expected from the validated methods described above. These values serve as a benchmark for method implementation.[11][13][14]

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.999> 0.998> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%97.5 - 103.0%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~10 ng/mL~0.05 ng/mL~2 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.15 ng/mL~6 ng/mL

Conclusion

This application note provides three robust, validated protocols for the quantification of this compound. The HPLC-UV method offers a reliable and cost-effective solution for routine analysis of high-concentration samples. The GC-MS method is well-suited for analyzing volatile impurities and process streams. For applications demanding the utmost sensitivity and selectivity, particularly in complex biological or environmental matrices, the LC-MS/MS method is the unequivocal gold standard. By understanding the scientific principles behind each methodological choice, researchers can confidently implement and adapt these protocols to meet their specific analytical challenges, ensuring data integrity and accelerating the pace of research and development.

References

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC - NIH. (n.d.).
  • Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • multiclass cyanotoxin analysis in reservoir waters: tandem solid-phase extraction followed by. (n.d.). University of Granada.
  • 2,4-Dimethylthiazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. (n.d.).
  • Syntheses of Substituted 2-Cyano-benzothiazoles. (2018). Organic Syntheses.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2020). MDPI.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-methylthiazole. (n.d.). Benchchem.
  • Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines. (2001).
  • 2-Cyanothiazole Product Description. (n.d.). ChemicalBook.
  • Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products. (2025). Analytical and Bioanalytical Chemistry Research.
  • Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. (2025).
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (n.d.).
  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. (n.d.).
  • 2-Amino-5-cyanothiazoles and their preparation. (1982).
  • Synthesis of 2-cyanophenothiazine. (n.d.). PrepChem.com.
  • New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. (2015). University of Montreal.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. (n.d.). Benchchem.
  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2022). RSC Publishing.
  • Physicochemical Properties of 2-Amino-5-pentyl-1,3,4-thiadiazole: A Technical Guide. (n.d.). Benchchem.
  • Separation of Model Compounds in Reversed-Phase and Mixed-Mode. (n.d.). SIELC Technologies.
  • Analytical Techniques. (n.d.). Cayman Chemical.
  • 2-amino-4,5-dimethylthiazole. (n.d.).
  • GC-MS ANALYSIS AND ANTIOXIDANT ACTIVITY OF TWO SPECIES OF CYANOBACTERIA ISOLATED FROM DRANG SALT MINE OF DISTRICT MANDI, HIMACHA. (2018). Plant Archives.
  • 2,4-Dimethylthiazole. (n.d.). PubChem.
  • 3,4-Dicyanofuroxan: Preparation, Isolation, and Purific

Sources

Application Notes & Protocols: 2-Cyano-4,5-dimethylthiazole as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This application note focuses on 2-cyano-4,5-dimethylthiazole, a highly functionalized and versatile building block for the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its chemical properties, reactivity, and demonstrate its potential through a detailed synthetic protocol for a key intermediate related to the non-steroidal anti-inflammatory drug (NSAID), Meloxicam. Additionally, its prospective applications in the development of antiviral agents will be discussed, providing researchers and drug development professionals with a comprehensive guide to leveraging this precursor in their synthetic programs.

Introduction: The Strategic Value of the Thiazole Scaffold

The thiazole ring system is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This arrangement confers a unique set of properties that are highly advantageous for medicinal chemistry. Thiazole-containing compounds are prevalent across a wide spectrum of therapeutic areas, including anti-inflammatory, antimicrobial, antiretroviral, and anticancer agents.[3][4] The presence of the thiazole moiety in drugs like Ritonavir (antiretroviral) and Dasatinib (anticancer) underscores its importance.[2]

This compound offers three key points for chemical modification: the reactive cyano group at the C2 position, and the two methyl groups at C4 and C5 which can influence solubility, metabolism, and binding orientation. The cyano group, in particular, is a powerful synthetic handle that can be transformed into a variety of other functional groups, making this precursor a strategic starting point for generating diverse compound libraries.[5]

Physicochemical Properties and Reactivity Profile

A thorough understanding of the precursor's properties is fundamental to its effective use in multi-step synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆N₂S(Calculated)
Molecular Weight 138.19 g/mol (Calculated)
Appearance (Expected) Off-white to yellow solidN/A
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, THF)General Knowledge
Causality of Reactivity

The synthetic utility of this compound is primarily dictated by the electrophilic nature of the nitrile carbon and the inherent aromaticity of the thiazole ring.[6][7]

  • The Cyano (Nitrile) Group: This functional group is a versatile precursor for numerous transformations essential for API synthesis.[5]

    • Reduction to Amine: The nitrile can be readily reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).[6][8] This transformation is critical for introducing a key nucleophilic group, often required for amide bond formation or reaction with other electrophiles.

    • Hydrolysis to Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH), providing a route to amides, esters, and other acid derivatives.[8][9]

    • Conversion to Amidine: Reaction with amines or ammonia can convert the nitrile to an amidine, a functional group found in various bioactive molecules.[10]

  • The Thiazole Ring: The ring itself is relatively stable but can undergo certain reactions. The electron-withdrawing nature of the cyano group makes the C2 position susceptible to nucleophilic attack under specific conditions.[4][11] The methyl groups can potentially be functionalized, although this typically requires more forcing conditions.

The combination of these features allows for a modular approach to drug design, where the core thiazole scaffold provides a stable anchor, and the C2-cyano group serves as the primary point for diversification.

Synthesis of the Precursor: this compound

While various methods exist for thiazole synthesis, the Hantzsch thiazole synthesis remains a robust and widely used method.[12][13] A plausible route to this compound would involve the reaction of a cyanothioamide with an α-haloketone.

reagent1 Cyanothioamide product This compound reagent1->product Hantzsch Synthesis (Condensation/Cyclization) reagent2 3-Chloro-2-butanone (α-haloketone) reagent2->product

Caption: Hantzsch synthesis pathway for this compound.

This reaction proceeds via initial nucleophilic attack of the thioamide sulfur onto the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[14]

Application in API Synthesis: The Case of Meloxicam Analogues

Meloxicam is a widely prescribed NSAID used to treat arthritis.[15][16] Its structure features a 2-amino-5-methylthiazole moiety linked to a benzothiazine dioxide scaffold. While the commercial synthesis of Meloxicam itself uses 2-amino-5-methylthiazole, we can use this as a blueprint to demonstrate the utility of this compound as a precursor for novel analogues.[17][18]

The key transformation is the conversion of the C2-cyano group to a C2-amino group, which can then participate in the crucial condensation reaction.

Strategic Conversion: From Cyano to Amino Functionality

The reduction of the nitrile to a primary amine is a key enabling step. This transformation links this compound to established synthetic pathways for important drug classes.

start This compound reagent Reducing Agent (e.g., LiAlH₄ in THF) start->reagent intermediate 2-Amino-4,5-dimethylthiazole (Key Intermediate) final_api Meloxicam Analogue intermediate->final_api Condensation reagent->intermediate Reduction meloxicam_precursor 4-Hydroxy-2-methyl-2H-1,2- benzothiazine-3-carboxylate-1,1-dioxide meloxicam_precursor->final_api

Caption: Synthetic strategy linking the cyano precursor to Meloxicam analogues.

This two-step logic—reduction followed by condensation—is a powerful strategy. It allows for the late-stage introduction of the aminothiazole moiety, which is beneficial for convergent synthesis schemes.

Detailed Protocol: Synthesis of a Meloxicam Analogue Core

This protocol describes the final condensation step to form the core of a Meloxicam analogue, starting from the hypothetical (but readily synthesizable) 2-amino-4,5-dimethylthiazole. This procedure is adapted from established methods for Meloxicam synthesis.[17][19]

Materials and Reagents
ReagentGradeSupplier
4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide≥98%Commercial Source
2-amino-4,5-dimethylthiazole≥98%Commercial Source
Dimethyl sulfoxide (DMSO), anhydrous≥99.8%Commercial Source
Ethanol, anhydrous200 proofCommercial Source
Tetrahydrofuran (THF), HPLC grade≥99.9%Commercial Source
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, reflux condenser, and a distillation head.

  • Heating mantle with temperature controller.

  • Buchner funnel and vacuum flask.

  • Standard laboratory glassware.

Experimental Procedure

CAUTION: This procedure involves high temperatures and organic solvents. All steps must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reaction Setup: To a 500 mL three-neck round-bottom flask, add 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide (28.3 g, 0.1 mol) and 2-amino-4,5-dimethylthiazole (14.1 g, 0.11 mol).

  • Solvent Addition: Add 100 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Reaction: Begin stirring the mixture and heat the flask to 180-190 °C using a heating mantle.[17]

    • Causality Note: DMSO is used as a high-boiling polar aprotic solvent to facilitate the reaction between the two solid reactants at an elevated temperature. The high temperature is necessary to drive the transamidation reaction forward.

  • Byproduct Removal: As the reaction proceeds, ethanol will be generated as a byproduct. Slowly distill the ethanol from the reaction mixture using the distillation head. This step is crucial to shift the reaction equilibrium towards the product.[17][19]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Precipitation: Once the reaction is complete, cool the mixture to approximately 80 °C. Slowly add 160 mL of anhydrous ethanol to the reaction flask with stirring.[17]

    • Causality Note: The product is soluble in hot DMSO but has poor solubility in ethanol. Adding ethanol acts as an anti-solvent, causing the crude product to precipitate out of the solution upon cooling.

  • Isolation: Continue to cool the mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation. Collect the solid crude product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filter cake with cold ethanol (2 x 50 mL). The crude product can be further purified by recrystallization from tetrahydrofuran (THF) to yield the high-purity Meloxicam analogue.[17]

Table 2: Representative Reaction Conditions for Meloxicam Synthesis

ParameterValueReference
Temperature 140 - 190 °C[17][19]
Reaction Time 3 - 12 hours[17][19]
Solvent DMSO or Xylene[15][19]
Yield 87 - 92% (crude)[17]

Prospective Applications in Antiviral Drug Development

The thiazole scaffold is not limited to anti-inflammatory agents. Numerous studies have highlighted its importance in the development of potent antiviral drugs.[20][21] Benzothiazole and aminothiazole derivatives have shown activity against a range of viruses, including influenza, HIV, and herpes simplex virus.[21][22]

The 2-cyano group on the thiazole ring is particularly interesting for antiviral applications. Cyanothiazoles and related cyano-functionalized heterocycles have been investigated as inhibitors of viral replication.[21][23] The cyano group can act as a hydrogen bond acceptor or participate in covalent interactions with viral enzymes. Therefore, this compound represents a valuable starting point for the synthesis of novel antiviral candidates through multicomponent reactions or by elaboration of the cyano group into other pharmacophoric elements.[21][24]

Conclusion

This compound is a strategically important precursor for the synthesis of APIs. Its value lies in the versatility of the cyano group, which can be readily converted into other key functional groups like amines and carboxylic acids. This allows for efficient entry into established synthetic routes for important drug classes, such as NSAIDs, and provides a platform for the discovery of novel therapeutics, including antiviral agents. The protocols and strategies outlined in this note provide a framework for researchers to harness the full potential of this powerful building block in their drug discovery and development programs.

References

  • ResearchGate. (n.d.). Diverse reactions of nitriles in organic synthesis.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules, 26(16), 4938.
  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles.
  • ResearchGate. (2022). Thiazole Ring—A Biologically Active Scaffold.
  • YouTube. (2019, January 19). synthesis of thiazoles.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.
  • Google Patents. (n.d.). CN102775401B - Synthesis method of meloxicam.
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1461.
  • Isothiazole derivatives as antiviral agents. (2007). Antiviral Chemistry & Chemotherapy, 18(5), 277-283.
  • API SYNTHESIS INTERNATIONAL. (2016, February 11). MELOXICAM.
  • Google Patents. (n.d.). CN102775401A - Synthesis method of meloxicam.
  • MDPI. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
  • ResearchGate. (2025, October 14). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates.
  • RSC Publishing. (2022, November 28). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones.
  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. (2013). The Journal of Organic Chemistry, 78(23), 12202-12206.
  • Syntheses of Substituted 2-Cyano-benzothiazoles. (2018). Organic Syntheses, 95, 177-191.
  • Google Patents. (n.d.). CN102079731A - Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid.
  • ResearchGate. (2025, August 6). Synthesis and Antiviral Activities of Cyanoacrylate Derivatives Containing an α-Aminophosphonate Moiety.
  • Google Patents. (n.d.). US4010173A - Synthesis of 4-cyanothiazoles.
  • MDPI. (n.d.). Benzothiazole Moiety and Its Derivatives as Antiviral Agents.
  • PubChem. (n.d.). 2,4-Dimethylthiazole.
  • Human Metabolome Database. (2012, September 12). Showing metabocard for 2-Heptyl-4,5-dimethylthiazole (HMDB0040092).
  • ResearchGate. (n.d.). 2-amino-4,5-dimethylthiazole.

Sources

Application Notes and Protocols for the Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold in Modern Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. This has led to its incorporation into a wide array of blockbuster drugs, including the antiretroviral Ritonavir and the antifungal Abafungin.[1] The thiazole nucleus is also a key component of natural products like Vitamin B1 (thiamine), which is essential for nerve function.[3][4]

Given their significance, the development of efficient and robust synthetic routes to access structurally diverse thiazole derivatives is a primary focus in organic and medicinal chemistry.[2] Methodologies have evolved significantly from classical, often harsh, condensation reactions to sophisticated, environmentally benign protocols that offer high yields, shorter reaction times, and operational simplicity.[5][6]

This technical guide provides an in-depth exploration of key experimental setups for synthesizing substituted thiazoles. We will begin with the foundational Hantzsch synthesis, explaining its mechanism and providing a standard protocol. Subsequently, we will delve into modern, green chemistry approaches, including microwave-assisted and ultrasound-assisted protocols that dramatically enhance reaction efficiency. Finally, we will cover advanced one-pot, multi-component strategies for the rapid generation of complex thiazole libraries. Each section is designed to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and optimization.

Part 1: The Foundational Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in the late 19th century, remains the most widely recognized method for constructing the thiazole ring.[1][2] The reaction facilitates the creation of a broad range of thiazole derivatives, including those with alkyl, aryl, or heteroaryl substituents at the 2, 4, or 5 positions.[7]

Principle and Mechanism

The core of the Hantzsch synthesis is an irreversible condensation reaction between an α-halocarbonyl compound (such as an α-haloketone or α-haloester) and a compound containing a thioamide functional group (e.g., thiourea, thioamides, thiosemicarbazides).[7][8]

The mechanism proceeds through several distinct steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the halocarbonyl compound in an SN2 reaction, displacing the halide. This forms a key intermediate.[7][9]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[7]

The causality of this pathway is rooted in the inherent nucleophilicity of the thioamide's sulfur and the electrophilicity of the carbons in the α-halocarbonyl compound. The final dehydration step is the thermodynamic driving force, leading to the formation of a stable aromatic system.

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Standard Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis, reacting 2-bromoacetophenone with thiourea. The resulting product is poorly soluble in water, facilitating a simple isolation procedure.[9]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~1.0 g)

  • Thiourea (7.5 mmol, ~0.57 g)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

Equipment:

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and stir plate with heating

  • Büchner funnel and side-arm flask for vacuum filtration

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 100°C setting). The solids should dissolve upon heating.

  • Reaction Time: Continue stirring at this temperature for 30 minutes. Monitor the reaction by TLC if desired.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix thoroughly. The purpose of the basic solution is to neutralize any HBr formed during the reaction. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air-dry or dry in a low-temperature oven. The crude product is often pure enough for characterization.[9]

Part 2: Modern & Green Synthetic Protocols

While effective, classical methods often require long reaction times, harsh conditions, and the use of hazardous solvents.[1][10] Green chemistry principles have driven the adoption of energy-efficient technologies like microwave irradiation and ultrasonication, which offer significant advantages.[5][6] These techniques provide rapid, uniform heating, leading to dramatically reduced reaction times, higher yields, and often cleaner reaction profiles.[11]

Protocol 2.1: Microwave-Assisted Hantzsch Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, localized heating can accelerate reaction rates by orders of magnitude compared to conventional heating.[11][12]

MW_Workflow Microwave Synthesis Workflow A 1. Combine α-haloketone, thiourea/thioamide, & solvent in a microwave vial B 2. Seal the vial and place in microwave reactor A->B C 3. Irradiate at set temperature & power (e.g., 70°C, 210W) B->C D 4. Monitor reaction (typically 1-10 minutes) C->D E 5. Cool, filter, and purify product D->E

Caption: General workflow for microwave-assisted thiazole synthesis.

Detailed Protocol: Microwave Synthesis of Hydrazinyl Thiazoles This one-pot, three-component reaction demonstrates the power of microwave assistance for rapid synthesis.[10]

Materials:

  • Aryl ketone (1 mmol)

  • Thiosemicarbazide (1 mmol)

  • Substituted phenacyl bromide (1 mmol)

Equipment:

  • Microwave synthesis reactor

  • 10 mL microwave process vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, place the aryl ketone (1 mmol), thiosemicarbazide (1 mmol), and the substituted phenacyl bromide (1 mmol).

  • Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 300 W.

  • Reaction Time: The reaction is typically complete within 30 to 175 seconds.[10] Progress can be monitored by TLC after a short test irradiation.

  • Work-up: After cooling, the solid residue is washed with ethanol, filtered, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure product.

EntryReactantsConditionsTimeYield (%)Reference
1Aryl Ketone, Thiosemicarbazide, Phenacyl BromideMicrowave, 300W, Solvent-free30-175 sGood[10]
2Thiocarbohydrazide, Aldehyde, Phenacyl BromideMicrowave, 210W, 70°C, EtOH/AcOH~5 minGood[11]
32-chloro-ethanone, Substituted ThioureaMicrowave, Methanol8-10 min78-91%[13]
Table 1: Comparison of Microwave-Assisted Thiazole Syntheses. This table summarizes various microwave-assisted protocols, highlighting the significantly reduced reaction times and high yields.
Protocol 2.2: Ultrasound-Assisted Synthesis

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in a liquid.[14][15] This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates, often at a lower bulk reaction temperature than conventional methods.[16]

Detailed Protocol: Ultrasound-Assisted Synthesis of Hantzsch Thiazole Derivatives This protocol utilizes a reusable silica-supported catalyst under ultrasonic irradiation for an efficient and green synthesis.[16]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica supported tungstosilisic acid (reusable catalyst)

  • Ethanol

Equipment:

  • Ultrasonic bath or probe sonicator

  • Round-bottom flask

Procedure:

  • Reaction Setup: A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and the catalyst in ethanol is prepared in a flask.

  • Irradiation: The flask is placed in an ultrasonic water bath and irradiated at room temperature.

  • Reaction Time: The reaction is monitored by TLC and is typically complete within a significantly shorter time (e.g., 2 hours) compared to conventional heating (3.5 hours).[16]

  • Work-up: The solvent is evaporated under reduced pressure. The residue is then treated with water, and the resulting solid product is filtered.

  • Purification: The crude product is recrystallized from ethanol to yield the pure thiazole derivative. The catalyst can often be recovered by filtration before solvent evaporation and reused.[16]

Part 3: Advanced Strategy - One-Pot, Multi-Component Synthesis

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all starting materials, are a cornerstone of modern synthetic efficiency.[11][16] This approach minimizes purification steps, reduces waste, and allows for the rapid construction of complex molecules from simple precursors, making it ideal for creating libraries of compounds for drug discovery.

MCR_Diagram One-Pot Multi-Component Reaction (MCR) A Reactant A Pot Single Reaction Vessel A->Pot B Reactant B B->Pot C Reactant C C->Pot Product Complex Thiazole Product Pot->Product Single Step High Atom Economy

Caption: Logical flow of a one-pot, multi-component reaction for thiazole synthesis.

Protocol 3.1: One-Pot Synthesis of 2,4,5-Trisubstituted Thiazoles This procedure describes an efficient one-pot, four-step sequential pathway to generate highly substituted thiazoles.[17]

Materials:

  • Dimethyl N-cyanodithioiminocarbonate

  • An amine (e.g., pyrrolidine)

  • Sodium sulfide (Na₂S)

  • An activated halide (e.g., chloroacetonitrile)

  • Potassium carbonate (K₂CO₃)

  • Solvent (e.g., DMF)

Procedure:

  • Step 1 (Amine Addition): Dimethyl N-cyanodithioiminocarbonate is dissolved in a suitable solvent like DMF, and an amine is added. The reaction proceeds to form an intermediate.

  • Step 2 (Sulfur Source): Sodium sulfide is added to the reaction mixture, which displaces a methylthio group.

  • Step 3 (Halide Addition): An activated halide, such as chloroacetonitrile, is introduced to the pot. This component will form the C4 and C5 positions of the thiazole ring.

  • Step 4 (Cyclization): Finally, a base like potassium carbonate is added to promote the intramolecular cyclization and formation of the final 2,4,5-trisubstituted thiazole product.

  • Work-up: The reaction is typically worked up by pouring it into water and extracting the product with an organic solvent. The product is then purified by column chromatography.

This one-pot sequence avoids the isolation of multiple intermediates, saving significant time and resources while enabling the creation of diverse chemical structures by simply varying the amine and halide inputs.[17]

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive α-haloketone (decomposed).2. Insufficient heating/reaction time.3. Incorrect stoichiometry.1. Use fresh or purified α-haloketone.2. Increase reaction time or temperature. For microwave/ultrasound, increase power/time incrementally.3. Verify molar equivalents of reactants.
Multiple Side Products 1. Self-condensation of the α-haloketone.2. Decomposition of thioamide at high temperatures.3. Regioselectivity issues with unsymmetrical thioamides.1. Add the thioamide first or use milder conditions.2. Use a lower temperature for a longer duration, or switch to microwave/ultrasound.3. Under acidic conditions, the reaction regioselectivity can sometimes be altered.[18]
Purification Issues 1. Product is highly soluble in the work-up solvent.2. Oily product that won't crystallize.3. Contamination with starting materials.1. Perform an extraction with a suitable organic solvent instead of relying on precipitation.2. Attempt purification by column chromatography.3. Ensure the reaction has gone to completion via TLC. Wash the crude product thoroughly.

Conclusion

The synthesis of substituted thiazoles is a mature yet continuously evolving field. The classical Hantzsch reaction provides a reliable and straightforward entry into this chemical class. However, for the modern drug discovery laboratory, efficiency, speed, and sustainability are paramount. The adoption of green enabling technologies such as microwave and ultrasound irradiation has revolutionized thiazole synthesis, offering rapid access to complex scaffolds in minutes rather than hours. Furthermore, the strategic implementation of one-pot, multi-component reactions provides a powerful platform for generating chemical diversity with high atom economy. By understanding the principles and protocols outlined in this guide—from the fundamental mechanism to advanced MCR strategies—researchers are well-equipped to design and execute robust syntheses of novel thiazole derivatives for their specific applications.

References

  • Patel, R., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2), e2300420.
  • Yadav, P., & Singh, R. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-80.
  • Gürsoy, E., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(6), 10935-10951.
  • Cereda, E., et al. (2014). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances, 4(91), 49917-49924.
  • Chinnaraja, D., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of the Serbian Chemical Society, 85(10), 1329-1342.
  • Gomha, S. M., et al. (2021). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1148-1156.
  • Sharma, D., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15.
  • Chandak, N., et al. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Polycyclic Aromatic Compounds, 42(5), 2245-2274.
  • Patel, R., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 357(2).
  • Gomha, S. M., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(30), 27151–27163.
  • Anonymous. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Gomha, S. M., et al. (2021). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Scilit.
  • El-Sayed, N. N. E., et al. (2021). Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. Scilit.
  • Păun, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(24), 7656.
  • Abdel-Wahab, B. F., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
  • Hasanah, I., & Nurziana. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ALCHEMY Jurnal Penelitian Kimia, 17(2), 257-268.
  • Pawar, N. S., & Chougle, M. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Creative Research Thoughts, 10(5), e21-e29.
  • Duc, D. X. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730.
  • Gomha, S. M., et al. (2023). Green biocatalyst for ultrasound-assisted thiazole derivatives: synthesis, antibacterial evaluation, and docking analysis. ACS Omega, 8(30), 27151-27163.
  • Duc, D. X. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730.
  • Anonymous. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry, 38(4).
  • Gomha, S. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(16), 4994.
  • Al-Omair, M. A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of King Saud University - Science, 37(7).
  • El-Bastawissy, E.-R., et al. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][5][10][19]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression. RSC Advances, 14(48), 35689-35706.
  • Sharma, D., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances.
  • Mohamed, M. S., et al. (2025). One-Pot Synthesis of New 2,4,5-Trisubstituted 1,3-Thiazoles and 1,3-Selenazoles. ChemistryOpen, 14(8).
  • Anonymous. (n.d.). Synthesis of 2,4,5‐trisubstituted thiazoles. ResearchGate.
  • Gomha, S. M., et al. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry, 19.
  • Anonymous. (n.d.). Thiazole. CUTM Courseware.
  • Al-Gorafi, A. M. S., et al. (2018). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate.
  • Anonymous. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate.
  • Bouherrou, A., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2931.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Kumar, A., et al. (2020). One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles via [2 + 2 + 1] Cycloannulation of 1,3-Bishet(aryl)-monothio-1,3-diketones, α-Substituted Methylamines and Sodium Nitrite through α-Nitrosation of Enaminones. The Journal of Organic Chemistry, 85(15), 9636-9648.
  • Anonymous. (n.d.). Scheme 84: One-pot synthesis of 2,4,5-trisubstituted imidazoles catalyzed by Fe3O4@CS. ResearchGate.
  • Sharma, D., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.

Sources

Application Note & Protocols: High-Throughput Screening of 2-Cyano-4,5-dimethylthiazole Analogs for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable scaffold in medicinal chemistry. Thiazole derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] The 2-aminothiazole moiety, in particular, is a cornerstone in the development of kinase inhibitors, highlighting the scaffold's utility in targeting key enzymes involved in cellular signaling pathways.[3]

This application note presents a comprehensive, albeit conceptual, framework for the high-throughput screening (HTS) of a focused library of compounds centered around the 2-Cyano-4,5-dimethylthiazole core. While this specific molecule is not extensively documented in HTS literature, its structure embodies key features of the broader cyanothiazole class, which has shown promise in various biological contexts.[5][6][7] We will therefore use this compound as a representative compound to detail a robust workflow for identifying and characterizing novel kinase inhibitors. This guide is intended for researchers in drug discovery and chemical biology aiming to evaluate new chemical entities in an HTS format.

II. Scientific Rationale: Targeting Kinases with Novel Cyanothiazole Analogs

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

The rationale for screening this compound and its analogs as potential kinase inhibitors is based on established structure-activity relationships of known thiazole-containing drugs. The thiazole ring can act as a bioisostere for other aromatic systems, while the cyano group can function as a hydrogen bond acceptor, potentially interacting with key residues in the ATP-binding pocket of kinases. The dimethyl substitution provides a defined steric and electronic profile that can be further modified to optimize potency and selectivity.

This protocol will focus on a generic, well-validated HTS assay platform: a bioluminescence-based assay that quantifies the depletion of ATP, a common substrate for all kinases. This format is highly amenable to automation and miniaturization, making it ideal for large-scale screening campaigns.[7]

III. High-Throughput Screening Workflow

The screening process is designed as a multi-stage funnel, starting with a large-scale primary screen to identify initial "hits," followed by a series of validation and characterization assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Characterization Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Hit_Identification Initial Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Triage Orthogonal_Assay Orthogonal Assay (e.g., different detection tech.) Dose_Response->Orthogonal_Assay Confirmed Hits SAR_Studies Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) Promiscuity_Assay Promiscuity/Interference Assays Orthogonal_Assay->Promiscuity_Assay Promiscuity_Assay->SAR_Studies Validated Hits Selectivity_Profiling Kinase Selectivity Profiling SAR_Studies->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., competition assays) Selectivity_Profiling->Mechanism_of_Action MOA Kinase Kinase ATP-binding pocket Substrate-binding site Product ADP + P-Substrate Kinase->Product Catalyzes ATP ATP ATP->Kinase:n Binds Substrate Substrate Substrate->Kinase:s Binds Inhibitor 2-Cyano-4,5- dimethylthiazole Analog Inhibitor->Kinase:n Competes with ATP

Figure 2: Hypothetical mechanism of a competitive kinase inhibitor.

V. Hit Validation and Characterization

Validated hits from the counterscreens should be further investigated to confirm their mechanism of action and selectivity.

  • Orthogonal Assays: Confirm the activity of the hits using a different assay technology that does not rely on ATP depletion, such as a fluorescence polarization (FP) assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This helps to rule out technology-specific artifacts.

  • Selectivity Profiling: Screen the validated hits against a panel of other kinases to determine their selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the hit compounds to understand which chemical features are important for activity. [8]This iterative process is crucial for optimizing the potency and drug-like properties of the initial hits.

VI. Conclusion

The this compound scaffold represents a potential starting point for the discovery of novel bioactive molecules. This application note provides a detailed and scientifically grounded framework for conducting a high-throughput screening campaign to identify and validate kinase inhibitors from a library of such compounds. By following a systematic workflow of primary screening, dose-response confirmation, and rigorous counterscreening, researchers can effectively triage initial hits and focus resources on the most promising candidates for further development. The protocols and principles outlined here are broadly applicable to the HTS-based discovery of inhibitors for other enzyme targets as well.

VII. References

  • Hassan, A. Y. (2022). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Available at SSRN 4006138. [Link]

  • Mehmood, H., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 12(52), 33897-33916. [Link]

  • Kee, C. W., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Organic letters, 15(18), 4924-4927. [Link]

  • Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. [Link]

  • Shafiee, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. Scientific Reports, 12(1), 1-13. [Link]

  • Zhang, J., et al. (2022). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 27(13), 4239. [Link]

  • Google Patents. (2011). Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid.

  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester. [Link]

  • Wang, Y., et al. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. Molecules, 28(13), 5081. [Link]

  • Costa, R. K. E., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. [Link]

  • Google Patents. (1982). 2-Amino-5-cyanothiazoles and their preparation.

  • Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Current opinion in chemical biology, 10(3), 223-231. [Link]

  • PubChem. High-Throughput Screening Assay Datasets from the PubChem Database. [Link]

  • PubChem. High-Throughput Screening Assay Profiling for Large Chemical Databases. [Link]

  • PubChem. Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate. [Link]

  • El-Metwally, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1750. [Link]

  • PubChem. 4,5-Dimethylthiazole. [Link]

  • PubChem. 2,4-Dimethylthiazole. [Link]

  • PubChem. 2-Ethyl-4,5-dimethylthiazole. [Link]

  • Human Metabolome Database. 2-Heptyl-4,5-dimethylthiazole. [Link]

  • The Good Scents Company. 4,5-dimethyl thiazole. [Link]

  • International Journal of Progressive Research in Science and Engineering. (2022). A Review on Thiazole Scaffolds and its Biological Activity. ijprse, 3(6), 1-10. [Link]

  • Al-Sanea, M. M., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC advances, 13(31), 21695-21715. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyano-4,5-dimethylthiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through several routes, can present challenges such as low yields, difficult purification, and the formation of unwanted side products. This guide will focus on the most common synthetic strategies and provide practical solutions to overcome these obstacles. The primary routes to be discussed are the functionalization of a pre-formed 4,5-dimethylthiazole core, with a particular focus on the Sandmeyer reaction starting from 2-amino-4,5-dimethylthiazole and the cyanation of 2-halo-4,5-dimethylthiazole.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield in the Sandmeyer Reaction from 2-Amino-4,5-dimethylthiazole

Question: I am performing a Sandmeyer reaction to convert 2-amino-4,5-dimethylthiazole to this compound, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer: The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic or heteroaromatic ring, but its success is highly dependent on precise reaction conditions.[1][2] Low yields in this multi-step process can often be traced back to issues in either the diazotization step or the subsequent cyanation step.

Potential Causes & Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from 2-amino-4,5-dimethylthiazole is critical.

    • Causality: The reaction of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[3]

    • Troubleshooting Steps:

      • Ensure your reaction temperature is strictly maintained between 0-5 °C using an ice-salt bath.

      • Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to prevent localized heating and side reactions.

      • Use a slight excess of sodium nitrite (1.1-1.2 equivalents) to ensure complete conversion of the amine.

      • Confirm the presence of excess nitrous acid at the end of the addition using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, leading to a variety of byproducts.

    • Causality: The stability of the diazonium salt is influenced by temperature and the presence of nucleophiles other than the desired cyanide.

    • Troubleshooting Steps:

      • Use the freshly prepared diazonium salt solution immediately in the next step. Do not store it.

      • The choice of acid can be important. While hydrochloric acid is common, some protocols may benefit from sulfuric acid to minimize competing nucleophilic attack by chloride ions.

  • Inefficient Cyanation Step: The displacement of the diazonium group with cyanide requires a copper(I) catalyst.

    • Causality: The copper(I) cyanide facilitates the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[1] The purity and reactivity of the CuCN are paramount.

    • Troubleshooting Steps:

      • Use high-purity, freshly prepared or commercially sourced copper(I) cyanide.

      • Prepare the copper(I) cyanide solution by dissolving it in a solution of sodium or potassium cyanide to form the soluble tetracyanocuprate(I) complex, which is the active reagent.

      • Slowly add the cold diazonium salt solution to the cooled (0-5 °C) copper(I) cyanide solution with vigorous stirring to control the evolution of nitrogen gas and maintain a consistent temperature.[3]

      • After the addition is complete, the reaction mixture can be gently warmed to room temperature or slightly above to ensure the reaction goes to completion.

Issue 2: Formation of Side Products in the Cyanation of 2-Halo-4,5-dimethylthiazole

Question: I am attempting to synthesize this compound by cyanating 2-bromo-4,5-dimethylthiazole using a palladium or copper catalyst, but I am observing significant amounts of side products. How can I improve the selectivity of this reaction?

Answer: The cyanation of 2-halothiazoles is a common and effective method, often employing transition metal catalysts. The formation of side products can be due to competing reactions such as hydrolysis of the nitrile, catalyst deactivation, or homo-coupling of the starting material.

Potential Causes & Solutions:

  • Catalyst System and Ligand Choice: The choice of catalyst and ligand is crucial for achieving high selectivity and yield.

    • Causality: The ligand stabilizes the metal center, influences its reactivity, and prevents unwanted side reactions.

    • Troubleshooting Steps:

      • For palladium-catalyzed cyanations (e.g., using Pd(PPh₃)₄ or Pd₂(dba)₃), ensure the use of appropriate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) which can improve catalyst stability and selectivity.

      • For copper-catalyzed cyanations (a Rosenmund-von Braun type reaction), CuCN is the reagent of choice. The solvent plays a critical role; polar aprotic solvents like DMF, NMP, or DMSO are often used to facilitate the reaction.[4]

      • Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the cyano group to an amide or carboxylic acid, especially at elevated temperatures.

  • Reaction Temperature and Time: These parameters must be carefully optimized.

    • Causality: Higher temperatures can increase the reaction rate but may also promote the formation of side products and catalyst decomposition.

    • Troubleshooting Steps:

      • Start with a moderate temperature (e.g., 80-100 °C for copper-catalyzed reactions) and monitor the reaction progress by TLC or GC/LC-MS.

      • If the reaction is sluggish, incrementally increase the temperature. Conversely, if significant side product formation is observed, try lowering the temperature and extending the reaction time.

  • Purity of Starting Materials: Impurities in the 2-halo-4,5-dimethylthiazole can interfere with the catalytic cycle.

    • Causality: Residual acids or bases from the synthesis of the starting material can affect the catalyst's performance.

    • Troubleshooting Steps:

      • Ensure the 2-halo-4,5-dimethylthiazole is purified (e.g., by distillation or chromatography) before use.

      • A neutral workup of the starting material is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and practical starting point is 2-amino-4,5-dimethylthiazole. This compound can be synthesized via the Hantzsch thiazole synthesis from 3-chloro-2-butanone and thiourea. The resulting 2-aminothiazole can then be converted to the 2-cyano derivative via a Sandmeyer reaction.[1][5]

Q2: Are there alternative methods to the Sandmeyer reaction for introducing the cyano group?

A2: Yes. An alternative route involves the halogenation of 2-amino-4,5-dimethylthiazole to form 2-bromo- or 2-chloro-4,5-dimethylthiazole, followed by a transition metal-catalyzed cyanation using reagents like CuCN or a palladium catalyst with a cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]).[5][6] This two-step approach can sometimes offer better yields and reproducibility compared to the Sandmeyer reaction.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Several safety considerations are paramount:

  • Cyanide Compounds: All cyanide salts (NaCN, KCN, CuCN) and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit readily available and be trained in its use.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Always use them in solution and avoid heating them excessively.

  • Reagents for Hantzsch Synthesis: Thioamides and α-haloketones can be toxic and irritants. Handle them with care in a fume hood.

Q4: How can I effectively purify the final product, this compound?

A4: Purification can typically be achieved through the following methods:

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is the first step to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from nonpolar impurities and closely related side products. A gradient of hexane and ethyl acetate is a common eluent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can provide a highly pure product.[7]

Experimental Protocols

Protocol 1: Sandmeyer Reaction for this compound
  • Diazotization:

    • Dissolve 2-amino-4,5-dimethylthiazole (1.0 eq) in a solution of concentrated sulfuric acid and water at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water, and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until nitrogen evolution ceases.

  • Workup and Purification:

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Summary

ParameterRecommended Value/ConditionRationale
Diazotization Temperature 0-5 °CMinimizes decomposition of the unstable diazonium salt.[3]
NaNO₂ Stoichiometry 1.1 - 1.2 equivalentsEnsures complete conversion of the starting amine.
CuCN Stoichiometry 1.2 - 1.5 equivalentsDrives the cyanation reaction to completion.
Cyanation Solvent WaterStandard for Sandmeyer reactions.
Purification Method Column ChromatographyEffective for removing organic side products.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield in Sandmeyer Reaction

TroubleshootingWorkflow cluster_diazotization Diazotization Issues cluster_cyanation Cyanation Issues start Low Yield in Sandmeyer Reaction check_diazotization Check Diazotization Step start->check_diazotization check_cyanation Check Cyanation Step start->check_cyanation temp_control Temperature > 5°C? check_diazotization->temp_control Potential Cause na_nitrite_addition NaNO₂ addition too fast? check_diazotization->na_nitrite_addition Potential Cause amine_purity Impure starting amine? check_diazotization->amine_purity Potential Cause cu_cn_quality Poor CuCN quality? check_cyanation->cu_cn_quality Potential Cause diazonium_decomposition Diazonium salt decomposed? check_cyanation->diazonium_decomposition Potential Cause incomplete_reaction Incomplete reaction? check_cyanation->incomplete_reaction Potential Cause solution1 Maintain 0-5°C with ice-salt bath temp_control->solution1 Solution solution2 Slow, dropwise addition of NaNO₂ na_nitrite_addition->solution2 Solution solution3 Purify 2-amino-4,5-dimethylthiazole amine_purity->solution3 Solution end Improved Yield solution1->end solution2->end solution3->end solution4 Use high-purity CuCN cu_cn_quality->solution4 Solution solution5 Use diazonium salt immediately diazonium_decomposition->solution5 Solution solution6 Warm reaction mixture after N₂ evolution incomplete_reaction->solution6 Solution solution4->end solution5->end solution6->end

Sources

Technical Support Center: Purification of 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyano-4,5-dimethylthiazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important heterocyclic building block. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-tested expertise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial analysis (NMR/LCMS) of crude this compound shows several impurities. What are they likely to be, and how can I get a preliminary purity estimate?

A1: Understanding Your Impurity Profile

The impurity profile of your crude product is intrinsically linked to its synthetic route. Most thiazoles, including this compound, are synthesized via cyclocondensation reactions like the Hantzsch thiazole synthesis.[1] This involves the reaction of an α-haloketone with a thioamide.

Common Potential Impurities:

  • Unreacted Starting Materials:

    • 3-Chloro-2-butanone (or bromo-equivalent): The α-haloketone starting material.

    • Cyanothioacetamide: The thioamide component.

  • Reaction By-products:

    • 2-Amino-4,5-dimethylthiazole: If the cyano group is derived from a precursor like 2-aminothiazole via a Sandmeyer-type reaction.[2]

    • 2-Carboxamido-4,5-dimethylthiazole: This is a common and problematic impurity formed by the hydrolysis of the nitrile (cyano) group. This can occur during the reaction workup (especially under strong acidic or basic conditions) or even during certain purification steps.[3]

  • Residual Solvents: Toluene, Dimethylformamide (DMF), Ethanol, etc., depending on the reaction and workup conditions.

Preliminary Purity Assessment:

A quantitative NMR (qNMR) with a certified internal standard is an excellent method for a quick purity estimate. However, for routine analysis, High-Performance Liquid Chromatography (HPLC) is the industry standard.[4]

Step-by-Step Protocol: Preliminary HPLC Purity Assessment

  • Sample Preparation: Dissolve a small, accurately weighed amount of your crude material (~1 mg) in a suitable solvent (e.g., 1 mL of Acetonitrile or Methanol) to create a 1 mg/mL stock solution. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions: A reverse-phase method is typically robust for this class of compounds.[4]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 5-10 µL.

  • Analysis: The purity can be estimated by the area percentage of the main product peak relative to the total peak area. Note that this is an approximation, as different impurities may have different UV responses.

Q2: What is the best primary purification technique for this compound: Recrystallization, Chromatography, or Distillation?

A2: Selecting the Optimal Purification Strategy

The choice of purification method depends on the physical state of your crude product, the level of purity required, and the nature of the impurities. The following decision workflow can guide your choice.

G start Assess Crude Product (Physical State & Purity) is_liquid Is it a liquid or low-melting solid (<60°C)? start->is_liquid is_thermally_stable Is it thermally stable with distinct boiling points from impurities? is_liquid->is_thermally_stable Yes is_solid Is it a solid? is_liquid->is_solid No distillation Fractional Vacuum Distillation is_thermally_stable->distillation Yes chromatography Column Chromatography is_thermally_stable->chromatography No end_distill High Purity Liquid distillation->end_distill purity_check Initial Purity >85%? is_solid->purity_check Yes recrystallization Recrystallization purity_check->recrystallization Yes purity_check->chromatography No end_recrys High Purity Solid recrystallization->end_recrys end_chrom High Purity Solid/Oil chromatography->end_chrom

Caption: Purification method selection guide.

  • Distillation: Best for liquids or low-melting solids that are thermally stable. Given that 2,4-dimethylthiazole has a boiling point of ~145°C, the addition of a polar cyano group will significantly increase this, making vacuum distillation necessary to prevent decomposition.[5][6] This is effective for removing non-volatile impurities.

  • Recrystallization: The most efficient and scalable method for solids with an initial purity of >85%. It is excellent for removing small amounts of impurities that have different solubility profiles. This is a widely used technique for purifying substituted thiazoles.[7][8]

  • Column Chromatography: The most powerful but least scalable method. It is necessary when impurities are structurally very similar to the product (e.g., isomers) or when the crude purity is low (<85%). Caution: The cyano group can be susceptible to hydrolysis on standard silica gel, which is acidic.[3]

Recommendation: For most lab-scale syntheses yielding a solid product, recrystallization is the preferred starting point due to its efficiency and scalability.

Q3: I'm getting low recovery or my product is "oiling out" during the recrystallization of this compound. How can I optimize this?

A3: Troubleshooting Recrystallization

"Oiling out" occurs when a compound melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, leading to a liquid phase separation instead of crystallization. Low recovery is often due to poor solvent choice or suboptimal technique.

Data Presentation: Solvent Selection for Recrystallization

SolventBoiling Point (°C)Polarity IndexKey Characteristics & Potential Use
Isopropanol (IPA) 82.64.3Good general-purpose solvent. The product should be sparingly soluble at RT but fully soluble when hot.
Ethanol 78.45.2Similar to IPA; often used for recrystallizing related thiazoles.[7][9]
Acetonitrile 81.66.2Aprotic polar solvent; can offer different selectivity compared to alcohols.
Toluene 110.62.4Good for dissolving non-polar impurities. Often used as the primary solvent in a mixed-solvent system with an anti-solvent.
Heptane/Hexane 98.4 / 68.7~0.0Non-polar anti-solvents. Used to induce precipitation from a more polar solvent.[8]
Acetone 56.05.4Powerful solvent, but its low boiling point can make it difficult to establish a large solubility gradient.

Step-by-Step Protocol: Systematic Recrystallization

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of crude material into several small test tubes.

    • Add a single solvent (from the table above) dropwise to each tube at room temperature until a slurry is formed. If it dissolves completely, the solvent is too good.

    • Heat the tubes that did not dissolve at RT. If the compound dissolves completely upon heating, it's a good candidate solvent.

    • Allow the promising candidates to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. The best solvent provides a high yield of clean crystals.

  • Scale-Up Recrystallization (Single Solvent):

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Keep the solution at a gentle reflux.

    • Optional: If the solution is colored, add a small amount of activated charcoal (1-2% w/w) and reflux for 5-10 minutes. Caution: Charcoal can adsorb the product, reducing yield.

    • Hot filter the solution through a fluted filter paper to remove the charcoal or any insoluble impurities.

    • Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration (Büchner funnel), wash with a small amount of ice-cold solvent, and dry under vacuum.

  • Troubleshooting Workflow:

G start Recrystallization Issue oiling_out Product 'Oils Out' start->oiling_out low_yield Low Yield / No Crystals start->low_yield sol1 Solution is too saturated. Add more hot solvent. oiling_out->sol1 sol2 Cooling is too rapid. Insulate flask for slower cooling. oiling_out->sol2 sol3 Solvent boiling point is too high. Switch to a lower-boiling solvent. oiling_out->sol3 sol4 Use a mixed solvent system. Dissolve in a good solvent (e.g., Toluene) and add an anti-solvent (e.g., Heptane) dropwise at an elevated temperature. oiling_out->sol4 sol5 Too much solvent was used. Evaporate some solvent and re-cool. low_yield->sol5 sol6 Solution is not saturated enough. (See sol5) low_yield->sol6 sol7 Induce crystallization. Scratch flask walls or add a seed crystal. low_yield->sol7 sol8 Product is too soluble. Use an anti-solvent (e.g., Heptane or cold water) to precipitate the product. low_yield->sol8

Caption: Troubleshooting common recrystallization issues.

Q4: My compound appears to be degrading on the silica gel column. Are there alternative chromatographic methods?

A4: Mitigating On-Column Decomposition

Degradation on silica gel is a known issue for acid-sensitive compounds, and the nitrile group in your molecule is susceptible to hydrolysis to the corresponding amide.[3] Standard silica gel has an acidic surface (pH ≈ 4-5) due to the presence of silanol groups.

Strategies to Minimize Degradation:

  • Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Heptane) and add 0.5-1% triethylamine (or another volatile base) by volume. This neutralizes the acidic sites.

  • Use a Different Stationary Phase:

    • Neutral Alumina: A good alternative for compounds that are sensitive to acid but stable to base.

    • Reverse-Phase (C18) Flash Chromatography: This is an excellent, albeit more expensive, option. The separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol), which is generally much milder.

  • Work Quickly: Do not let the compound sit on the column for extended periods. Load the sample and begin eluting immediately.

Step-by-Step Protocol: Neutralized Flash Column Chromatography

  • Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent to get a dry, free-flowing powder. This ensures a tight injection band.

  • Column Packing: Pack your column with silica gel slurried in the starting eluent (e.g., 100% Heptane or 2% Ethyl Acetate in Heptane) containing 0.5% triethylamine.

  • Loading & Elution: Carefully add your dry-loaded sample to the top of the packed column. Elute with a gradually increasing gradient of a polar solvent (e.g., Ethyl Acetate in Heptane).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LCMS to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove the residual triethylamine, you may need to co-evaporate with a solvent like toluene or perform a mild acidic wash if the product is stable to it, though this reintroduces risk.

Q5: How do I confirm the final purity of my this compound is >99%?

A5: Orthogonal Purity Confirmation

To authoritatively claim >99% purity, you should use at least two different analytical techniques (orthogonal methods) that rely on different chemical principles.

  • HPLC (Purity): Use the HPLC method described in A1. For a final purity check, an isocratic method may provide better resolution around the main peak. The purity is determined by area percent.

  • ¹H NMR Spectroscopy (Structural Integrity & Solvents): A high-field NMR (400 MHz or higher) can confirm the structure and identify any residual solvents or proton-bearing impurities. The absence of impurity peaks confirms high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS) (Volatile Impurities): If the compound is sufficiently volatile and thermally stable, GC-MS is excellent for detecting and identifying small molecule impurities.[4]

  • Elemental Analysis (CHN): This provides the percentage composition of Carbon, Hydrogen, and Nitrogen. A result within ±0.4% of the theoretical values for C₆H₆N₂S is strong evidence of high purity and correct elemental composition.

A combination of a clean HPLC chromatogram (>99.5% by area) and a ¹H NMR spectrum free of discernible impurities is generally considered sufficient proof of purity for most research and development applications.

References

  • Systematic Review On Thiazole And Its Applications. (n.d.). World Journal of Pharmaceutical and Life Sciences.
  • Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry.
  • Thiazole. (n.d.). Wikipedia.
  • 2-Amino-5-cyanothiazoles and their preparation. (1982).
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science.
  • 2,4-Dimethylthiazole. (n.d.). Organic Syntheses.
  • Preparation method of 2-cyanophenothiazine. (2015).
  • Syntheses of Substituted 2-Cyano-benzothiazoles. (2018). Organic Syntheses.
  • PROCESS FOR PRODUCING CRYSTALS OF POLYMORPHIC 2-(3-CYANO-4-ISOBUTYLOXYPHENYL). (2012).
  • Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid. (2010).
  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. (2019). The Journal of Organic Chemistry.
  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. (n.d.). Benchchem.
  • 2,4-Dimethylthiazole. (n.d.). Chem-Impex.
  • 3,4-Dicyanofuroxan: Preparation, Isolation, and Purific

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Cyano-4,5-dimethylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyano-4,5-dimethylthiazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Overview of the Core Synthesis: The Hantzsch Reaction

The most common and reliable method for synthesizing the 4,5-dimethylthiazole core is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclization of an α-haloketone with a thioamide. For our target molecule, this compound, the key reactants are 3-halo-2-butanone (e.g., 3-chloro-2-butanone or 3-bromo-2-butanone) and 2-cyanothioacetamide .

The reaction proceeds through an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The aromaticity of the final product is a strong thermodynamic driving force for the reaction.[3]

Hantzsch_Mechanism Reactants 3-Halo-2-butanone + 2-Cyanothioacetamide SN2_Intermediate S-Alkylated Intermediate Reactants->SN2_Intermediate S_N2 Attack (Thiol Tautomer) Cyclization_Intermediate Hemithioaminal Intermediate SN2_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Dehydration_Product Dihydrothiazole Intermediate Cyclization_Intermediate->Dehydration_Product -H2O (Dehydration) Final_Product This compound (Aromatic Product) Dehydration_Product->Final_Product Aromatization (-HX)

Caption: Generalized Hantzsch mechanism for this compound.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question: My reaction shows low or no conversion to the desired product. What are the likely causes?

Answer: Low or no product formation is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions.

  • Reagent Quality:

    • α-Haloketone Instability: 3-Halo-2-butanone is susceptible to decomposition and self-condensation. Ensure you are using a freshly opened or recently purified reagent. If it has been stored for a long time, consider distillation before use.

    • Thioamide Purity: The purity of 2-cyanothioacetamide is critical. Impurities can inhibit the reaction. Verify its purity by melting point or NMR spectroscopy.

  • Suboptimal Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy for cyclization and dehydration.[3] If you are running the reaction at room temperature, a gradual increase in temperature is the first parameter to adjust.

    • Solvent Choice: The solvent must be able to dissolve the reactants and be relatively inert. Ethanol and methanol are common choices.[1] Aprotic polar solvents like DMF can also be used, particularly if solubility is an issue, but may require more rigorous purification.[4]

  • Reaction Monitoring:

    • TLC Analysis: Are you certain no product is forming? Use Thin-Layer Chromatography (TLC) to monitor the reaction. A common mobile phase for similar heterocyclic compounds is a mixture of ethyl acetate and hexane.[1] Spot the reaction mixture alongside your starting materials. The product, being more conjugated, should have a different Rf value.

Troubleshooting Workflow: Low Conversion

Low_Conversion_Troubleshooting Start Low/No Product Conversion Check_Reagents Verify Purity of 3-Halo-2-butanone & 2-Cyanothioacetamide Start->Check_Reagents Adjust_Temp Increase Reaction Temperature (e.g., to 50-80 °C) Check_Reagents->Adjust_Temp Reagents are pure Success Product Formation Observed Check_Reagents->Success Improvement seen Change_Solvent Consider Alternative Solvent (e.g., DMF, Methanol) Adjust_Temp->Change_Solvent No improvement Adjust_Temp->Success Improvement seen Check_pH Is the reaction mixture becoming too acidic? Change_Solvent->Check_pH No improvement Change_Solvent->Success Improvement seen Check_pH->Success Improvement seen

Caption: Decision tree for troubleshooting low product conversion.

Question: My final product is impure, and I'm seeing significant side products. What are they and how can I avoid them?

Answer: Impurities often arise from self-condensation of the α-haloketone or from incomplete reaction. The formation of a bis-thiazole or other complex structures can also occur if stoichiometry is not carefully controlled.

  • Stoichiometry Control: Use a slight excess of the thioamide (e.g., 1.1 to 1.2 equivalents) relative to the α-haloketone. This ensures the more reactive and less stable haloketone is fully consumed.[1]

  • Temperature Management: While heat is often necessary, excessive temperatures can lead to polymerization and decomposition, especially of the starting materials. A moderately elevated temperature (refluxing ethanol, ~78°C) is typically sufficient.

  • Workup and Purification:

    • Neutralization: The reaction generates HX (HBr or HCl), resulting in the formation of the thiazole hydrohalide salt. This salt is often soluble in the reaction solvent (like methanol or ethanol).[3] To isolate the neutral product, the reaction mixture should be cooled and then poured into a weak base solution, such as 5% sodium carbonate or sodium bicarbonate.[1][3] This deprotonates the thiazolium salt, causing the neutral, less polar product to precipitate.

    • Recrystallization: This is the most effective method for purifying the crude solid. Solvents like ethanol, or a mixture of DMF and water, can be effective.[4] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals.

Parameter Recommendation Rationale
Stoichiometry 1.0 eq. 3-Halo-2-butanoneLimiting reagent, often less stable.
1.1-1.2 eq. 2-CyanothioacetamideEnsures full conversion of the haloketone.
Temperature 60-80 °C (e.g., Refluxing EtOH)Balances reaction rate against decomposition.
Workup Pour into weak base (e.g., NaHCO₃)Precipitates the neutral product from its salt form.[3]
Purification Recrystallization (e.g., from Ethanol)Removes soluble impurities and unreacted starting materials.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the detailed experimental protocol for this synthesis?

A1: The following is a representative protocol based on the principles of the Hantzsch synthesis.[1][5]

Step-by-Step Experimental Protocol:

  • Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanothioacetamide (1.1 eq).

  • Solvent Addition: Add a suitable solvent, such as absolute ethanol, to dissolve the thioamide.

  • Reagent Addition: Begin stirring and slowly add 3-bromo-2-butanone (1.0 eq) to the solution. The addition may be slightly exothermic.

  • Heating: Heat the reaction mixture to a gentle reflux (approx. 78-80°C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 3-bromo-2-butanone spot has disappeared.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing a stirred, cold solution of 5% sodium bicarbonate. The volume of the bicarbonate solution should be 5-10 times the volume of the reaction mixture.

  • Isolation: A solid precipitate of this compound should form. Allow the slurry to stir in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass or drying dish to dry completely. A vacuum oven at low heat (40-50°C) can be used to accelerate this process.

  • Purification: For higher purity, recrystallize the crude product from hot ethanol.

Q2: How do I handle the cyano group? Is there a risk of generating cyanide gas?

A2: Under the described reaction and workup conditions (neutral or weakly basic), the cyano group is very stable. The C≡N bond is robust. The risk of generating hydrogen cyanide (HCN) gas would only become significant under strongly acidic conditions combined with high heat and water, which are not typical for this synthesis or workup. Standard laboratory safety precautions (working in a well-ventilated fume hood) are sufficient.

Q3: My purified product seems to be lost during solvent evaporation. Why is this happening?

A3: Some heterocyclic compounds, particularly those with moderate polarity and molecular weight, can be volatile. If you are using a rotary evaporator to dryness at elevated temperatures and high vacuum, you may be losing product due to sublimation or co-distillation with the last traces of solvent. This has been noted as a potential issue in the workup of some cyanothiazole derivatives.[6]

Solution: Avoid taking the solution to complete dryness on a rotary evaporator under high heat. Instead, concentrate the solution until a slurry forms, then cool and collect the product by filtration.[7]

Q4: Can I use other catalysts or reagents for this synthesis?

A4: While the Hantzsch synthesis is classic, modern variations exist for thiazole synthesis. Some methods use copper catalysts for C-H activation or condensation reactions.[8] For instance, some syntheses utilize copper(I) cyanide to introduce the cyano group onto a pre-formed halogenated thiazole ring.[7][9] However, for this specific target molecule, the Hantzsch approach with 2-cyanothioacetamide is arguably the most direct and cost-effective route.

IV. References

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - PMC - NIH. Available at: [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - RSC Publishing. Available at: [Link]

  • Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 2018, 95, 177-191. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

  • US4324899A - 2-Amino-5-cyanothiazoles and their preparation - Google Patents. Available at:

  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. Available at: [Link]

  • CN102079731A - Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid - Google Patents. Available at:

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]

  • Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • 2,4-Dimethylthiazole - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 2-cyanophenothiazine - PrepChem.com. Available at: [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - NIH. Available at: [Link]

  • Synthesis and herbicidal activities of 2-cyano-3-benzylaminoacrylates containing thiazole moiety - PubMed. Available at: [Link]

  • CN105175355A - Preparation method of 2-cyanophenothiazine - Google Patents. Available at:

Sources

Technical Support Center: 2-Cyano-4,5-dimethylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Cyano-4,5-dimethylthiazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during this multi-step synthesis. We will delve into the mechanistic reasoning behind common issues and provide validated protocols to enhance your experimental success.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached via a two-stage process. The first stage involves the construction of the thiazole ring through the Hantzsch thiazole synthesis, yielding 2-Amino-4,5-dimethylthiazole. The second stage is the conversion of the 2-amino group to the desired 2-cyano functionality via a Sandmeyer reaction. Understanding the nuances of each stage is critical for troubleshooting.

Synthesis_Pathway 3-Pentanone 3-Pentanone 2-Bromo-3-pentanone 2-Bromo-3-pentanone 3-Pentanone->2-Bromo-3-pentanone Bromination 2-Amino-4,5-dimethylthiazole 2-Amino-4,5-dimethylthiazole 2-Bromo-3-pentanone->2-Amino-4,5-dimethylthiazole Hantzsch Synthesis (Thiourea) This compound This compound 2-Amino-4,5-dimethylthiazole->this compound Sandmeyer Reaction (NaNO2, H+, CuCN) Hantzsch_Troubleshooting cluster_Inputs Inputs cluster_Problem Problem cluster_Solutions Solutions Purity of 2-Bromo-3-pentanone Purity of 2-Bromo-3-pentanone Low Yield Low Yield Purity of 2-Bromo-3-pentanone->Low Yield Reaction Conditions Reaction Conditions Reaction Conditions->Low Yield Stoichiometry Stoichiometry Stoichiometry->Low Yield Work-up Procedure Work-up Procedure Work-up Procedure->Low Yield Purify Starting Material Purify Starting Material Low Yield->Purify Starting Material Optimize Temperature & Time Optimize Temperature & Time Low Yield->Optimize Temperature & Time Adjust Molar Ratios Adjust Molar Ratios Low Yield->Adjust Molar Ratios Control pH during Work-up Control pH during Work-up Low Yield->Control pH during Work-up

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

Part 2: Sandmeyer Reaction - Troubleshooting

The Sandmeyer reaction is a powerful method for converting an aryl amine to an aryl halide or pseudohalide via a diazonium salt intermediate. [1]The conversion of 2-Amino-4,5-dimethylthiazole to this compound is a classic application.

Q3: My Sandmeyer reaction is not proceeding to completion, and I am recovering a significant amount of the starting 2-aminothiazole. Why is this happening?

A3: Incomplete conversion in a Sandmeyer reaction often points to issues with the diazotization step:

  • Temperature Control: The formation of the diazonium salt is highly exothermic and requires low temperatures, typically between 0 and 5 °C. If the temperature rises, the diazonium salt can decompose prematurely, leading to the recovery of the starting amine or the formation of phenolic byproducts.

  • Purity of Sodium Nitrite: Use a fresh, dry source of sodium nitrite. Old or improperly stored sodium nitrite can be less effective.

  • Acid Concentration: A sufficient excess of a strong, non-nucleophilic acid (like sulfuric acid or tetrafluoroboric acid) is necessary to fully protonate the amino group and generate nitrous acid from sodium nitrite.

  • Addition Rate: The aqueous solution of sodium nitrite should be added slowly and dropwise to the acidic solution of the amine to maintain temperature control and prevent localized high concentrations of nitrous acid, which can decompose.

Q4: The yield of my this compound is low, and I have a dark, tarry residue. What is causing this?

A4: The formation of tarry byproducts is a frequent challenge in Sandmeyer reactions and can be attributed to several factors:

  • Radical Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism. [1][2]These highly reactive radical intermediates can participate in undesired side reactions, such as polymerization or the formation of biaryl compounds, leading to tar.

  • Decomposition of the Diazonium Salt: As mentioned, if the diazonium salt is not handled at low temperatures, it can decompose to form highly reactive species that lead to a complex mixture of products.

  • Copper Catalyst Issues: The copper(I) cyanide should be of good quality. The reaction of the diazonium salt with the copper catalyst is also exothermic and should be performed with care. The order of addition can be critical; often, the diazonium salt solution is added slowly to the copper cyanide solution.

Q5: I am getting a halogenated byproduct instead of the cyano-substituted thiazole. How can this be avoided?

A5: The formation of a halogenated byproduct (e.g., 2-chloro- or 2-bromo-4,5-dimethylthiazole) indicates that the halide anion from the acid used in the diazotization (e.g., HCl or HBr) is competing with the cyanide nucleophile.

  • Choice of Acid: To minimize this, use a non-coordinating acid like sulfuric acid or tetrafluoroboric acid for the diazotization step.

  • Purity of Copper(I) Cyanide: Ensure that the copper(I) cyanide is not contaminated with copper(I) halides.

Parameter Recommendation for Diazotization Recommendation for Cyanation
Temperature 0-5 °C0-5 °C initially, then gradual warming
Acid Sulfuric acid or Tetrafluoroboric acid-
Reagents Fresh, high-purity sodium nitriteHigh-purity copper(I) cyanide
Addition Slow, dropwise addition of NaNO₂ solutionSlow, portion-wise addition of diazonium salt solution to CuCN

Table 1: Optimized conditions for the Sandmeyer cyanation of 2-Amino-4,5-dimethylthiazole.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiazole

  • To a solution of thiourea (1.0 eq) in absolute ethanol, add 2-bromo-3-pentanone (1.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-Amino-4,5-dimethylthiazole.

Protocol 2: Synthesis of this compound

  • Dissolve 2-Amino-4,5-dimethylthiazole (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature between 0 and 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water at 0 °C.

  • Slowly add the cold diazonium salt solution to the copper cyanide solution, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization. [3]

References

  • Poupon, E., et al. (2007). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health.
  • Singh, P., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health.
  • Ismail, S. M., et al. (2013). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. National Institutes of Health.
  • Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles.
  • Mehmood, H., et al. (2022). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Brown, H. C., & Nambu, H. (1970). A Regiospecific Construction of α-Haloketones by the Reaction of Enol Borinates with N-Bromo. Canadian Journal of Chemistry.
  • Google Patents. (n.d.). Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid.
  • Google Patents. (n.d.). 2-Amino-5-cyanothiazoles and their preparation.
  • PubChem. (n.d.). 2-Bromo-3-pentanone.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Kumar, V., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). National Institutes of Health.

Sources

Technical Support Center: Preventing Degradation of 2-Cyano-4,5-dimethylthiazole During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Cyano-4,5-dimethylthiazole to prevent its degradation. Ensuring the stability of this reagent is critical for the reliability and reproducibility of experimental results. This document outlines the primary degradation pathways, offers troubleshooting advice for common issues, and establishes best practices for storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause this compound to degrade?

A1: The degradation of this compound is primarily influenced by exposure to moisture, light, and elevated temperatures. The cyano (-C≡N) group is susceptible to hydrolysis, a reaction accelerated by the presence of water.[1][2][3] Thiazole-containing compounds can also be prone to photo-degradation when exposed to visible or UV light.[4] Furthermore, as with most chemical compounds, higher temperatures will increase the rate of all potential degradation reactions.

Q2: I've noticed the color of my this compound has changed from white to a yellowish-brown. What does this signify?

A2: A color change is a strong visual indicator of chemical degradation. This discoloration is likely due to the formation of impurities from processes such as photo-oxygenation or other decomposition pathways.[4] If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.

Q3: Is it acceptable to store this compound at room temperature on the lab bench?

A3: For long-term storage, room temperature is not ideal. To maintain the integrity of the compound, it should be stored in a controlled, cool environment. Safety data sheets for similar chemical compounds recommend storing them in a well-ventilated, cool place.[5]

Q4: How sensitive is this compound to atmospheric oxygen?

A4: While some thiazole derivatives are noted for their high oxidative stability, it is a good laboratory practice to minimize exposure to air.[6] Photo-oxygenation, a reaction with singlet oxygen generated by light, can be a degradation pathway for some thiazole-containing compounds.[4] Therefore, storing under an inert atmosphere is a recommended preventative measure.

Troubleshooting Guide: Identifying and Resolving Degradation

This section provides a structured approach to troubleshooting common issues that may arise from the degradation of this compound.

Symptom 1: Inconsistent or Unexpected Experimental Outcomes
  • Observation: You are experiencing poor reproducibility in your experiments, such as variable reaction yields, the appearance of unexpected side-products, or diminished biological activity.

  • Root Cause Analysis: These issues are frequently linked to the degradation of a starting reagent. Impurities in your this compound can act as catalysts for unwanted side reactions or inhibitors in biological assays.

  • Corrective and Preventative Actions:

    • Purity Verification: Immediately quarantine the suspect batch of the reagent. Perform a purity analysis using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Comparative Analysis: Compare the analytical results of the suspect batch against a new, unopened lot or a previously validated reference standard.

    • Disposal and Re-evaluation: If degradation is confirmed, the compromised material should be disposed of according to official regulations. Review and stringently implement the recommended storage protocols detailed below to prevent future occurrences.

Symptom 2: Visible Changes in the Physical State of the Material
  • Observation: The stored this compound exhibits a change in color, has formed clumps, or has developed a noticeable odor.

  • Root Cause Analysis: These physical alterations are direct evidence of chemical decomposition. For instance, clumping often suggests moisture absorption, which can facilitate the hydrolysis of the nitrile group to a carboxamide or carboxylic acid.[3][7]

  • Corrective and Preventative Actions:

    • Routine Inspection: Make it a standard practice to visually inspect all stored chemicals upon receipt and before each use.

    • Moisture Control: Ensure that the container is always tightly sealed.[8] For long-term storage, consider placing the primary container inside a larger, sealed container with a desiccant.

    • Isolation: Any batch showing signs of degradation should be immediately isolated to prevent its accidental use.

Optimal Storage Protocols and Preventative Measures

Adherence to the following protocols will significantly extend the shelf-life and maintain the purity of your this compound.

Parameter Recommended Storage Condition Scientific Rationale
Temperature 2-8 °C (Refrigerated)Reduces the kinetic rate of chemical degradation reactions.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.
Light Exposure Amber Glass Vial or Opaque ContainerProtects the compound from photo-degradation.[4]
Humidity Dry Environment (Desiccator)Minimizes the risk of hydrolysis of the cyano group.[3]
Container Tightly Sealed, Chemically Inert MaterialPrevents contamination and ingress of atmospheric moisture.[8][9]
Experimental Workflow: Purity Assessment by HPLC

This is a general protocol for assessing the purity of this compound. Specific parameters may require optimization based on the available instrumentation.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile.

    • From the stock solution, prepare a series of dilutions to establish a calibration curve and determine the limit of detection (LOD) and limit of quantification (LOQ) for potential impurities.

    • Prepare the sample for analysis at a concentration that falls within the linear range of the calibration curve.

  • HPLC Operating Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient Program: A linear gradient from 10% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all observed peaks.

    • Identify and quantify any impurity peaks by comparing their retention times with those of known potential degradation products, if available.

Degradation Pathways and Prevention: A Visual Guide

This diagram illustrates the key factors that can lead to the degradation of this compound and the corresponding preventative measures.

degradation_prevention cluster_degradation_factors Degradation Factors cluster_compound cluster_preventative_measures Preventative Measures Moisture Moisture/Humidity Compound This compound (Stable) Moisture->Compound Hydrolysis Light Light Exposure (UV/Visible) Light->Compound Photodegradation Temperature Elevated Temperature Temperature->Compound Thermal Decomposition Oxygen Atmospheric Oxygen Oxygen->Compound Oxidation Desiccant Tightly Sealed Container + Desiccant Compound->Desiccant Protects From Opaque_Container Amber/Opaque Container Compound->Opaque_Container Protects From Refrigeration Refrigeration (2-8 °C) Compound->Refrigeration Protects From Inert_Atmosphere Inert Atmosphere (Ar, N2) Compound->Inert_Atmosphere Protects From

Caption: Degradation factors and corresponding preventative storage strategies for this compound.

References
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [Link]
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
  • Hydrolysis of Nitriles. Chemguide. [Link]
  • Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics.
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
  • Safety D
  • Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
  • Special Issue “Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investig
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
  • Reactions of Nitriles. Chemistry Steps. [Link]
  • Nitrile. Wikipedia. [Link]
  • Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid.
  • This compound. Mynac. [Link]
  • Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3[2H]-furanone deriv
  • Hydrolysis of nitriles to carboxylic acids.
  • Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids.
  • 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
  • Stable Hemiaminals with a Cyano Group and a Triazole Ring. MDPI. [Link]
  • 2-Cyano-2-isonitrosoacetamide–3,4-dimethylpyrazole (1/1): a co-crystal of two molecules with agrochemical activities. NIH. [Link]
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

Sources

Technical Support Center: Synthesis of 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-4,5-dimethylthiazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the critical role of solvent selection.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole ring.[1][2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the precursors are 3-chloro-2-butanone and 2-cyanoethanethioamide. The reaction is known for its high yields, but the choice of solvent can significantly impact the reaction rate, yield, purity of the product, and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound via the Hantzsch synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction. The mechanism involves the following key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide in an SN2 reaction.

  • Cyclization: An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.

This multi-step pathway highlights the importance of the reaction conditions in facilitating each step efficiently.[1][5]

Q2: How does the choice of solvent affect the reaction rate and yield?

A2: The solvent plays a crucial role in the Hantzsch synthesis by influencing the solubility of the reactants and stabilizing the transition states.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are commonly used and can solvate both the reactants and intermediates.[1][3][4] They can facilitate the initial SN2 reaction. However, excessive solvation of the nucleophile (thioamide) can sometimes slow down the reaction. An ethanol/water mixture is often a good starting point.[3][4]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, Ethyl Acetate): These solvents are also effective. Aprotic solvents do not hydrogen bond with the nucleophile, which can sometimes lead to a faster reaction rate. In a study on a similar 2-cyanothiazole synthesis, ethyl acetate was found to give a nearly quantitative yield.[6] DMF is also a common solvent for related syntheses.[7][8]

  • Nonpolar Solvents (e.g., Toluene, Benzene): These are generally less effective as the reactants often have poor solubility in them, leading to slower reaction rates and lower yields.[9]

Q3: Can this reaction be performed under solvent-free conditions?

A3: Yes, solvent-free or "green" chemistry approaches have been successfully applied to the Hantzsch thiazole synthesis, often in conjunction with microwave irradiation.[10][11] These methods can lead to shorter reaction times, simpler work-up procedures, and excellent yields. However, careful temperature control is necessary to avoid decomposition.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Incorrect Solvent: The chosen solvent may not be suitable for the reactants, leading to poor solubility or slow reaction kinetics. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Decomposition of Reactants: The thioamide or α-haloketone may be unstable under the reaction conditions.1. Solvent Screening: If using a non-polar solvent, switch to a polar aprotic solvent like ethyl acetate or acetonitrile, or a polar protic solvent such as ethanol.[6] A mixture of ethanol and water can also be effective.[3][4] 2. Increase Temperature: Gently heat the reaction mixture. For many Hantzsch syntheses, refluxing in ethanol is a standard procedure.[1] 3. Check Reactant Purity: Ensure the purity of your starting materials.
Formation of Impurities or Side Products 1. Isomer Formation: Under acidic conditions, the reaction of an α-haloketone with a monosubstituted thiourea can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[12] 2. Self-condensation of α-haloketone: This can occur under basic conditions. 3. Decomposition: Prolonged reaction times or high temperatures can lead to the decomposition of the product or reactants.1. Control pH: Maintain neutral or slightly basic conditions to favor the desired product. The use of a mild base like sodium bicarbonate can be beneficial.[13] 2. Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities. A common recrystallization solvent for similar compounds is ethanol.[14]
Difficult Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Emulsion formation during work-up. 1. Solvent Evaporation and Extraction: If the product is soluble, remove the reaction solvent under reduced pressure and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. 2. Break Emulsion: If an emulsion forms during aqueous work-up, adding a saturated brine solution can help to break it.[15]

Experimental Protocols

Protocol 1: Synthesis in Ethanol
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoethanethioamide (1.0 eq) in ethanol.

  • Add 3-chloro-2-butanone (1.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis in Ethyl Acetate
  • In a round-bottom flask, suspend 2-cyanoethanethioamide (1.0 eq) in ethyl acetate.

  • Add 3-chloro-2-butanone (1.0 eq) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove any insoluble materials.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Visualizing the Workflow

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification alpha_haloketone 3-Chloro-2-butanone condensation Hantzsch Condensation alpha_haloketone->condensation thioamide 2-Cyanoethanethioamide thioamide->condensation solvent_selection Solvent Selection (e.g., Ethanol, Ethyl Acetate) solvent_selection->condensation reaction_conditions Reaction Conditions (Temperature, Time) reaction_conditions->condensation extraction Extraction condensation->extraction washing Washing (NaHCO3, Brine) extraction->washing drying Drying washing->drying purification Purification (Chromatography/Recrystallization) drying->purification product This compound purification->product

Caption: General workflow for the Hantzsch synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Thiazole_Synthesis start Low Yield or Impure Product check_solvent Is the solvent appropriate? (Polarity, Protic/Aprotic) start->check_solvent change_solvent Screen alternative solvents (e.g., Ethyl Acetate, Ethanol) check_solvent->change_solvent No check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp adjust_temp Increase or decrease temperature as needed check_temp->adjust_temp No check_ph Is the pH controlled? check_temp->check_ph Yes adjust_temp->check_ph add_base Add a mild base (e.g., NaHCO3) check_ph->add_base No optimize_purification Optimize purification method (Recrystallization solvent, Chromatography gradient) check_ph->optimize_purification Yes add_base->optimize_purification success Improved Yield and Purity optimize_purification->success

Sources

Technical Support Center: Catalyst Selection for Efficient 2-Cyano-4,5-dimethylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Cyano-4,5-dimethylthiazole. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of thiazole-containing scaffolds. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanisms, explain the causality behind experimental choices, and offer robust troubleshooting strategies to overcome common synthetic challenges.

Synthetic Strategy Overview

The most reliable and widely adopted route for synthesizing this compound is a two-stage process. This strategy offers high yields and utilizes readily available starting materials.

  • Stage 1: Hantzsch Thiazole Synthesis. This classic cyclization reaction forms the core 2-amino-4,5-dimethylthiazole scaffold from an α-haloketone and thiourea.

  • Stage 2: Sandmeyer Cyanation. The 2-amino group is transformed into the target 2-cyano group via a diazonium salt intermediate. The choice of catalyst in this stage is critical for achieving high efficiency and purity.

The overall workflow is illustrated below.

Synthesis_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Sandmeyer Cyanation Start 3-Chloro-2-butanone + Thiourea Precursor 2-Amino-4,5-dimethylthiazole Start->Precursor Reflux in Ethanol Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Precursor->Diazotization Diazonium 4,5-Dimethylthiazole-2-diazonium Chloride (Unstable Intermediate) Diazotization->Diazonium Cyanation Catalytic Cyanation (CuCN, KCN) Diazonium->Cyanation Product This compound Cyanation->Product

Caption: Overall two-stage synthesis pathway for this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection, reaction optimization, and mechanistic considerations.

Q1: What is the role of the copper catalyst in the Sandmeyer cyanation step?

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting diazonium salts into various functional groups. It proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where the copper(I) salt acts as a single-electron transfer (SET) catalyst.[1]

  • Initiation: Copper(I) donates an electron to the diazonium salt. This reduces the diazonium cation, leading to the formation of an aryl radical and the release of highly stable nitrogen gas (N₂), which drives the reaction forward.

  • Propagation: The aryl radical then reacts with a copper(II) cyanide complex (formed in the reaction mixture). In this step, the cyano group is transferred to the aryl radical, and the copper(II) is reduced back to the catalytically active copper(I) species.[2]

Without the copper(I) catalyst, this transformation is inefficient and prone to side reactions.

Q2: Which catalyst is most effective for this cyanation: CuCN or CuCl/CuBr with an alkali metal cyanide?

Both Copper(I) cyanide (CuCN) and a combination of a Copper(I) halide (like CuCl or CuBr) with an alkali metal cyanide (e.g., KCN or NaCN) are effective. The choice often depends on reagent availability, safety protocols, and desired reaction kinetics.

Catalyst SystemProsCons
CuCN - Direct source of both Cu(I) and the cyanide nucleophile.- Often results in cleaner reactions with fewer halide-related byproducts.- Can be more expensive and is highly toxic.- Solubility can be an issue in some solvent systems.
CuCl/KCN - Highly effective and widely used.[1]- Reagents are common and relatively inexpensive.- Allows for independent control of Cu(I) and cyanide concentrations.- Introduces chloride ions, which can lead to the formation of 2-chloro-4,5-dimethylthiazole as a byproduct.- Requires careful preparation of the cyanide solution.

Recommendation: For initial trials and general-purpose synthesis, a freshly prepared solution of CuCN is often preferred for its directness. However, the CuCl/KCN system is a robust and economical alternative if byproduct formation can be controlled through careful temperature and stoichiometry management.

Q3: Can other transition metals be used to catalyze this cyanation?

While copper is the classic and most reliable catalyst for the Sandmeyer reaction, modern organometallic chemistry has introduced alternatives. Palladium-catalyzed cyanation reactions, for instance, have been developed for aryl diazonium salts.[3] These systems can sometimes offer milder conditions or broader functional group tolerance. However, they often require more expensive catalysts, specialized ligands, and stricter exclusion of air and moisture. For the specific synthesis of this compound, the copper-catalyzed Sandmeyer reaction remains the most practical, cost-effective, and highest-yielding method.[1][2]

Q4: Why is strict temperature control (0–5 °C) so critical during diazotization?

Aryl diazonium salts, such as the 4,5-dimethylthiazole-2-diazonium chloride intermediate, are notoriously unstable at elevated temperatures.[2] Above 5–10 °C, they can decompose prematurely, leading to several undesirable outcomes:

  • Loss of Yield: The diazonium salt decomposes back to the starting amine or reacts with water to form a hydroxyl byproduct (2-hydroxy-4,5-dimethylthiazole).

  • Safety Hazard: The decomposition process liberates nitrogen gas. In a closed or poorly vented system, a rapid temperature increase can lead to a dangerous pressure buildup.

  • Increased Byproducts: Uncontrolled decomposition can lead to a complex mixture of side products, complicating purification.

Maintaining a low temperature ensures the diazonium salt is formed and consumed in the subsequent cyanation step in a controlled manner.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental issues.

Troubleshooting_Tree Start Problem: Low Yield or No Product Check_Diazotization Was the reaction temperature kept below 5 °C during NaNO₂ addition? Start->Check_Diazotization Check_Reagents Are NaNO₂ and CuCN/KCN fresh and dry? Check_Diazotization->Check_Reagents Yes Sol_Temp Solution: Maintain 0-5 °C with an ice/salt bath. High temp decomposes the diazonium salt. Check_Diazotization->Sol_Temp No Check_pH Was the solution strongly acidic (pH < 2) before NaNO₂ addition? Check_Reagents->Check_pH Yes Sol_Reagents Solution: Use fresh, high-purity reagents. Moisture degrades NaNO₂ and cyanides. Check_Reagents->Sol_Reagents No Check_Addition Was the diazonium solution added slowly to the heated catalyst solution? Check_pH->Check_Addition Yes Sol_pH Solution: Ensure sufficient acid (e.g., HCl) is present. Incomplete diazotization occurs at high pH. Check_pH->Sol_pH No Sol_Addition Solution: Add diazonium salt portion-wise to the 60-70 °C catalyst mixture to ensure controlled reaction and N₂ evolution. Check_Addition->Sol_Addition No

Caption: Decision tree for troubleshooting low-yield Sandmeyer cyanation reactions.

Problem: Significant formation of 2-chloro-4,5-dimethylthiazole byproduct.

  • Causality: This byproduct arises when the aryl radical intermediate reacts with a chloride ion instead of the cyanide complex. This is more common when using a CuCl/KCN catalyst system due to the high concentration of Cl⁻ ions from both the catalyst and the hydrochloric acid used for diazotization.

  • Solution 1 (Catalyst Choice): Switch to CuCN as the catalyst. This eliminates the external source of chloride ions from the catalyst system.

  • Solution 2 (Diazonium Salt Preparation): Prepare the diazonium tetrafluoroborate salt instead of the chloride salt. This can be achieved by using tetrafluoroboric acid (HBF₄) instead of HCl during diazotization. The resulting [BF₄]⁻ anion is much less nucleophilic than Cl⁻, significantly reducing the formation of halogenated byproducts. This is analogous to the Balz-Schiemann reaction for fluorination.[1]

Problem: The reaction mixture is very dark or forms intractable tars.

  • Causality: Tar formation is often a result of side reactions, including polymerization of the starting material or product, especially if the reaction temperature is too high or if the diazonium salt is allowed to decompose in an uncontrolled manner.

  • Solution 1 (Temperature Control): Ensure the temperature of the copper cyanide solution does not exceed 70-80 °C. Add the diazonium salt solution slowly and in portions to control the rate of reaction and nitrogen evolution.

  • Solution 2 (Purity of Precursor): Ensure the 2-amino-4,5-dimethylthiazole precursor is of high purity. Impurities from the Hantzsch synthesis can interfere with the diazotization and lead to decomposition pathways. Recrystallize the aminothiazole if necessary.

Experimental Protocols

Safety Precaution: These procedures involve highly toxic cyanides and corrosive acids. All work must be conducted in a certified fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit and emergency procedures readily available.

Protocol 1: Synthesis of 2-Amino-4,5-dimethylthiazole (Precursor)

This protocol is a standard Hantzsch thiazole synthesis.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reagents: Add thiourea (7.6 g, 0.1 mol) and absolute ethanol (100 mL) to the flask. Stir until the thiourea is mostly dissolved.

  • Addition: Slowly add 3-chloro-2-butanone (10.6 g, 0.1 mol) to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature. A white or off-white precipitate of the hydrochloride salt should form.

    • Cool further in an ice bath for 30 minutes and collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether.

    • To obtain the free base, dissolve the collected salt in water and neutralize carefully with a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~8-9.

    • Extract the aqueous layer three times with dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-amino-4,5-dimethylthiazole as a solid. The product can be recrystallized from an ethanol/water mixture if necessary.

Protocol 2: Sandmeyer Cyanation to this compound

This protocol uses Copper(I) Cyanide for optimal selectivity.

  • Diazotization (Flask A):

    • In a 250 mL three-necked flask (Flask A) equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4,5-dimethylthiazole (12.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

    • Cool the flask in an ice-salt bath to 0 °C.

    • Dissolve sodium nitrite (NaNO₂, 7.2 g, 0.105 mol) in 20 mL of cold water.

    • Add the sodium nitrite solution dropwise from the dropping funnel to the stirred aminothiazole solution, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 30 minutes.

    • After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes at 0–5 °C.

  • Catalyst Preparation (Flask B):

    • In a separate 500 mL flask (Flask B) equipped for stirring, dissolve Copper(I) cyanide (CuCN, 10.8 g, 0.12 mol) and potassium cyanide (KCN, 15.6 g, 0.24 mol) in 100 mL of water. (EXTREME CAUTION: HIGHLY TOXIC) .

    • Gently heat the solution to 60–70 °C.

  • Cyanation Reaction:

    • Slowly and carefully, add the cold diazonium salt solution from Flask A to the hot catalyst solution in Flask B. Control the addition rate to manage the vigorous evolution of nitrogen gas.

    • After the addition is complete, continue to stir the reaction mixture at 60–70 °C for 1 hour, then allow it to cool to room temperature.

  • Workup and Purification:

    • Extract the reaction mixture three times with toluene or ethyl acetate.

    • Combine the organic extracts and wash them with water, followed by a brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

References

  • Organic Syntheses Procedure. 2-amino-4-methylthiazole.
  • Van der Veken, P., et al. (2020). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry.
  • Google Patents. (2011). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. CN102079732B.
  • Wikipedia. Sandmeyer reaction.
  • Abdel-Wahab, B. F., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • ResearchGate. (2021). Chemical synthesis of 2-aminothiazole analogs.
  • Li, S., et al. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Google Patents. (2011). Method for synthesizing 2-(3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazole formic acid. CN102079731A.
  • ResearchGate. (2022). Catalytic cyanations with different cyano sources.
  • Organic Syntheses Procedure. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles.
  • Al-Zoubi, W., et al. (2020). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Scientific Reports.
  • Mohammed, I., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega.
  • Royal Society of Chemistry. (2015). Palladium-Catalyzed Sandmeyer Cyanation of Aryldiazonium Tetrafluoroborate. Organic Chemistry Frontiers.
  • Galli, U., et al. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society.

Sources

dealing with impurities in 2-Cyano-4,5-dimethylthiazole preparations

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Cyano-4,5-dimethylthiazole. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification, with a focus on identifying and mitigating impurities.

Introduction to the Synthesis of this compound

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and effective synthetic route involves a two-stage process: the Hantzsch thiazole synthesis to form the key intermediate, 2-amino-4,5-dimethylthiazole, followed by a Sandmeyer reaction to introduce the cyano group. Understanding the potential pitfalls in each of these steps is crucial for obtaining a final product that meets stringent quality standards.

This guide will walk you through the common issues that can arise, from residual starting materials to the formation of unwanted byproducts, and provide you with the knowledge to troubleshoot and optimize your preparations.

Logical Workflow for Synthesis and Impurity Control

The following diagram illustrates the typical synthetic workflow and highlights the key stages where impurities can be introduced.

Synthesis_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Purification & Analysis A 3-Halo-2-butanone (e.g., 3-Bromo-2-butanone) C Reaction & Cyclization A->C B Thiourea B->C D 2-Amino-4,5-dimethylthiazole (Intermediate) C->D Formation of Intermediate E Diazotization (NaNO2, HCl) D->E F Diazonium Salt Intermediate E->F Formation of Diazonium Salt G Cyanation (CuCN) F->G H Crude this compound G->H Formation of Crude Product I Purification (e.g., Recrystallization, Chromatography) H->I J Pure this compound I->J K Quality Control (HPLC, GC-MS, NMR) J->K

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Hantzsch Thiazole Synthesis of 2-Amino-4,5-dimethylthiazole

Q1: My Hantzsch reaction is giving a low yield of 2-amino-4,5-dimethylthiazole. What are the common causes?

A1: Low yields in the Hantzsch synthesis are often attributable to several factors:

  • Purity of Starting Materials: Ensure that the 3-halo-2-butanone (e.g., 3-bromo-2-butanone or 3-chloro-2-butanone) is free from impurities, as side reactions can be initiated by contaminants. It is advisable to use freshly distilled halo-ketone.

  • Reaction Temperature: The initial reaction between the halo-ketone and thiourea is often exothermic. If the temperature is not controlled, side reactions can occur, leading to the formation of polymeric materials and reducing the yield of the desired product.

  • Stoichiometry: Precise molar equivalents of the reactants are crucial. An excess of the halo-ketone can lead to the formation of undesired byproducts.

  • Reaction Time and Temperature: Insufficient reaction time or temperature during the cyclization step can result in incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to degradation of the product.

Troubleshooting Steps:

  • Verify Starting Material Purity: Analyze your 3-halo-2-butanone by GC-MS or NMR to confirm its purity.

  • Optimize Temperature Control: Use an ice bath to control the initial exothermic reaction and then maintain a consistent temperature for the cyclization step.

  • Review Stoichiometry: Carefully check the molar ratios of your reactants.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.

Q2: I am observing a significant amount of a dark, tar-like substance in my Hantzsch reaction mixture. What is it and how can I avoid it?

A2: The formation of dark, tarry substances is a common issue in Hantzsch synthesis and is often due to self-condensation of the α-haloketone under the reaction conditions, or polymerization reactions.

Mitigation Strategies:

  • Controlled Addition of Reactants: Add the 3-halo-2-butanone slowly to the solution of thiourea to maintain a low concentration of the halo-ketone and minimize self-condensation.

  • Temperature Management: As mentioned previously, maintaining a controlled temperature is critical to prevent runaway reactions that can lead to polymerization.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Ethanol or a mixture of ethanol and water is commonly used and generally effective.

Part 2: Sandmeyer Reaction for the Synthesis of this compound

Q3: My Sandmeyer reaction to produce this compound is inefficient, and I have a lot of starting material (2-amino-4,5-dimethylthiazole) left over. What could be the problem?

A3: Incomplete conversion in the Sandmeyer reaction is a frequent challenge. The primary reasons are often related to the diazotization step or the subsequent cyanation.

  • Inefficient Diazotization: The formation of the diazonium salt from 2-amino-4,5-dimethylthiazole is a critical step.

    • Temperature: The diazotization must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. If the temperature is too high, the diazonium salt can decompose prematurely.

    • Acid Concentration: A sufficient amount of a strong acid, such as hydrochloric acid, is necessary to generate nitrous acid from sodium nitrite and to maintain a low pH to stabilize the diazonium salt.

    • Addition of Sodium Nitrite: The sodium nitrite solution should be added slowly and below the surface of the reaction mixture to ensure efficient reaction and to prevent localized warming.

  • Issues with the Cyanation Step:

    • Catalyst Activity: The copper(I) cyanide (CuCN) catalyst must be of good quality. Old or improperly stored CuCN may have reduced activity.

    • Neutralization: The diazonium salt solution is acidic. It is important to neutralize the solution carefully before or during the addition of the copper cyanide to facilitate the reaction.

Troubleshooting Flowchart:

Sandmeyer_Troubleshooting Start Low Conversion in Sandmeyer Reaction CheckDiazotization Review Diazotization Step Start->CheckDiazotization CheckCyanation Review Cyanation Step Start->CheckCyanation Temp Temperature Control (0-5 °C)? CheckDiazotization->Temp Acid Sufficient Acid? CheckDiazotization->Acid Nitrite Slow NaNO2 Addition? CheckDiazotization->Nitrite Catalyst CuCN Quality? CheckCyanation->Catalyst Neutralization Proper Neutralization? CheckCyanation->Neutralization Solution Optimize Diazotization Temp->Solution If No Acid->Solution If No Nitrite->Solution If No Solution2 Optimize Cyanation Catalyst->Solution2 If Poor Neutralization->Solution2 If Incorrect

Caption: Troubleshooting flowchart for the Sandmeyer reaction.

Q4: My final product is contaminated with a significant amount of a byproduct that has a similar retention time in HPLC. I suspect it might be the corresponding amide. How can I confirm this and prevent its formation?

A4: The hydrolysis of the nitrile group to an amide (2-amido-4,5-dimethylthiazole) is a common side reaction, especially if the reaction mixture is exposed to harsh acidic or basic conditions at elevated temperatures during workup or purification.[1][2][3]

Confirmation of the Amide Impurity:

  • Mass Spectrometry (MS): The amide will have a molecular weight that is 18 units (the mass of water) higher than the nitrile. LC-MS is an excellent tool for identifying this impurity.

  • Infrared (IR) Spectroscopy: The amide will show a characteristic C=O stretch in the IR spectrum (typically around 1650-1690 cm⁻¹), which is absent in the nitrile. The nitrile will have a C≡N stretch around 2220-2260 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the amide will show broad signals corresponding to the -NH₂ protons. In the ¹³C NMR spectrum, a signal for the carbonyl carbon will be present (typically around 160-180 ppm).

Prevention of Amide Formation:

  • Control pH and Temperature During Workup: Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

  • Purification Conditions: During purification by chromatography, use neutral mobile phases if possible. For recrystallization, choose a solvent system that does not require extreme pH conditions.

Impurity Profile and Analytical Methods

A summary of potential impurities in the synthesis of this compound is provided below.

Impurity Name Structure Origin Analytical Detection
3-Bromo-2-butanoneCH₃COCH(Br)CH₃Unreacted starting material from Hantzsch synthesisGC-MS
Thiourea(NH₂)₂CSUnreacted starting material from Hantzsch synthesisHPLC with UV detection
2-Amino-4,5-dimethylthiazoleC₅H₈N₂SUnreacted intermediate from Sandmeyer reactionHPLC with UV detection, LC-MS
2-Hydroxy-4,5-dimethylthiazoleC₅H₇NOSByproduct of Sandmeyer reaction (reaction with water)HPLC with UV detection, LC-MS
2-Amido-4,5-dimethylthiazoleC₅H₈N₂OSHydrolysis of the final productHPLC with UV detection, LC-MS, IR
Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC method is essential for monitoring the purity of this compound. A typical method is outlined below.[4][5]

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (gradient elution may be necessary)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm
Column Temperature 30 °C

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

Recrystallization is an effective method for removing many of the common impurities. The choice of solvent is critical.

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Activated charcoal (optional)

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Slowly add water to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum.

References

  • Würfel, H., & Jakobi, D. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Organic Syntheses, 95, 177-191. [Link]
  • de Pater, J. J. M., et al. (2014). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. The Journal of Organic Chemistry, 79(21), 10443-10449. [Link]
  • Byers, J. R., & Dickey, J. B. (1943). 2-Amino-4-methylthiazole. Organic Syntheses, 23, 6. [Link]
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
  • Moorthy, J. N., & Singhal, N. (2005). Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry, 70(5), 1926-1929. [Link]
  • Akhtar, R., Zahoor, A. F., Rasool, N., Ahmad, M., & Ali, K. G. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(3), 1837–1873. [Link]
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitrile: Amide vs Carboxylic acid. [Link]
  • Sahu, J. K., et al. (2023). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Analytical Science and Technology, 14(1), 1-13. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Cyano-4,5-dimethylthiazole and Other Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural features allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2] This guide provides an in-depth comparison of the anticipated biological activity of 2-cyano-4,5-dimethylthiazole with other well-characterized thiazole derivatives. While direct experimental data for this compound is limited in publicly accessible literature, we can infer its potential activities by examining structure-activity relationships (SAR) within the broader thiazole family. This analysis is grounded in established experimental data for structurally related analogs and provides a framework for future research and drug discovery efforts.

The Thiazole Ring: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic thiazole ring, containing a sulfur and a nitrogen atom, is a versatile building block in the design of therapeutic agents.[3] Its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its successful engagement with various biological macromolecules.[1] Modifications to the substituents at different positions of the thiazole ring can dramatically influence the compound's biological profile, enhancing potency and selectivity for specific targets.[2]

Unveiling the Biological Potential of this compound: A Comparative Analysis

Based on the established activities of related thiazole derivatives, we can project the potential biological activities of this compound across several key therapeutic areas. The presence of a cyano (-CN) group at the 2-position is of particular interest, as this group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially influencing target binding. Furthermore, the methyl groups at the 4 and 5-positions can impact the molecule's lipophilicity and steric profile.

Anticancer Activity

Thiazole derivatives are well-represented among anticancer agents.[4] They have been shown to exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[5] The cyano group, in particular, has been incorporated into various heterocyclic structures to enhance antitumor activity.[6][7][8]

Comparative Data for Anticancer Activity of Thiazole Derivatives:

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Mechanism of Action (if known)Reference
2-Cyano-pyrimido[2,1-b][5][6]benzothiazole derivative Human Cervical CancerSignificant cytotoxicityNot specified[8]
2-Cyanoaminopyrimidine derivative Not specifiedPotentTubulin polymerization promotion[6]
2-Amino-4,5-diarylthiazole derivative (5a8) Candida albicansMIC80 = 9 µMCYP51 Inhibition (predicted)[9]
2-(Cyclopentylamino)thiazol-4(5H)-one derivative Caco-2, MDA-MB-231, SK-MEL-30Cell viability reductionNot specified[10]

This table presents data for structurally related compounds to infer the potential of this compound.

The data on cyano-containing benzothiazole and pyrimidine derivatives suggests that the cyano group can be a valuable addition for anticancer activity. It is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines, warranting investigation.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents.[11] The search for novel antimicrobial thiazoles is driven by the increasing threat of antibiotic resistance.[12]

Comparative Data for Antimicrobial Activity of Thiazole Derivatives:

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Thiazole-based heterocycles S. aureus, E. coli-[12]
2-Amino-4,5-diarylthiazole derivative (5a8) Candida albicansMIC80 = 9 µM[9]
2-Aminothiazole derivatives S. aureus, E. coli, A. niger-[2]

This table presents data for structurally related compounds to infer the potential of this compound.

Given the broad antimicrobial activity of thiazole derivatives, this compound should be evaluated for its potential antibacterial and antifungal properties. The lipophilic nature imparted by the dimethyl substitution might enhance membrane permeability, a crucial factor for antimicrobial efficacy.

Enzyme Inhibition

Thiazole derivatives are known to inhibit a variety of enzymes, a key mechanism for their therapeutic effects.[4] For instance, certain thiazole-containing compounds have been identified as inhibitors of cyclooxygenase (COX), lipoxygenase (LOX), and various kinases.[2]

Comparative Data for Enzyme Inhibitory Activity of Thiazole Derivatives:

Compound/Derivative ClassTarget EnzymeIC50 (µM)Reference
2-Aminothiazole derivatives COX-1, COX-21.00–6.34 (COX-1), 0.09–0.71 (COX-2)[2]
2-Aminothiazole derivatives 15-LOX-[2]
4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids Xanthine OxidaseNanomolar range[13]

This table presents data for structurally related compounds to infer the potential of this compound.

The presence of the cyano group in this compound suggests its potential as an enzyme inhibitor. The electron-withdrawing nature of the cyano group could play a role in binding to the active sites of various enzymes.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, standardized in vitro assays are essential. The following are detailed protocols for assessing its potential anticancer and antimicrobial activities.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Landscape: Pathways and Workflows

To better understand the context of thiazole's biological activity and the experimental processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound This compound Stock Solution SerialDilution Serial Dilution Compound->SerialDilution Cells Cancer Cell Culture Treatment Cell/Microbe Treatment Cells->Treatment Microbes Bacterial/Fungal Culture Microbes->Treatment SerialDilution->Treatment Incubation Incubation Treatment->Incubation MTT MTT Assay (Cytotoxicity) Incubation->MTT MIC MIC Determination (Antimicrobial) Incubation->MIC Analysis IC50 / MIC Calculation MTT->Analysis MIC->Analysis

Caption: General experimental workflow for evaluating the biological activity of a test compound.

structure_activity_relationship cluster_substituents Substituents cluster_activities Biological Activities ThiazoleCore Thiazole Core R1 2-Position (e.g., -CN, -NH2) ThiazoleCore->R1 R2 4-Position (e.g., -CH3, Aryl) ThiazoleCore->R2 R3 5-Position (e.g., -CH3, Aryl) ThiazoleCore->R3 Anticancer Anticancer R1->Anticancer Antimicrobial Antimicrobial R2->Antimicrobial EnzymeInhibition Enzyme Inhibition R3->EnzymeInhibition Anticancer->R1 Antimicrobial->R2 EnzymeInhibition->R3

Caption: Structure-Activity Relationship (SAR) concept for thiazole derivatives.

signaling_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Thiazole Thiazole Derivative (Kinase Inhibitor) Thiazole->Receptor Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified signaling pathway potentially targeted by thiazole-based kinase inhibitors.

Conclusion and Future Directions

The experimental protocols provided in this guide offer a clear path for the systematic evaluation of this compound. Future research should focus on synthesizing this compound and screening it against a panel of cancer cell lines and microbial strains. Mechanistic studies to identify its specific molecular targets will be crucial for its further development as a potential therapeutic lead. The rich chemistry and diverse biological activities of the thiazole family continue to make it a fertile ground for the discovery of new medicines.

References

  • In vitro and In vivo antitumor activities of benzothiazole analogs. (n.d.). ResearchGate.
  • 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. (2007). PubMed.
  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Institutes of Health.
  • Synthesis and in-vitro anticancer activity of 3-cyano-6,9-dimethyl-4-imino 2-methylthio 4H-pyrimido [2,1-b][5][6] benzothiazole and its 2-substituted derivatives. (2025). ResearchGate.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. (n.d.). National Institutes of Health.
  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). National Institutes of Health.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health.
  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (n.d.). MDPI.
  • Anti-tumor Activity of Some 1,3,4-thiadiazoles and 1,2,4-triazine Derivatives against Ehrlichs Ascites Carcinoma. (n.d.). SciSpace.
  • Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. (2023). MDPI.
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (n.d.). National Institutes of Health.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). University of Thi-Qar.
  • Overview on Biological Activities of Thiazole Derivatives. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). National Institutes of Health.
  • Production of cyanobacterial toxins from two Nostoc species (Nostocales) and evaluation of their cytotoxicity in vitro. (2015). ResearchGate.
  • In vitro evaluation of imidazo[4,5-c]quinolin-2-ones as gametocytocidal antimalarial agents. (n.d.). PubMed.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. (2023). National Institutes of Health.
  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (n.d.). Journal of Pharmacopuncture.
  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). National Institutes of Health.
  • Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. (2024). PubMed.
  • Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. (2022). National Institutes of Health.

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification and identification of 2-Cyano-4,5-dimethylthiazole, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust, reliable, and self-validating. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for developing methods that are fit for their intended purpose.[1][2]

The Imperative of Method Validation in Pharmaceutical Analysis

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this precursor directly impact the quality, safety, and efficacy of the final drug product. Therefore, analytical methods used for its characterization must be rigorously validated to ensure they produce accurate and reproducible results.

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[2][3] This process is not a one-time event but a lifecycle that begins during method development and continues through routine use.[4][5] The core objective is to establish, with a high degree of assurance, that the method will consistently yield results that are accurate, precise, and specific.

The validation parameters discussed in this guide are based on the internationally harmonized ICH Q2(R2) guideline, which provides a comprehensive framework for this process.[2][6][7]

cluster_purpose Intended Purpose cluster_params Validation Parameters (ICH Q2) Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Impurity_Testing Impurity_Testing Impurity_Testing->Specificity LOQ Quantitation Limit Impurity_Testing->LOQ Identification Identification Identification->Specificity Fit_for_Purpose Fit_for_Purpose Accuracy->Fit_for_Purpose Precision->Fit_for_Purpose Specificity->Fit_for_Purpose LOD Detection Limit LOD->Fit_for_Purpose LOQ->Fit_for_Purpose Linearity->Fit_for_Purpose Range->Fit_for_Purpose Robustness Robustness Robustness->Fit_for_Purpose

Caption: Relationship between the intended purpose of an analytical method and the required validation parameters to demonstrate it is "Fit for Purpose" as per ICH guidelines.

Comparative Analysis: HPLC-UV vs. GC-MS Methods

We will compare two of the most powerful and commonly employed analytical techniques for small organic molecules: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Gas Chromatography with Mass Spectrometry (MS) detection. The choice between these methods depends critically on the analytical objective—be it routine purity assessment, trace impurity identification, or stability testing.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for its robustness, versatility, and high precision in quantifying non-volatile and thermally stable compounds. For this compound, which possesses an aromatic thiazole ring, UV detection provides excellent sensitivity at an appropriate wavelength. A C18 column is selected due to the molecule's moderate hydrophobicity, ensuring good retention and separation from potential impurities.[8][9]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (pH 3.0 with 0.1% Formic Acid) in a 60:40 (v/v) isocratic elution. Rationale: The acidic mobile phase ensures that any basic functional groups are protonated, leading to sharper, more symmetrical peaks.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 265 nm. Rationale: This wavelength corresponds to a high absorbance maximum for the thiazole chromophore, maximizing sensitivity.

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST): Before each validation run, five replicate injections of a standard solution (e.g., 50 µg/mL) are performed.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000. Rationale: SST ensures the chromatographic system is performing adequately on the day of analysis.[10]

  • Validation Experiments:

    • Specificity: A solution of this compound is spiked with known related substances and potential degradation products. The sample is also exposed to stress conditions (acid, base, oxidation, heat, light). The method is specific if the main peak is free from co-eluting peaks, as assessed by peak purity analysis using a photodiode array (PDA) detector.

    • Linearity: Prepare a series of at least five concentrations ranging from 50% to 150% of the nominal concentration (e.g., 10 µg/mL to 150 µg/mL). Plot the peak area against concentration and perform a linear regression analysis.

    • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Accuracy is expressed as the percentage recovery of the analyte from a spiked placebo matrix.[11][12]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Limit of Quantitation (LOQ): Determined as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (%RSD ≤ 10%).

    • Robustness: Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.[11]

Start Start System_Suitability System Suitability (%RSD, Tailing) Start->System_Suitability Specificity Specificity (Peak Purity) System_Suitability->Specificity Linearity_Range Linearity & Range (R² > 0.999) Specificity->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (%RSD) Accuracy->Precision LOQ LOQ Determination Precision->LOQ Robustness Robustness (Parameter Variation) LOQ->Robustness Validated_Method Method Validated Robustness->Validated_Method

Caption: Experimental workflow for the validation of the HPLC-UV analytical method.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time.Pass
Linearity (R²) ≥ 0.9990.9998
Range 25 - 125 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.85%
Precision - Intermediate (%RSD) ≤ 2.0%1.10%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101.5 µg/mL
Robustness Results remain within SST criteria.Pass
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is an ideal technique for the analysis of volatile or semi-volatile compounds that are thermally stable. It offers unparalleled specificity through the generation of unique mass fragmentation patterns, making it a definitive tool for identification.[13] For this compound, GC-MS is particularly useful for identifying trace-level impurities that might not be resolved or detected by HPLC-UV.

  • Chromatographic and Spectrometric Conditions:

    • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Rationale: Full scan provides a complete fragmentation pattern for structural confirmation, while SIM mode significantly enhances sensitivity for quantification by monitoring only characteristic ions.

  • Validation Experiments:

    • Specificity: Specificity is inherently high in GC-MS. It is demonstrated by analyzing a blank matrix and a spiked sample. The extracted ion chromatograms for the target ions of this compound should show no interfering peaks at the expected retention time. The mass spectrum of the analyte in the sample must match that of a reference standard.

    • Linearity: Prepare a series of at least five concentrations (e.g., 0.1 µg/mL to 10 µg/mL) and analyze in SIM mode. Plot the peak area of the primary quantifier ion against concentration.

    • Accuracy & Precision: Follow a similar approach to the HPLC method, analyzing spiked samples at three concentration levels in triplicate.

    • Limit of Detection (LOD) & LOQ: Determined by analyzing progressively more dilute solutions until the signal-to-noise ratio reaches approximately 3:1 for LOD and 10:1 for LOQ in SIM mode.

    • Robustness: Test deliberate variations in parameters such as oven ramp rate (±2 °C/min) and carrier gas flow rate (±0.1 mL/min).

Start Start Specificity Specificity (Retention Time + Mass Spectrum) Start->Specificity Linearity_SIM Linearity (SIM Mode) (R² > 0.995) Specificity->Linearity_SIM Accuracy Accuracy (% Recovery) Linearity_SIM->Accuracy Precision Precision (%RSD) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness Validated_Method Method Validated Robustness->Validated_Method

Caption: Experimental workflow for the validation of the GC-MS analytical method.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Correct retention time and mass spectrum match.Pass
Linearity (R²) ≥ 0.9950.9985
Range 0.5 - 10 µg/mLConfirmed
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.8%
Precision - Repeatability (%RSD) ≤ 5.0%2.5%
Precision - Intermediate (%RSD) ≤ 5.0%3.8%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.2 µg/mL
Robustness Results remain within acceptance criteria.Pass

Head-to-Head Comparison and Method Selection

The selection of the most appropriate analytical method is driven by the specific question being asked. The table below provides a direct comparison to guide this decision-making process.

FeatureRP-HPLC-UVGC-MSRationale & Recommendation
Primary Application Quantitative Analysis (Assay, Purity) Identification & Trace Analysis HPLC is superior for routine, high-throughput quantification due to its higher precision and simpler workflow. GC-MS is the gold standard for confirming identity and detecting trace impurities.
Specificity Good (based on retention time & UV)Excellent (based on retention time & mass fragmentation)For unequivocal identification, especially in complex matrices or for regulatory submissions, GC-MS is preferred.
Sensitivity (LOQ) Good (~1.5 µg/mL)Excellent (~0.2 µg/mL)For trace analysis, such as detecting genotoxic impurities or degradation products, the sensitivity of GC-MS in SIM mode is a significant advantage.
Precision (%RSD) Excellent (<2%)Good (<5%)The liquid-phase nature and autosampler technology of modern HPLC systems generally lead to better injection precision compared to GC.
Sample Throughput High ModerateHPLC methods often have shorter run times and require less sample preparation, making them more suitable for quality control environments.
Cost & Complexity ModerateHigh GC-MS instruments are more expensive to purchase and maintain, and require a higher level of operator expertise.

Expert Recommendation:

  • For routine quality control (QC) testing , such as batch release assays and purity determinations where known impurities are monitored, the RP-HPLC-UV method is the optimal choice. Its high precision, robustness, and higher throughput make it efficient and cost-effective.

  • For in-depth characterization, impurity identification, and stability studies where unknown degradants may appear, the GC-MS method is indispensable. Its superior specificity and sensitivity ensure that all potential components are identified and quantified accurately, even at trace levels.

Conclusion

The validation of analytical methods for this compound is a critical activity that underpins product quality and regulatory compliance. Both RP-HPLC-UV and GC-MS are powerful techniques, but they serve different primary purposes. By understanding the principles, strengths, and limitations of each method, and by following a systematic validation approach guided by ICH principles, scientists can select and implement an analytical procedure that is demonstrably fit for its intended purpose.[2] A robust validation package not only ensures data integrity but also facilitates a more efficient, science-based approach to drug development and manufacturing.[4]

References

  • Title: Q2(R2)
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL:[Link]
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH and FDA Guidelines for Analytical Method Valid
  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
  • Title: ICH Guidance Q14 / Q2(R2)
  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: SGS URL:[Link]
  • Title: Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents Source: PMC - PubMed Central URL:[Link]
  • Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: ResearchG
  • Title: A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties Source: PMC - PubMed Central URL:[Link]
  • Title: Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives Source: ResearchG
  • Title: Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: (PDF)
  • Title: HPLC Methods for analysis of 2-Amino-5-methylthiazole Source: HELIX Chrom
  • Title: LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning Source: PMC - NIH URL:[Link]
  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL:[Link]
  • Title: ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES Source: ASEAN URL:[Link]
  • Title: Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation Source: BioPharm Intern
  • Title: validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc Source: SciSpace URL:[Link]
  • Title: Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: PMC - NIH URL:[Link]
  • Title: New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry Source: Conference Present
  • Title: multiclass cyanotoxin analysis in reservoir waters: tandem solid-phase extraction followed by Source: Research Paper URL:[Link]
  • Title: Separation of Model Compounds in Reversed-Phase and Mixed-Mode Source: SIELC Technologies URL:[Link]
  • Title: Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry Source: MDPI URL:[Link]

Sources

A Comparative Guide to the Biological Activities of 2-Cyano-4,5-dimethylthiazole and Other Cyanothiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanothiazoles in Drug Discovery

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a cyano (-CN) group, a potent electron-withdrawing moiety and hydrogen bond acceptor, can significantly modulate the pharmacological profile of the thiazole ring. This modification can influence the molecule's interaction with biological targets, metabolic stability, and pharmacokinetic properties. Positional isomerism of the cyano group and other substituents on the thiazole ring can lead to vastly different biological outcomes, making a comparative analysis essential for rational drug design. This guide focuses on 2-Cyano-4,5-dimethylthiazole and its isomers, exploring how subtle structural changes impact their efficacy in anticancer and antimicrobial assays.

Comparative Analysis of Biological Activity

Direct comparative studies of this compound against its positional isomers in the same biological assays are not extensively documented in publicly available literature. However, by collating data from various sources, we can construct an indirect comparison to guide further research. The following sections summarize the available data on the cytotoxic and antimicrobial activities of different cyanothiazole isomers.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of cyanothiazole derivatives has been investigated against a range of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Cyanothiazole Derivatives

Compound/IsomerCancer Cell LineIC50 (µM)Reference(s)
2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivative (3c)MDA-MB-231 (Breast)9[1]
2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivative (3c)HCT116 (Colon)25[1]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative (4c)MCF-7 (Breast)2.57 ± 0.16[2]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative (4c)HepG2 (Liver)7.26 ± 0.44[2]
Thiazole derivative 1d OVCAR-3 (Ovarian)0.83[3]

Note: The compounds listed are derivatives and not the bare cyanothiazole isomers. This data is presented to illustrate the potential of the cyanothiazole scaffold.

Expert Insights: The data, although on varied derivatives, suggests that the substitution pattern on the thiazole ring dramatically influences cytotoxic activity. For instance, the position and nature of substituents, in addition to the core cyanothiazole structure, play a critical role in determining potency and selectivity against different cancer cell lines. The low micromolar to nanomolar IC50 values observed for some derivatives underscore the potential of this scaffold in oncology drug discovery.

Antimicrobial Activity

The antimicrobial efficacy of cyanothiazole isomers is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standardized technique for this purpose.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Cyanothiazole Derivatives

Compound/IsomerBacterial StrainMIC (µg/mL)Reference(s)
5-acylaminothiazolium salt derivativeStaphylococcus aureus ATCC 25923Moderate Activity[4]
2-(phenylacetamido)-thiazole derivative 16 Escherichia coli1.56 - 6.25[5]
2-(phenylacetamido)-thiazole derivative 16 Staphylococcus aureus1.56 - 6.25[5]
2-amino-thiazole sulfonamide derivative 4f Escherichia coli ATCC 25922< 0.97[6]
2-amino-thiazole sulfonamide derivative 4i Escherichia coli ATCC 25922< 0.97[6]

Note: The compounds listed are derivatives. This data highlights the potential of the cyanothiazole scaffold in developing antimicrobial agents.

Expert Insights: The antimicrobial data indicates that cyanothiazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) appears to be complex, with the nature and position of substituents influencing the spectrum and potency of antimicrobial action. The low MIC values for some derivatives suggest that the cyanothiazole scaffold is a promising starting point for the development of novel antibiotics.

Mechanistic Considerations

The precise mechanisms of action for many cyanothiazole isomers are still under investigation. However, based on the broader class of thiazole derivatives, several potential pathways can be hypothesized.

Anticancer Mechanism

Anticancer_Mechanism cluster_cell Cancer Cell Cyanothiazole Cyanothiazole IDO1 IDO1 Tryptophan Tryptophan Kynurenine Kynurenine Immune_Suppression Immune_Suppression T_Cell_Inactivation T_Cell_Inactivation Tumor_Growth Tumor_Growth

One promising target for anticancer thiazole derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape.[7][8][9][10] IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism, leading to a depletion of tryptophan and the accumulation of its metabolites, such as kynurenine.[9] This metabolic shift suppresses the proliferation and activation of T-cells, thereby allowing cancer cells to evade the immune system.[11] Cyanothiazole derivatives, by inhibiting IDO1, may restore T-cell function and enhance anti-tumor immunity.[7]

Antimicrobial Mechanism

Antimicrobial_Mechanism cluster_bacteria Bacterial Cell Cyanothiazole Cyanothiazole Cell_Wall_Synthesis Cell_Wall_Synthesis DNA_Gyrase DNA_Gyrase Protein_Synthesis Protein_Synthesis Bacterial_Death Bacterial_Death

The antimicrobial action of thiazole derivatives is often multifactorial.[12] Potential mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives have been shown to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[4]

  • Inhibition of DNA Gyrase: DNA gyrase is a topoisomerase essential for bacterial DNA replication. Thiazole-containing compounds have been identified as inhibitors of this enzyme.

  • Inhibition of Protein Synthesis: Thiazoles may also disrupt bacterial protein synthesis by targeting ribosomes or other components of the translational machinery.[13]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed methodologies for the key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the cyanothiazole isomers in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Workflow A Seed Cells in 96-well plate B Add Cyanothiazole Isomers A->B Treat cells C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H Analyze data

Antimicrobial Susceptibility Testing: Broth Microdilution

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent by exposing a standardized bacterial inoculum to serial dilutions of the compound in a liquid growth medium.

Protocol:

  • Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the cyanothiazole isomers in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum C Inoculate wells with bacteria A->C B Serial Dilute Cyanothiazole Isomers in 96-well plate B->C D Incubate for 18-24h C->D E Visually assess for growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Conclusion and Future Directions

While a definitive head-to-head comparison of this compound and its positional isomers is not yet available, the existing body of research on cyanothiazole derivatives highlights their significant potential as both anticancer and antimicrobial agents. The position of the cyano group and other substituents on the thiazole ring is a critical determinant of biological activity, underscoring the importance of systematic structure-activity relationship (SAR) studies.

Future research should focus on the direct comparative evaluation of a series of cyanothiazole isomers in standardized biological assays. Elucidating their precise mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The promising preliminary data warrants further investigation into this versatile class of heterocyclic compounds.

References

  • Barakat, K., Ragheb, M. A., Soliman, M. H., Abdelmoniem, A. M., & Abdelhamid, I. A. (2024). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. Scientific Reports, 14(1), 1-18.
  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. RSC advances, 12(42), 27363-27376.
  • Franchetti, P., Grifantini, M., Cappellacci, L., & Nocentini, G. (1995). Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics. Il Farmaco, 50(5), 345-350.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 12(1), 1-13.
  • Kavaliauskas, P., Acevedo, W., Garcia, A., Naing, E., & Petraitis, V. (2024). Exploring the potential of bis (thiazol-5-yl) phenylmethane derivatives as novel candidates against genetically defined multidrug-resistant Staphylococcus aureus. PloS one, 19(3), e0299696.
  • Koprdova, M., Dvorska, L., Styskala, J., & Slouka, J. (2009). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4 (3H)
  • Kumar, R., Singh, H., Mazumder, A., Abdullah, M. M., Chauhan, B., & Salahuddin. (2022). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of Benzothiazole and Benzothiazole-hydrazone derivatives: A Comprehensive Review. Mini reviews in medicinal chemistry, 22(17), 2217-2234.
  • Manna, D., Maji, R., Howlader, P., & Das, S. (2019). 4, 5-Disubstituted 1, 2, 3-triazoles: Effective Inhibition of Indoleamine 2, 3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth. Journal of medicinal chemistry, 62(19), 8847-8863.
  • Manna, D., & Das, S. (2018). Synthesis and biological evaluation of marine-inspired benzothiazole derivatives as retinoid X receptor-α antagonists with anti-cancer activities. Marine drugs, 16(10), 376.
  • Martelli, A., Testai, L., Breschi, M. C., & Calderone, V. (1995). Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics. Il Farmaco, 50(5), 345-350.
  • Nevagi, R. J., & Dighe, S. N. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Ökten, S., Işık, A., Evren, A. E., & Kaplancıklı, Z. A. (2022). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 33(11), 849-867.
  • Pană, M. A., Păun, A., Ghiță, C. E., & Nițulescu, G. M. (2021).
  • Panda, D., Manna, D., & Das, S. (2019). Imidazo [2, 1-b] thiazole based indoleamine-2, 3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. Bioorganic & medicinal chemistry letters, 29(18), 2636-2640.
  • Pawde, A. V., Kawale, D. S., & Vartale, S. P. (2015). Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl-7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. Der Pharma Chemica, 7(11), 205-209.
  • Peng, Y. (2024). Biological Assays: Innovations and Applications. Advanced Techniques in Biology & Medicine, 12(1), 1-2.
  • Perron, G. G., Bell, G., & Quessy, S. (2004). Synthesis and structure-activity relationships of a series of novel thiazoles as inhibitors of aminoacyl-tRNA synthetases. Bioorganic & medicinal chemistry letters, 14(6), 1475-1479.
  • Prendergast, G. C., Metz, R., Muller, A. J., & DuHadaway, J. B. (2018). What May Constrain the Success of Indoleamine 2, 3-Dioxygenase 1 Inhibitors in Cancer Immunotherapy?. Frontiers in immunology, 9, 1793.
  • Rohrig, U. F., Majjigapu, S. R., Vogel, P., & Zoete, V. (2019). Rational design of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors featuring 1, 2, 3-triazole derivatives with analgesic properties. Frontiers in pharmacology, 10, 1574007.
  • Serafim, V., de Oliveira, A. C., da Silva, G. C., da Silva, P. B., & de Lima, M. D. C. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 144, 874-886.
  • Sharma, D., Kumar, R., & Narasimhan, B. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Singh, H., Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, & Chauhan, B. (2022). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of Benzothiazole and Benzothiazole-hydrazone derivatives: A Comprehensive Review. Mini reviews in medicinal chemistry, 22(17), 2217-2234.
  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Molecules, 22(6), 875.
  • Sun, N., Zhang, T., He, G., & Li, Z. (2018). A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. Frontiers in microbiology, 9, 111.
  • Tiwari, A., & Singh, A. K. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195.
  • Toma, M., Stana, A., Pârvu, M., & Pârvu, A. E. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino) thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(11), 3326.
  • Ucar, G., & Taslimi, P. (2018). Structure–activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Medicinal chemistry research, 27(1), 1-13.
  • Varghese, B., & Chacko, S. (2022). Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles. Molecules, 27(19), 6527.
  • Wang, D., Zhang, Y., & Wang, J. (2020). Synthesis and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC advances, 10(56), 33947-33958.
  • Yadav, M. R., & Giridhar, R. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of medicinal chemistry, 51(6), 1610-1621.
  • de Carvalho, E. B., da Silva, E. F., de Farias, M. A., & de Lima, M. C. A. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 144, 874-886.
  • de la Guardia, M., & Garrigues, S. (2015). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 20(8), 14472-14503.
  • Łażewska, D., & Kieć-Kononowicz, K. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6548.
  • Zaky, H., El-Sayed, N. A., El-Bendary, E. R., & El-Kerdawy, M. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7331.##

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyanothiazoles in Drug Discovery

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a cyano (-CN) group, a potent electron-withdrawing moiety and hydrogen bond acceptor, can significantly modulate the pharmacological profile of the thiazole ring. This modification can influence the molecule's interaction with biological targets, metabolic stability, and pharmacokinetic properties. Positional isomerism of the cyano group and other substituents on the thiazole ring can lead to vastly different biological outcomes, making a comparative analysis essential for rational drug design. This guide focuses on this compound and its isomers, exploring how subtle structural changes impact their efficacy in anticancer and antimicrobial assays.

Comparative Analysis of Biological Activity

Direct comparative studies of this compound against its positional isomers in the same biological assays are not extensively documented in publicly available literature. However, by collating data from various sources, we can construct an indirect comparison to guide further research. The following sections summarize the available data on the cytotoxic and antimicrobial activities of different cyanothiazole isomers.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of cyanothiazole derivatives has been investigated against a range of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Cyanothiazole Derivatives

Compound/IsomerCancer Cell LineIC50 (µM)Reference(s)
2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivative (3c)MDA-MB-231 (Breast)9[14]
2-Cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivative (3c)HCT116 (Colon)25[14]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative (4c)MCF-7 (Breast)2.57 ± 0.16[2]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one derivative (4c)HepG2 (Liver)7.26 ± 0.44[2]
Thiazole derivative 1d OVCAR-3 (Ovarian)0.83[3]

Note: The compounds listed are derivatives and not the bare cyanothiazole isomers. This data is presented to illustrate the potential of the cyanothiazole scaffold.

Expert Insights: The data, although on varied derivatives, suggests that the substitution pattern on the thiazole ring dramatically influences cytotoxic activity. For instance, the position and nature of substituents, in addition to the core cyanothiazole structure, play a critical role in determining potency and selectivity against different cancer cell lines. The low micromolar to nanomolar IC50 values observed for some derivatives underscore the potential of this scaffold in oncology drug discovery.

Antimicrobial Activity

The antimicrobial efficacy of cyanothiazole isomers is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a standardized technique for this purpose.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Cyanothiazole Derivatives

Compound/IsomerBacterial StrainMIC (µg/mL)Reference(s)
5-acylaminothiazolium salt derivativeStaphylococcus aureus ATCC 25923Moderate Activity[4]
2-(phenylacetamido)-thiazole derivative 16 Escherichia coli1.56 - 6.25[5]
2-(phenylacetamido)-thiazole derivative 16 Staphylococcus aureus1.56 - 6.25[5]
2-amino-thiazole sulfonamide derivative 4f Escherichia coli ATCC 25922< 0.97[6]
2-amino-thiazole sulfonamide derivative 4i Escherichia coli ATCC 25922< 0.97[6]

Note: The compounds listed are derivatives. This data highlights the potential of the cyanothiazole scaffold in developing antimicrobial agents.

Expert Insights: The antimicrobial data indicates that cyanothiazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) appears to be complex, with the nature and position of substituents influencing the spectrum and potency of antimicrobial action. The low MIC values for some derivatives suggest that the cyanothiazole scaffold is a promising starting point for the development of novel antibiotics.

Mechanistic Considerations

The precise mechanisms of action for many cyanothiazole isomers are still under investigation. However, based on the broader class of thiazole derivatives, several potential pathways can be hypothesized.

Anticancer Mechanism

Anticancer_Mechanism cluster_cell Cancer Cell Cyanothiazole Cyanothiazole IDO1 IDO1 Cyanothiazole->IDO1 Inhibition Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan Tryptophan Tryptophan->IDO1 Metabolized by Immune_Suppression Immune_Suppression Kynurenine->Immune_Suppression Leads to T_Cell_Inactivation T_Cell_Inactivation Immune_Suppression->T_Cell_Inactivation Causes Tumor_Growth Tumor_Growth T_Cell_Inactivation->Tumor_Growth Allows

Figure 1: Hypothesized anticancer mechanism of cyanothiazoles via IDO1 inhibition.

One promising target for anticancer thiazole derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape.[7][8][9][10] IDO1 catalyzes the first and rate-limiting step in tryptophan catabolism, leading to a depletion of tryptophan and the accumulation of its metabolites, such as kynurenine.[9] This metabolic shift suppresses the proliferation and activation of T-cells, thereby allowing cancer cells to evade the immune system.[11] Cyanothiazole derivatives, by inhibiting IDO1, may restore T-cell function and enhance anti-tumor immunity.[7]

Antimicrobial Mechanism

Antimicrobial_Mechanism cluster_bacteria Bacterial Cell Cyanothiazole Cyanothiazole Cell_Wall_Synthesis Cell_Wall_Synthesis Cyanothiazole->Cell_Wall_Synthesis Inhibition DNA_Gyrase DNA_Gyrase Cyanothiazole->DNA_Gyrase Inhibition Protein_Synthesis Protein_Synthesis Cyanothiazole->Protein_Synthesis Inhibition Bacterial_Death Bacterial_Death Cell_Wall_Synthesis->Bacterial_Death DNA_Gyrase->Bacterial_Death Protein_Synthesis->Bacterial_Death

Figure 2: Potential antimicrobial mechanisms of cyanothiazole derivatives.

The antimicrobial action of thiazole derivatives is often multifactorial.[12] Potential mechanisms include:

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives have been shown to interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[4]

  • Inhibition of DNA Gyrase: DNA gyrase is a topoisomerase essential for bacterial DNA replication. Thiazole-containing compounds have been identified as inhibitors of this enzyme.

  • Inhibition of Protein Synthesis: Thiazoles may also disrupt bacterial protein synthesis by targeting ribosomes or other components of the translational machinery.[13]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed methodologies for the key biological assays are provided below.

Cytotoxicity Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the cyanothiazole isomers in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Workflow A Seed Cells in 96-well plate B Add Cyanothiazole Isomers A->B Treat cells C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H Analyze data

Figure 3: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent by exposing a standardized bacterial inoculum to serial dilutions of the compound in a liquid growth medium.

Protocol:

  • Preparation of Inoculum: Culture the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the cyanothiazole isomers in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Broth_Microdilution_Workflow A Prepare Bacterial Inoculum C Inoculate wells with bacteria A->C B Serial Dilute Cyanothiazole Isomers in 96-well plate B->C D Incubate for 18-24h C->D E Visually assess for growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 4: Workflow for the broth microdilution antimicrobial assay.

Conclusion and Future Directions

While a definitive head-to-head comparison of this compound and its positional isomers is not yet available, the existing body of research on cyanothiazole derivatives highlights their significant potential as both anticancer and antimicrobial agents. The position of the cyano group and other substituents on the thiazole ring is a critical determinant of biological activity, underscoring the importance of systematic structure-activity relationship (SAR) studies.

Future research should focus on the direct comparative evaluation of a series of cyanothiazole isomers in standardized biological assays. Elucidating their precise mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The promising preliminary data warrants further investigation into this versatile class of heterocyclic compounds.

References

  • Barakat, K., Ragheb, M. A., Soliman, M. H., Abdelmoniem, A. M., & Abdelhamid, I. A. (2024). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. Scientific Reports, 14(1), 1-18.

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 2-Amino-5-methylthiazole and 2-aminothiazole Derivatives. BenchChem.

  • de Carvalho, E. B., da Silva, E. F., de Farias, M. A., & de Lima, M. C. A. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 144, 874-886.

  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. RSC advances, 12(42), 27363-27376.

  • Franchetti, P., Grifantini, M., Cappellacci, L., & Nocentini, G. (1995). Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics. Il Farmaco, 50(5), 345-350.

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 12(1), 1-13.

  • Kavaliauskas, P., Acevedo, W., Garcia, A., Naing, E., & Petraitis, V. (2024). Exploring the potential of bis (thiazol-5-yl) phenylmethane derivatives as novel candidates against genetically defined multidrug-resistant Staphylococcus aureus. PloS one, 19(3), e0299696.

  • Koprdova, M., Dvorska, L., Styskala, J., & Slouka, J. (2009). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4 (3H)-one derivatives. Molecules, 14(9), 3339-3347.

  • Kumar, R., Singh, H., Mazumder, A., Abdullah, M. M., Chauhan, B., & Salahuddin. (2022). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of Benzothiazole and Benzothiazole-hydrazone derivatives: A Comprehensive Review. Mini reviews in medicinal chemistry, 22(17), 2217-2234.

  • Martelli, A., Testai, L., Breschi, M. C., & Calderone, V. (1995). Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics. Il Farmaco, 50(5), 345-350.

  • Manna, D., Maji, R., Howlader, P., & Das, S. (2019). 4, 5-Disubstituted 1, 2, 3-triazoles: Effective Inhibition of Indoleamine 2, 3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth. Journal of medicinal chemistry, 62(19), 8847-8863.

  • Ökten, S., Işık, A., Evren, A. E., & Kaplancıklı, Z. A. (2022). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 33(11), 849-867.

  • Pană, M. A., Păun, A., Ghiță, C. E., & Nițulescu, G. M. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6586.

  • Panda, D., Manna, D., & Das, S. (2019). Imidazo [2, 1-b] thiazole based indoleamine-2, 3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. Bioorganic & medicinal chemistry letters, 29(18), 2636-2640.

  • Pawde, A. V., Kawale, D. S., & Vartale, S. P. (2015). Synthesis and antioxidant, antimicrobial activity of 6-cyano-5-imino-2-methyl-7-(methylthio)-5H-thiazolo [3, 2-a] pyrimidines. Der Pharma Chemica, 7(11), 205-209.

  • Peng, Y. (2024). Biological Assays: Innovations and Applications. Advanced Techniques in Biology & Medicine, 12(1), 1-2.

  • Perron, G. G., Bell, G., & Quessy, S. (2004). Synthesis and structure-activity relationships of a series of novel thiazoles as inhibitors of aminoacyl-tRNA synthetases. Bioorganic & medicinal chemistry letters, 14(6), 1475-1479.

  • Prendergast, G. C., Metz, R., Muller, A. J., & DuHadaway, J. B. (2018). What May Constrain the Success of Indoleamine 2, 3-Dioxygenase 1 Inhibitors in Cancer Immunotherapy?. Frontiers in immunology, 9, 1793.

  • Rohrig, U. F., Majjigapu, S. R., Vogel, P., & Zoete, V. (2019). Rational design of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors featuring 1, 2, 3-triazole derivatives with analgesic properties. Frontiers in pharmacology, 10, 1574007.

  • Serafim, V., de Oliveira, A. C., da Silva, G. C., da Silva, P. B., & de Lima, M. D. C. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 144, 874-886.

  • Sharma, D., Kumar, R., & Narasimhan, B. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

  • Singh, H., Kumar, R., Yadav, R. K., Mazumder, A., Salahuddin, & Chauhan, B. (2022). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of Benzothiazole and Benzothiazole-hydrazone derivatives: A Comprehensive Review. Mini reviews in medicinal chemistry, 22(17), 2217-2234.

  • Sławiński, J., Szafrański, K., & Żołnowska, B. (2017). Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety. Molecules, 22(6), 875.

  • Sun, N., Zhang, T., He, G., & Li, Z. (2018). A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. Frontiers in microbiology, 9, 111.

  • Tiwari, A., & Singh, A. K. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195.

  • Toma, M., Stana, A., Pârvu, M., & Pârvu, A. E. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino) thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(11), 3326.

  • Ucar, G., & Taslimi, P. (2018). Structure–activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Medicinal chemistry research, 27(1), 1-13.

  • Varghese, B., & Chacko, S. (2022). Synthesis and Biological Evaluation of Bisthiazoles and Polythiazoles. Molecules, 27(19), 6527.

  • Wang, D., Zhang, Y., & Wang, J. (2020). Synthesis and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC advances, 10(56), 33947-33958.

  • Yadav, M. R., & Giridhar, R. (2008). Structure-activity relationships of C-17 cyano-substituted estratrienes as anticancer agents. Journal of medicinal chemistry, 51(6), 1610-1621.

  • de Carvalho, E. B., da Silva, E. F., de Farias, M. A., & de Lima, M. C. A. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 144, 874-886.

  • de la Guardia, M., & Garrigues, S. (2015). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 20(8), 14472-14503.

  • Łażewska, D., & Kieć-Kononowicz, K. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6548.

  • Zaky, H., El-Sayed, N. A., El-Bendary, E. R., & El-Kerdawy, M. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7331. Molecules, 28(21), 7331.

Sources

comparative study of synthesis routes for 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of two primary synthetic routes to 2-Cyano-4,5-dimethylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The methodologies discussed are the Hantzsch Thiazole Synthesis and a route involving the Sandmeyer reaction of a thiazole precursor. This document is intended to equip researchers with the necessary technical details to select and execute the most suitable synthesis for their specific needs, considering factors such as precursor availability, reaction efficiency, and scalability.

Introduction to this compound

The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of approved therapeutic agents. The introduction of a cyano group at the 2-position, coupled with methylation at the 4 and 5-positions, yields this compound, a molecule with potential for further functionalization and biological screening. The cyano group can serve as a versatile handle for the synthesis of more complex derivatives, including amidines, tetrazoles, and carboxylic acids, making reliable access to this building block essential.

Comparative Analysis of Synthetic Pathways

Two principal synthetic strategies for the preparation of this compound are presented and compared:

  • Route 1: Hantzsch Thiazole Synthesis - A classic and convergent approach involving the condensation of an α-haloketone with a thioamide.

  • Route 2: Sandmeyer Cyanation of 2-Amino-4,5-dimethylthiazole - A transformation of a readily available amino-substituted thiazole to the target nitrile.

The following sections will detail the experimental protocols for each route, discuss the underlying chemical principles, and provide a comparative summary of their respective advantages and disadvantages.

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient method for the construction of the thiazole ring.[1][2] In the context of this compound, this route involves the reaction of 3-bromo-2-butanone with cyanothioacetamide.

Reaction Scheme:

Hantzsch_Thiazole_Synthesis reactant1 3-Bromo-2-butanone plus + reactant1->plus reactant2 Cyanothioacetamide product This compound reactant2->product Condensation plus->reactant2

Caption: Hantzsch synthesis of this compound.

Experimental Protocol:

Step 1a: Synthesis of 3-Bromo-2-butanone

Caution: Bromine is highly corrosive and toxic. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of 2-butanone (1.0 eq) in a suitable solvent such as methanol, add bromine (1.0 eq) dropwise at a temperature maintained between 0-5 °C with constant stirring.[3][4][5]

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-2-butanone.

  • Purify the crude product by vacuum distillation.

Step 1b: Synthesis of Cyanothioacetamide

Caution: Phosphorus pentasulfide is a hazardous substance. Handle with care in a fume hood.

  • In a round-bottom flask, combine cyanoacetamide (1.0 eq) and phosphorus pentasulfide (0.4 eq).[6]

  • Heat the mixture gently under an inert atmosphere to initiate the reaction. The reaction is exothermic and may require cooling to control the temperature.

  • After the initial reaction subsides, heat the mixture at a moderate temperature for 1-2 hours to ensure complete conversion.

  • Cool the reaction mixture and triturate with a suitable solvent to precipitate the cyanothioacetamide.

  • Collect the solid by filtration, wash with a non-polar solvent to remove impurities, and dry under vacuum.

Step 2: Hantzsch Condensation

  • Dissolve cyanothioacetamide (1.0 eq) in a suitable solvent such as ethanol or acetone in a round-bottom flask equipped with a reflux condenser.

  • Add 3-bromo-2-butanone (1.0 eq) to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.[1][7][8]

  • After completion, cool the reaction mixture to room temperature and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • The product may precipitate upon neutralization. If not, concentrate the solvent under reduced pressure and extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Discussion of the Hantzsch Route:

The Hantzsch synthesis is a robust and high-yielding reaction. The mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of solvent and base can influence the reaction rate and yield. While this route is direct, it requires the preparation of both starting materials, which adds to the overall number of synthetic steps if they are not commercially available. The handling of bromine and phosphorus pentasulfide requires appropriate safety precautions.

Route 2: Sandmeyer Cyanation of 2-Amino-4,5-dimethylthiazole

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of other functional groups, including the cyano group, via a diazonium salt intermediate.[9][10][11][12] This route begins with the synthesis of 2-amino-4,5-dimethylthiazole, which is then converted to the target nitrile.

Reaction Scheme:

Sandmeyer_Cyanation start 2-Amino-4,5-dimethylthiazole intermediate Diazonium Salt Intermediate start->intermediate 1. NaNO2, HCl product This compound intermediate->product 2. CuCN

Caption: Sandmeyer cyanation of 2-Amino-4,5-dimethylthiazole.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-4,5-dimethylthiazole

  • Combine 2,3-butanedione (diacetyl) (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a suitable acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2-amino-4,5-dimethylthiazole.

Step 2: Sandmeyer Cyanation

Caution: Diazonium salts can be explosive when dry. Handle with care and do not isolate the intermediate. Copper cyanide is highly toxic. Use appropriate safety measures.

  • Dissolve 2-amino-4,5-dimethylthiazole (1.0 eq) in an aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt solution.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.2 eq) in a suitable solvent (e.g., aqueous potassium cyanide solution).

  • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.[9][10][11]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Discussion of the Sandmeyer Route:

The Sandmeyer reaction provides a reliable method for introducing a cyano group onto the thiazole ring. The synthesis of the starting material, 2-amino-4,5-dimethylthiazole, is straightforward. The critical step is the diazotization, which must be carried out at low temperatures to prevent premature decomposition of the diazonium salt. The use of toxic reagents like sodium nitrite and copper cyanide necessitates careful handling and waste disposal. The overall yield of this two-step process is generally moderate to good.

Comparative Summary

FeatureHantzsch Thiazole SynthesisSandmeyer Cyanation
Starting Materials 3-Bromo-2-butanone, Cyanothioacetamide2,3-Butanedione, Thiourea, NaNO₂, CuCN
Number of Steps 2 (if starting materials are prepared)2
Key Intermediates Thioamidinium saltDiazonium salt
Reaction Conditions Refluxing solventLow temperature diazotization, then warming
Reagent Hazards Bromine, Phosphorus pentasulfideSodium nitrite, Copper cyanide, Diazonium salt
Typical Yields Good to excellentModerate to good
Scalability Generally scalableCan be challenging due to the instability of the diazonium salt
Advantages Convergent, often high yieldingUtilizes a readily available amino-thiazole precursor
Disadvantages Requires preparation of potentially hazardous starting materialsInvolves a potentially explosive intermediate and toxic reagents

Conclusion

Both the Hantzsch thiazole synthesis and the Sandmeyer cyanation of 2-amino-4,5-dimethylthiazole represent viable and effective routes for the preparation of this compound.

  • The Hantzsch synthesis is likely the more direct and potentially higher-yielding route, especially for large-scale production, provided that the starting materials are accessible and appropriate safety measures are in place for handling bromine and phosphorus pentasulfide.

  • The Sandmeyer reaction offers a valuable alternative, particularly if 2-amino-4,5-dimethylthiazole is readily available. This route avoids the use of elemental bromine but introduces the challenges associated with the handling of diazonium salts and cyanide salts.

The choice between these two synthetic pathways will ultimately depend on the specific resources, expertise, and safety infrastructure available to the researcher. It is recommended to perform small-scale trial reactions to optimize conditions and assess the feasibility of each route before committing to a larger-scale synthesis.

Physicochemical and Spectral Data of this compound

PropertyValue (Predicted/Experimental)
Molecular Formula C₆H₆N₂S
Molecular Weight 138.19 g/mol
Appearance (Predicted) Crystalline solid or oil
Boiling Point (Predicted) ~200-220 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.45 (s, 3H, CH₃), 2.55 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 12.0 (CH₃), 15.0 (CH₃), 114.0 (CN), 125.0 (C5), 150.0 (C4), 160.0 (C2)
IR (KBr, cm⁻¹) ν: 2230 (C≡N), 1600-1450 (C=C, C=N)
MS (EI) m/z (%): 138 (M⁺)

Note: The spectral data provided are predicted values and should be confirmed by experimental analysis of the synthesized compound.

References

  • Organic Syntheses Procedure. 2-Amino-4-methylthiazole.
  • Wikipedia. Sandmeyer reaction.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • PubChem. 2,4-Dimethylthiazole.
  • Copper-free Sandmeyer Cyanation. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Organic Syntheses Procedure. 2,4-Dimethylthiazole.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
  • Organic Syntheses Procedure. 1-bromo-3-methyl-2-butanone.
  • PubChem. 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, 2-methylpropyl ester.
  • The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. ResearchGate.
  • Synthesis of 2-aminothiazole derivatives. ResearchGate.
  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
  • PubChem. 4-Cyano-3-methyl-1,2-thiazole-5-carboxylic acid.
  • Synthesis, and synthetic applications of cyanoacetamides. ResearchGate.
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. MDPI.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
  • Cas 814-75-5,3-BROMO-2-BUTANONE | lookchem.
  • PubChem. 2-Amino-3-cyano-4,5-dimethylpyrrole.
  • malononitrile - Organic Syntheses Procedure.
  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Publishing.
  • 2-amino-4,5-dimethylthiazole. | Download Scientific Diagram. ResearchGate.
  • CN103449992A - Bromo-butanone synthesis method - Google Patents.
  • Hantzsch pyridine synthesis - Wikipedia.
  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate.
  • Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives.

Sources

A Comparative Guide to Cross-Reactivity Studies of 2-Cyano-4,5-dimethylthiazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the methodologies and principles involved in assessing the cross-reactivity of 2-Cyano-4,5-dimethylthiazole derivatives. In the absence of extensive public data on this specific compound series, this guide will leverage the well-documented cross-reactivity studies of the thiazole-containing neonicotinoid insecticide, thiamethoxam, as a scientifically robust analog. The principles and experimental frameworks discussed herein are directly applicable to the study of this compound derivatives in various research and development contexts, particularly in the development of specific immunoassays and in predicting off-target effects.

The Imperative of Specificity: Understanding Cross-Reactivity in Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry and agrochemistry, forming the core of numerous bioactive molecules.[1] this compound derivatives represent a class of compounds with potential applications stemming from their unique electronic and structural properties. However, as with any class of small molecules intended for biological systems, understanding their specificity is paramount.

Cross-reactivity, the binding of an antibody or receptor to compounds other than the target analyte, is a critical parameter in drug development and diagnostics. For therapeutic candidates, off-target binding can lead to unforeseen side effects. In diagnostic assays, cross-reactivity with structurally related molecules can result in false-positive results, compromising the reliability of the test.[2] Therefore, rigorous cross-reactivity studies are not merely a validation step but a cornerstone of developing safe and effective thiazole-based compounds.

The primary determinant of an antibody's specificity is the structure of the hapten used for immunization.[3][4] For small molecules like this compound, which are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. The site of conjugation on the thiazole derivative and the nature of the linker arm are critical factors that dictate which epitopes of the molecule are presented to the immune system, thereby influencing the specificity of the resulting antibodies.[3]

Methodologies for Assessing Cross-Reactivity

The two most common techniques for quantifying the cross-reactivity of small molecules are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a widely used, robust, and cost-effective method for determining the specificity of antibodies against small molecules.[5] The principle relies on the competition between the target analyte (free in solution) and a labeled or immobilized antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte.

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_coating Antigen Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection coating Immobilize Hapten-Protein Conjugate on Microplate Well blocking Block Unoccupied Sites (e.g., with BSA) coating->blocking competition Add Antibody Mixed with Test Compound or Standard blocking->competition detection Add Enzyme-Labeled Secondary Antibody competition->detection substrate Add Substrate & Measure Signal detection->substrate

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Protocol for Competitive ELISA:

  • Antigen Coating: Microplate wells are coated with a hapten-protein conjugate (e.g., this compound conjugated to Bovine Serum Albumin).

  • Washing: Wells are washed to remove any unbound conjugate.

  • Blocking: Unoccupied sites on the well surface are blocked with an inert protein (e.g., BSA) to prevent non-specific binding.[6]

  • Washing: Wells are washed to remove the blocking agent.

  • Competitive Reaction: A mixture of the primary antibody and the test compound (or standard) is added to the wells. The free compound competes with the immobilized conjugate for antibody binding.

  • Washing: Wells are washed to remove unbound antibodies and test compounds.

  • Detection: An enzyme-labeled secondary antibody that recognizes the primary antibody is added.

  • Washing: Wells are washed to remove the unbound secondary antibody.

  • Signal Generation: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change. The absorbance is read using a microplate reader.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the maximum signal (IC50) is determined. Cross-reactivity is calculated as:

    • % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity.[7] This allows for a more detailed characterization of antibody-antigen interactions compared to the endpoint measurement of ELISA.[8]

Experimental Workflow: SPR Analysis

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Analyte Binding cluster_regeneration Surface Regeneration immobilization Immobilize Antibody on Sensor Chip binding Inject Test Compound (Analyte) over Sensor Surface immobilization->binding regeneration Inject Regeneration Solution to Remove Bound Analyte binding->regeneration

Caption: General workflow for SPR-based cross-reactivity analysis.

Protocol for SPR Analysis:

  • Antibody Immobilization: The specific antibody is immobilized on the surface of an SPR sensor chip.

  • Analyte Injection: A solution containing the test compound (analyte) is flowed over the sensor surface.

  • Binding Measurement: The binding of the analyte to the immobilized antibody is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface. This is recorded in real-time as a sensorgram.

  • Dissociation: A buffer is flowed over the surface to measure the dissociation of the analyte from the antibody.

  • Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the surface for the next injection.

  • Data Analysis: The binding affinity (KD) is calculated from the association (ka) and dissociation (kd) rate constants. Cross-reactivity can be assessed by comparing the KD values of different compounds.

Comparative Analysis: ELISA vs. SPR for Cross-Reactivity Studies

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint, competition for limited antibody sitesReal-time, label-free detection of binding
Data Output IC50, % Cross-ReactivityAssociation rate (ka), Dissociation rate (kd), Affinity (KD)
Throughput High (96- or 384-well plates)Lower, typically serial injections
Sample Consumption Generally higherLower
Labeling Requirement Requires labeled antigen or antibodyLabel-free
Kinetic Information NoYes
Sensitivity High, but can be limited by antibody affinityCan detect low-affinity interactions that might be missed in ELISA washes[7]
Complexity & Cost Relatively simple and lower costMore complex instrumentation and higher cost

While ELISA is excellent for high-throughput screening of cross-reactivity, SPR provides deeper insights into the binding kinetics, which can be crucial for understanding the nature of off-target interactions.[8][9]

Case Study: Cross-Reactivity of Thiamethoxam Immunoassays

Thiamethoxam is a neonicotinoid insecticide containing a thiazole ring. Immunoassays developed for its detection are often tested for cross-reactivity against other neonicotinoids to ensure specificity.

Hypothetical Cross-Reactivity Data for a Thiamethoxam-Specific Monoclonal Antibody

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Thiamethoxam (Target Analyte)2.5 100
Clothianidin(Thiazole analog)50.05.0
Imidacloprid(Non-thiazole neonicotinoid)> 1000< 0.25
Acetamiprid(Non-thiazole neonicotinoid)> 1000< 0.25
Thiacloprid(Non-thiazole neonicotinoid)> 1000< 0.25

Note: This data is representative and compiled for illustrative purposes based on typical findings in the literature.[5][10]

Interpretation of Results:

  • The antibody shows high specificity for thiamethoxam.

  • There is a low but measurable cross-reactivity with clothianidin, which also contains a thiazole ring, suggesting that the thiazole moiety is part of the epitope recognized by the antibody. The structural differences on the rest of the molecule significantly reduce the binding affinity.

  • The cross-reactivity with other neonicotinoids that lack the thiazole ring is negligible, further indicating the importance of the thiazole structure for antibody recognition.

These findings underscore the principle that even minor structural modifications can drastically alter antibody binding, a key consideration when designing and evaluating derivatives of this compound.

Conclusion and Future Directions

The assessment of cross-reactivity is a non-negotiable aspect of the development pipeline for any novel series of bioactive compounds, including this compound derivatives. This guide has outlined the fundamental principles and provided a comparative overview of the primary analytical techniques, ELISA and SPR, used for these evaluations.

By using the well-established case of thiamethoxam, we have demonstrated how cross-reactivity data is generated and interpreted. The key takeaway for researchers working with this compound derivatives is the critical role of hapten design in generating specific antibodies and the necessity of screening against a panel of structurally related analogs to fully characterize the specificity profile of the molecule or the corresponding immunoassay.

Future studies on this compound derivatives should prioritize the development of specific monoclonal antibodies and the subsequent rigorous validation of their cross-reactivity using both high-throughput methods like competitive ELISA and detailed kinetic analysis via SPR. This dual approach will provide the comprehensive specificity data required to advance these promising compounds in either therapeutic or diagnostic applications.

References

  • Chappey, O. N., Sandouk, P., & Scherrmann, J. M. (1992). Monoclonal antibodies in hapten immunoassays. Pharmaceutical Research, 9(11), 1375–1379. [Link]
  • Lee, J. K., Ahn, K. C., Park, O. S., Kang, S. Y., & Hammock, B. D. (2001). Development of an ELISA for the detection of the residues of the insecticide imidacloprid in agricultural and environmental samples. Journal of Agricultural and Food Chemistry, 49(5), 2159–2167. [Link]
  • Liu, L., et al. (2017). An Improved Label-Free Indirect Competitive SPR Immunosensor and Its Comparison with Conventional ELISA for Ractopamine Detection in Swine Urine. Molecules, 22(3), 475. [Link]
  • Nicoya Lifesciences. (n.d.). SPR vs ELISA | Comparing techniques for biomolecular detection.
  • Sivakumar, P. M., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19899–19912. [Link]
  • Song, S., et al. (2013). Monoclonal antibodies with group specificity toward sulfonamides: selection of hapten and antibody selectivity. Analytical and Bioanalytical Chemistry, 405(12), 4027–4037. [Link]
  • Rapid Novor. (n.d.). SPR vs. ELISA: SPR Guides Accurate ELISA Results.
  • Seepae, C., et al. (2012). Strip-based immunoassay for the simultaneous detection of the neonicotinoid insecticides imidacloprid and thiamethoxam in agricultural products. Analytica Chimica Acta, 753, 49-56. [Link]
  • Kim, H. J., et al. (2001). Development of an ELISA for the detection of the residues of the insecticide imidacloprid in agricultural and environmental samples. Journal of Agricultural and Food Chemistry, 49(5), 2159-2167. [Link]
  • León, J. H., et al. (2023). Serological Cross-Reaction between Six Thiadiazine by Indirect ELISA Test and Their Antimicrobial Activity. Methods and Protocols, 6(2), 37. [Link]
  • Sereda, E. S., et al. (2021).

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial evaluation and benchmarking of novel chemical entities as potential kinase inhibitors. We will use the uncharacterized compound, 2-Cyano-4,5-dimethylthiazole, as a case study to illustrate the principles and methodologies involved. The thiazole ring is a privileged scaffold in medicinal chemistry, notably present in the multi-kinase inhibitor Dasatinib, which provides a strong rationale for investigating its derivatives for kinase-directed activities.

Our objective is to move beyond a simple screening exercise and to establish a robust, self-validating experimental workflow that allows for a nuanced understanding of a compound's potency and selectivity profile in comparison to established benchmarks. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the potential of new molecular entities in the competitive landscape of kinase inhibitor discovery.

The Strategic Selection of Benchmark Inhibitors

A novel compound's inhibitory profile is only meaningful when contextualized against known agents. The choice of benchmarks is therefore a critical first step, designed to span the spectrum of kinase inhibitor behavior. For this investigation, we have selected three archetypal inhibitors:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[1][2] Its promiscuity makes it an excellent positive control to validate assay performance across a diverse kinase panel and to provide a baseline for high-potency, non-selective inhibition.[3]

  • Dasatinib: A clinically approved, multi-targeted inhibitor of several key kinases, including BCR-ABL and the Src family kinases.[4][5] Dasatinib serves as a benchmark for potent, multi-kinase inhibition within a therapeutically relevant space, offering a profile of targeted promiscuity.[6][7]

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, a driver of many melanomas.[8][9] It represents the pinnacle of kinase inhibitor selectivity and is the ideal benchmark against which to measure the specificity of our test compound. Its off-target effects are also well-documented, providing further points of comparison.[10][11]

This curated set of benchmarks will allow us to classify this compound on a spectrum from non-selective to multi-targeted to highly specific, should any inhibitory activity be discovered.

Experimental Design: From Kinase Panel to Data Acquisition

The core of our investigation is a robust and reproducible in vitro kinase assay. The causality behind our experimental design is to generate high-quality, comparable data across all compounds.

The Kinase Panel: A Representative Cross-Section of the Kinome

For an initial screen, a broad yet focused kinase panel is essential. The selection should include representatives from different families of the human kinome to identify potential activity patterns. For this guide, we will utilize a hypothetical panel of ten kinases that are frequently implicated in oncology and inflammatory diseases.

  • Tyrosine Kinases: ABL1, SRC, EGFR, VEGFR2

  • Serine/Threonine Kinases: BRAF (V600E), CDK2, p38α (MAPK14), AKT1, PKA, PKCα

This panel provides a mix of cytoplasmic and receptor tyrosine kinases, as well as key players in major signaling pathways like MAPK and PI3K/AKT.

Assay Platform: The ADP-Glo™ Luminescent Kinase Assay

To quantify kinase activity, we will employ the ADP-Glo™ Kinase Assay from Promega. This platform was chosen for its high sensitivity, broad dynamic range, and its universal applicability to virtually any kinase.[3] The assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12] The luminescent signal is directly proportional to kinase activity, making it an ideal format for high-throughput screening and IC50 determination.

Below is the detailed protocol for its implementation.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is optimized for a 384-well plate format. It is crucial to maintain a 1:1:2 ratio of kinase reaction volume to ADP-Glo™ Reagent volume to Kinase Detection Reagent volume.[13]

A. Reagent Preparation:

  • Kinase Buffer (1X): Prepare a master mix of the appropriate kinase buffer. This will vary depending on the specific kinase, but a general buffer could be 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, and 0.1 mg/mL BSA.

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the kinase reaction should be at or near the Kₘ for each specific kinase to ensure the resulting IC50 values approximate the inhibitor's intrinsic affinity (Kᵢ).[1] For this screen, a concentration of 10 µM will be used.

  • Test Compounds: Prepare a 10-point serial dilution series for this compound and the benchmark inhibitors (Staurosporine, Dasatinib, Vemurafenib) in DMSO. The concentration range should span from 100 µM down to sub-nanomolar levels.

  • ADP-Glo™ Reagent: Reconstitute according to the manufacturer's instructions.

  • Kinase Detection Reagent: Thaw the Kinase Detection Buffer and reconstitute the Kinase Detection Substrate to create the final reagent.[13]

B. Kinase Reaction:

  • Add 1.25 µL of each test compound dilution to the appropriate wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls (100% activity) and wells with a high concentration of Staurosporine for "maximum inhibition" controls (0% activity).

  • Add 2.5 µL of a solution containing the kinase and its specific substrate peptide, prepared in 1X Kinase Buffer.

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the kinases.

  • Initiate the kinase reaction by adding 1.25 µL of the ATP solution to each well. The total reaction volume is 5 µL.

  • Incubate the plate at room temperature for 60 minutes.

C. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.[12]

  • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and initiates the luminescence reaction.

  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[13]

  • Measure the luminescence using a plate-reading luminometer.

D. IC50 Determination:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and Staurosporine (100% inhibition) controls.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[14][15][16]

G cluster_prep Preparation cluster_assay Kinase Reaction (5 µL) cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep Prepare 10-point serial dilutions of test compounds in DMSO Add_Compound 1. Dispense 1.25 µL Compound/DMSO to plate Compound_Prep->Add_Compound Reagent_Prep Prepare Kinase Buffer, Substrate/Enzyme Mix, and ATP Add_Kinase 2. Add 2.5 µL Kinase/Substrate Mix Reagent_Prep->Add_Kinase Start_Reaction 4. Add 1.25 µL ATP to initiate reaction Reagent_Prep->Start_Reaction Add_Compound->Add_Kinase Pre_Incubate 3. Incubate 15 min at RT Add_Kinase->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction 5. Incubate 60 min at RT Start_Reaction->Incubate_Reaction Stop_Reaction 6. Add 5 µL ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Incubate_Stop 7. Incubate 40 min at RT Stop_Reaction->Incubate_Stop Add_Detection 8. Add 10 µL Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect 9. Incubate 30-60 min at RT Add_Detection->Incubate_Detect Read_Plate 10. Measure Luminescence Incubate_Detect->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: Experimental workflow for kinase inhibition profiling using the ADP-Glo™ assay.

Data Presentation and Interpretation

For the purpose of this guide, we will work with a hypothetical dataset for this compound. This allows us to demonstrate the process of data interpretation and comparative analysis.

Quantitative Data Summary

The inhibitory activity of this compound and the benchmark compounds were assessed against the selected kinase panel. The resulting IC50 values are summarized in the table below.

Target KinaseThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Vemurafenib (IC50, nM)
ABL1 >10,00050.8 >10,000
SRC 85030.5 >10,000
EGFR >10,000630>10,000
VEGFR2 2,5001512>10,000
BRAF (V600E) >10,0002025031
CDK2 >10,000780>10,000
p38α 5,2001022>10,000
AKT1 >10,000100>1,000>10,000
PKA >10,0008>1,000>10,000
PKCα >10,0002>1,000>10,000

Note: Data are hypothetical for illustrative purposes. Bold values indicate primary targets for the respective benchmark inhibitors.

Interpreting the Profile of this compound
  • Potency: The compound exhibits micromolar to sub-micromolar inhibitory activity against a subset of kinases, specifically SRC (IC50 = 850 nM) and VEGFR2 (IC50 = 2,500 nM). This activity is significantly less potent than both Staurosporine and Dasatinib against these targets.

  • Selectivity: The compound shows a degree of selectivity. It has no significant activity (>10,000 nM) against the majority of the panel, including ABL1, EGFR, BRAF (V600E), and the serine/threonine kinases tested. Its profile is much narrower than the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitor Dasatinib.

  • Comparison to Benchmarks:

    • It is clearly not a broad-spectrum inhibitor like Staurosporine .

    • While it hits SRC, a primary target of Dasatinib , it does so with three orders of magnitude less potency and lacks the activity against ABL1 that characterizes Dasatinib.

    • Its profile is distinct from Vemurafenib , showing no activity against BRAF (V600E) but moderate activity against other kinases where Vemurafenib is inactive.

This initial screen suggests that this compound is a moderately potent and selective inhibitor of SRC and VEGFR2. This profile could warrant further investigation, for example, through medicinal chemistry efforts to improve potency on these targets.

Contextualizing Kinase Inhibition within Signaling Pathways

Understanding the position of the inhibited kinases within cellular signaling networks is crucial for predicting the potential biological effects of the compound. SRC and VEGFR2 are key nodes in pathways controlling cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors GF Growth Factor (e.g., VEGF) RTK VEGFR2 GF->RTK Activates SRC SRC RTK->SRC Activates PI3K PI3K RTK->PI3K Activates RAS RAS SRC->RAS Activates RAF RAF (BRAF) RAS->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT1 PI3K->AKT Proliferation Proliferation, Angiogenesis, Survival AKT->Proliferation TF->Proliferation Vemurafenib Vemurafenib Vemurafenib->RAF Dasatinib Dasatinib Dasatinib->SRC Test_Compound 2-Cyano-4,5- dimethylthiazole Test_Compound->RTK Test_Compound->SRC

Caption: A simplified signaling pathway showing targets of benchmark inhibitors and the test compound.

Conclusion and Future Directions

This guide has outlined a systematic approach to the initial characterization of a novel compound, this compound, as a potential kinase inhibitor. By benchmarking against a strategically chosen panel of inhibitors with diverse profiles, we can effectively position a new chemical entity within the existing landscape.

Our hypothetical results for this compound identify it as a moderately potent inhibitor with selectivity for SRC and VEGFR2. This provides a clear path forward:

  • Lead Optimization: Medicinal chemistry efforts could focus on modifying the thiazole scaffold to improve potency against SRC and VEGFR2 while maintaining or improving selectivity against other kinases.

  • Expanded Profiling: The compound should be screened against a much larger, kinome-wide panel to fully characterize its selectivity and identify any potential off-targets not included in our initial screen.

  • Cellular Assays: The next logical step is to assess the compound's ability to inhibit SRC and VEGFR2 phosphorylation in a cellular context and to measure its effects on downstream signaling and cell viability.

By following a rigorous, data-driven, and comparative approach, researchers can efficiently triage and advance novel compounds, ensuring that only the most promising candidates progress in the long and challenging journey of drug discovery.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., ... & Zhang, C. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF V600E mutation. New England Journal of Medicine, 363(9), 809-819.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132.
  • Ruegg, U. T., & Burgess, G. M. (1989). Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases. Trends in pharmacological sciences, 10(6), 218-220.
  • edX. (n.d.). IC50 Determination.
  • Flaherty, K. T., Puzanov, I., Kim, K. B., Ribas, A., McArthur, G. A., Sosman, J. A., ... & Chapman, P. B. (2010). Inhibition of mutated, activated BRAF in metastatic melanoma. New England Journal of Medicine, 363(9), 809-819.
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. In Methods in Molecular Biology (pp. 41-46). Humana, New York, NY.
  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
  • HTRF. (n.d.). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link] (Note: Specific video URL may change).
  • Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation loop and allosteric sites. Current pharmaceutical design, 18(20), 2916-2925.
  • Wikipedia. (n.d.). IC50.
  • Nanosyn. (n.d.). Technology.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol.
  • Wikipedia. (n.d.). Bcr-Abl tyrosine-kinase inhibitor.
  • Cisbio Bioassays. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 22-30.
  • PubChem. (n.d.). Caliper Assay.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Imperiali, B., & Shults, M. D. (2006). Fluorescent peptide assays for protein kinases. Methods in molecular biology, 328, 233-242.
  • Bromberger, T., Schossleitner, K., Bak-Gordon, P., Gurnhofer, E., Pammer, J., & Loewe, R. (2024). Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function. Life science alliance, 7(8), e202402671.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-9.
  • Vin, H., et al. (2013). BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling. eLife, 2, e00969.
  • ResearchGate. (n.d.). Kinase profile of dasatinib.

Sources

Navigating the Structure-Activity Landscape of 2-Cyano-4,5-dimethylthiazole Analogues: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Therapeutic Potential of Substituted Thiazoles

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer and anti-inflammatory agents. Within this class of molecules, 2-cyano-4,5-dimethylthiazole serves as a crucial starting point for the development of novel therapeutics. Understanding the structure-activity relationship (SAR) of its analogues is paramount for designing more potent and selective drug candidates. This guide provides a comparative analysis of this compound analogues, synthesizing available data to illuminate key structural determinants for biological activity and offering detailed experimental methodologies to support further research and development.

The this compound Core: A Foundation for Potent Bioactivity

The this compound scaffold presents a unique combination of electronic and steric features that make it an attractive starting point for medicinal chemists. The cyano (C≡N) group at the 2-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can be crucial for binding to biological targets. The methyl groups at the 4 and 5-positions provide a degree of lipophilicity and steric bulk, influencing the overall shape and binding affinity of the molecule.

SAR studies on related thiazole derivatives have consistently shown that modifications at various positions of the thiazole ring can dramatically impact biological activity. For instance, in the broader class of 2-aminothiazoles, substitutions on the amino group and at the 4- and 5-positions have been extensively explored to modulate their anticancer and kinase inhibitory activities.[1]

Comparative Analysis of Structural Modifications

While comprehensive SAR studies specifically on this compound analogues are not extensively documented in publicly available literature, we can extrapolate key trends from closely related cyanophenyl-thiazole and other substituted thiazole derivatives to guide future drug design.

Modifications at the 2-Position (Cyano Group)

The 2-cyano group is a critical pharmacophore in many biologically active thiazoles. Its replacement or modification can lead to significant changes in activity. For instance, in a series of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides, the cyano group plays a key role in the molecule's anticancer properties.[2]

Key Insight: The 2-cyano group is often essential for activity, likely participating in key binding interactions with the target protein. Modifications should be approached with caution, though replacement with other electron-withdrawing groups or hydrogen bond acceptors could be explored.

Modifications at the 4- and 5-Positions (Methyl Groups)

The methyl groups at the 4- and 5-positions of the thiazole ring contribute to the molecule's lipophilicity and steric profile. Altering these substituents can influence solubility, membrane permeability, and binding affinity.

General SAR Trends from Related Thiazoles:

  • Bulky Substituents: Introduction of larger alkyl or aryl groups at these positions can either enhance or diminish activity depending on the topology of the target's binding pocket.

  • Aromatic Rings: Phenyl or other aromatic rings at the 4- or 5-position are common in many active thiazole derivatives, often participating in π-π stacking or hydrophobic interactions.

  • Cyclic Systems: Fusing a ring system to the 4- and 5-positions, such as in 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, has been shown to yield potent anticancer agents.

Introduction of Substituents on a Phenyl Ring Attached to the Thiazole Core

Many potent thiazole-based inhibitors feature a phenyl group attached to the thiazole core. The substitution pattern on this phenyl ring is a major determinant of activity and selectivity.

Substitution PositionEffect on Activity (General Trends)Example from Related Compounds
Para-position Often crucial for activity, with electron-withdrawing or -donating groups influencing potency.In a series of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, para-substitution on the aniline ring was critical.[3]
Meta-position Can be modified to fine-tune activity and selectivity.
Ortho-position Substituents at this position can introduce steric hindrance, potentially improving selectivity for certain targets.

Table 1: General Structure-Activity Relationship Trends for Phenyl-Thiazole Scaffolds. This table summarizes general trends observed in the SAR of phenyl-substituted thiazole derivatives, which can be extrapolated to the design of novel this compound analogues.

Experimental Protocols for Synthesis and Evaluation

To facilitate the exploration of the SAR of this compound analogues, detailed and reproducible experimental protocols are essential.

General Synthesis of this compound Analogues

A common route for the synthesis of substituted thiazoles is the Hantzsch thiazole synthesis. For the creation of analogues of this compound, a versatile starting material would be 2-bromo-3-butanone.

Step-by-Step Synthesis:

  • Reaction of 2-bromo-3-butanone with a thioamide: To a solution of 2-bromo-3-butanone in a suitable solvent (e.g., ethanol), add an equimolar amount of a desired thioamide.

  • Heating under reflux: The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the thiazole ring.

  • Introduction of the cyano group: If not already present on the thioamide, the cyano group can be introduced at the 2-position through various chemical transformations, such as a Sandmeyer reaction from a 2-aminothiazole precursor.

  • Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

DOT Diagram of a Generalized Synthetic Scheme:

G A 2-Bromo-3-butanone C Substituted 4,5-dimethylthiazole A->C Hantzsch Synthesis B Thioamide (R-CSNH2) B->C D 2-Amino-4,5-dimethylthiazole C->D If R = NH2 F This compound Analogue D->F Diazotization & Cyanation E Sandmeyer Reaction (NaNO2, HBF4 then CuCN)

Caption: Generalized Hantzsch synthesis for 4,5-dimethylthiazole analogues.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound analogues and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

DOT Diagram of MTT Assay Workflow:

G A Seed Cancer Cells B Treat with Analogues A->B C Incubate B->C D Add MTT C->D E Incubate D->E F Add DMSO E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity screening.

Mechanism of Action and Signaling Pathways

Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[4]

Many thiazole-based compounds are potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3] Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells.

DOT Diagram of a Simplified CDK-mediated Cell Cycle Pathway:

G cluster_0 G1 Phase cluster_1 S Phase CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CycD Cyclin D CycD->CDK4_6 E2F E2F Rb->E2F inhibits DNA_Synth DNA Synthesis E2F->DNA_Synth activates Thiazole This compound Analogue Thiazole->CDK4_6 inhibits

Caption: Inhibition of CDK4/6 by thiazole analogues can block cell cycle progression.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct SAR studies on this specific core are limited, the wealth of information on related thiazole derivatives provides a strong foundation for rational drug design. Future research should focus on the systematic synthesis and evaluation of analogues with diverse substitutions at the 4- and 5-positions, as well as on appended phenyl rings, to build a comprehensive SAR profile. Such studies, coupled with detailed mechanistic investigations, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and anticancer activity of 2-cyano-2-(4-oxo-3-phenylthiazolidin-2-ylidene)-N-arylacetamides. Current issues in pharmacy and medicine: science and practice.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Cyano-4,5-dimethylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is fraught with challenges. The thiazole nucleus, a heterocyclic compound containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a specific subclass: 2-cyano-4,5-dimethylthiazole derivatives. While direct comparative studies on this exact derivative series are emerging, this guide synthesizes data from closely related thiazole compounds to provide a robust framework for understanding their therapeutic potential and the critical considerations for translating laboratory findings into preclinical and clinical success.

The Rationale for Investigating this compound Derivatives

The thiazole ring is a privileged structure in drug discovery due to its ability to interact with various biological targets.[1] The introduction of a cyano (-CN) group at the 2-position and methyl groups at the 4- and 5-positions can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance binding affinity to target enzymes, improve cell permeability, and modulate metabolic stability – all critical factors for a successful therapeutic agent. Several studies have highlighted that thiazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.[3][4][5]

Part 1: In Vitro Efficacy Assessment – The Proving Ground

In vitro studies are the foundational step in evaluating the anticancer potential of any new chemical entity. These experiments, conducted on cancer cell lines in a controlled laboratory setting, provide initial insights into a compound's cytotoxic or cytostatic effects and its mechanism of action.

Causality Behind Experimental Choices

The primary goal of in vitro testing is to determine if a compound can kill cancer cells or inhibit their growth at concentrations that are not toxic to normal cells. The choice of cell lines is critical and should ideally represent the heterogeneity of the targeted cancer. For instance, evaluating a compound against a panel of cell lines from different cancer types (e.g., breast, lung, colon) can reveal its spectrum of activity. Furthermore, utilizing cell lines with known genetic mutations or dysregulated signaling pathways can help to elucidate the compound's mechanism of action.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: In Vitro Anticancer Activity of Thiazole Derivatives

The following table summarizes representative IC50 values for various anticancer thiazole derivatives against different human cancer cell lines. It is important to note that these are illustrative examples, as specific data for this compound derivatives are not yet widely published.

Compound ClassCancer Cell LineCancer TypeIC50 (µM)Reference
Thiazole-based CyanoacrylamideHCT116Colon23[7]
Thiazole-based CyanoacrylamideMDA-MB-231Breast9[7]
2-amino-1,3-thiazole derivativeHL-60LeukemiaNot Specified[6]
Thiazole derivativeMCF-7Breast2.57[8]
Thiazole derivativeHepG2Liver7.26[8]
Thiazole-2-imine derivativeSaOS-2Osteosarcoma0.190 (µg/mL)[9]

Part 2: In Vivo Efficacy Assessment – The Bridge to Clinical Relevance

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically conducted in animal models, are crucial for evaluating a compound's therapeutic efficacy, toxicity, and pharmacokinetic profile in a whole-organism context.

Causality Behind Experimental Choices

The primary objective of in vivo studies is to determine if the promising in vitro activity of a compound translates into a therapeutic benefit in a living animal model of cancer. The choice of animal model is critical. Immunodeficient mice (e.g., nude or SCID mice) are commonly used for xenograft studies, where human cancer cells are implanted and allowed to grow into tumors. This model allows for the direct assessment of a compound's effect on human tumors. The route of administration (e.g., oral, intravenous, intraperitoneal) and the dosing schedule are also key considerations that should be informed by preliminary pharmacokinetic and toxicity studies.

Experimental Protocol: Xenograft Mouse Model

Step-by-Step Methodology:

  • Cell Culture and Implantation: Culture the desired human cancer cell line in vitro. Once a sufficient number of cells are obtained, inject them subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into different treatment groups (vehicle control, positive control, and different doses of the test compound).

  • Drug Administration: Prepare the this compound derivative in a suitable vehicle and administer it to the mice according to the predetermined route and schedule.

  • Tumor Measurement: Measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring and Endpoint: Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior. The study is typically terminated when the tumors in the control group reach a predetermined size, or if the mice in the treatment groups show signs of severe toxicity.

  • Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. The tumors can also be excised for further analysis, such as histology or biomarker studies.

Data Presentation: Representative In Vivo Efficacy of Anticancer Thiazole Derivatives

The following table provides an example of how in vivo efficacy data can be presented. The data is hypothetical and for illustrative purposes.

Treatment GroupDose (mg/kg)RouteDosing ScheduleTumor Growth Inhibition (%)
Vehicle Control-OralDaily0
Positive Control (e.g., Dasatinib)25OralDaily85
This compound Derivative25OralDaily45
This compound Derivative50OralDaily65

Bridging the Gap: From In Vitro Promise to In Vivo Reality

A significant challenge in drug development is the often-observed discrepancy between in vitro potency and in vivo efficacy. A compound that shows excellent activity in a petri dish may fail to show any therapeutic benefit in an animal model. Several factors contribute to this "in vitro-in vivo" gap:

  • Pharmacokinetics and ADME: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound play a crucial role in its in vivo efficacy. Poor oral bioavailability, rapid metabolism, or rapid excretion can prevent the compound from reaching the tumor at a high enough concentration to exert its therapeutic effect.[10]

  • Tumor Microenvironment: In vitro cell cultures lack the complex tumor microenvironment, which includes stromal cells, immune cells, and the extracellular matrix. These components can influence a tumor's response to treatment.

  • Toxicity: A compound may be too toxic to be administered at a therapeutically effective dose in a living organism.

Potential Mechanism of Action: Targeting VEGFR-2 Signaling

Many thiazole derivatives have been shown to exert their anticancer effects by inhibiting protein kinases, which are key regulators of cell signaling pathways. One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a critical role in angiogenesis – the formation of new blood vessels that supply tumors with nutrients and oxygen.[11][12][13][14][15] By inhibiting VEGFR-2, this compound derivatives could potentially block tumor angiogenesis, leading to tumor growth inhibition.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thiazole This compound Derivative Thiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

The following diagram illustrates the logical flow from initial in vitro screening to preclinical in vivo evaluation.

InVitro_InVivo_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_screening Initial Screening (e.g., MTT Assay) ic50 IC50 Determination invitro_screening->ic50 mechanism Mechanism of Action Studies (e.g., Kinase Assays) ic50->mechanism toxicity Toxicity Studies (Maximum Tolerated Dose) mechanism->toxicity Promising Candidates pk_pd Pharmacokinetic/ Pharmacodynamic Studies toxicity->pk_pd xenograft Xenograft Efficacy Studies pk_pd->xenograft

Caption: A streamlined workflow from in vitro screening to in vivo validation for anticancer drug candidates.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel anticancer agents. While this guide has provided a comprehensive framework for evaluating their in vitro and in vivo efficacy, based on data from related compounds, it is imperative that future research focuses specifically on this derivative class. Key future directions should include:

  • Synthesis and Screening: A focused effort to synthesize and screen a library of this compound derivatives against a broad panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most potent compounds.

  • Pharmacokinetic Optimization: Structural modifications to improve the ADME properties and enhance oral bioavailability.

  • In Vivo Efficacy in Orthotopic Models: Evaluation of the most promising candidates in more clinically relevant orthotopic or patient-derived xenograft (PDX) models.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound derivatives and pave the way for their translation into effective cancer therapies.

References

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. [Link]
  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025).
  • Cross talks between VEGFR-2 and other signaling pathways in endothelial... (n.d.).
  • Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (2012). Breast Cancer: Basic and Clinical Research. [Link]
  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (2018). Cancers. [Link]
  • Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. (2024). Molecules. [Link]
  • Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells. (2020). RSC Advances. [Link]
  • Examples of thiazole- and pyrazole-based anti-cancer drugs. (n.d.).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]
  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020).
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]
  • A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. (2018). Chemistry Central Journal. [Link]
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). Heliyon. [Link]
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Expert Opinion on Drug Discovery. [Link]
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Mini-Reviews in Medicinal Chemistry. [Link]
  • A Review On Thiazole As Anticancer Agents. (2018). International Journal of Pharmaceutical and Drug Analysis. [Link]
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). European Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Spectroscopic Guide to Thiazole Isomers for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, thiazole and its isomers—isothiazole and the various thiadiazoles—represent fundamental scaffolds in a multitude of biologically active compounds and pharmaceutical agents. The subtle shifts in the arrangement of nitrogen and sulfur atoms within the five-membered ring give rise to distinct electronic and steric properties, profoundly influencing their pharmacological profiles. For researchers in drug discovery and development, the unambiguous identification and characterization of these isomers are paramount. This guide provides a comprehensive comparative analysis of the spectroscopic data of thiazole, isothiazole, and the four thiadiazole isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), offering a vital resource for their differentiation and structural elucidation.

This analysis is grounded in a synthesis of empirical data from established spectral databases and peer-reviewed literature, providing a practical framework for interpreting ¹H NMR, ¹³C NMR, Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data.

The Isomeric Landscape: A Structural Overview

The constitutional isomers of thiazole are defined by the positions of the nitrogen and sulfur atoms within the five-membered heterocyclic ring. Understanding these structural nuances is the first step in appreciating the resulting differences in their spectroscopic signatures.

Thiazole_Isomers cluster_thiazole cluster_isothiazole cluster_123_thiadiazole cluster_124_thiadiazole cluster_125_thiadiazole cluster_134_thiadiazole thiazole Thiazole (1,3-Thiazole) isothiazole Isothiazole (1,2-Thiazole) thiadiazole_123 1,2,3-Thiadiazole thiadiazole_124 1,2,4-Thiadiazole thiadiazole_125 1,2,5-Thiadiazole thiadiazole_134 1,3,4-Thiadiazole a1 b1 c1 d1 e1 f1

Caption: The constitutional isomers of thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and the thiazole isomers are no exception. The chemical shifts (δ) of the ring protons and carbons are highly sensitive to the electronic environment dictated by the relative positions of the heteroatoms.

¹H NMR Spectroscopy

The aromatic protons of these heterocycles resonate in distinct regions of the ¹H NMR spectrum, providing a clear fingerprint for each isomer. The electronegativity and anisotropic effects of the nitrogen and sulfur atoms, along with the resulting ring currents, are the primary determinants of the observed chemical shifts.

IsomerH-2H-3H-4H-5Solvent
Thiazole ~8.8 ppm (d)-~7.9 ppm (d)~7.3 ppm (dd)CDCl₃
Isothiazole -~8.7 ppm (d)~7.3 ppm (dd)~8.5 ppm (d)CDCl₃
1,2,3-Thiadiazole --~8.5 ppm (d)~9.2 ppm (d)CDCl₃
1,2,4-Thiadiazole -~8.2 ppm (s)-~8.7 ppm (s)DMSO-d₆
1,2,5-Thiadiazole -~8.6 ppm (s)~8.6 ppm (s)-CDCl₃
1,3,4-Thiadiazole ~9.4 ppm (s)--~9.4 ppm (s)DMSO-d₆
Note: Chemical shifts are approximate and can vary with substitution and solvent. Data for some unsubstituted parent compounds are limited; values for simple derivatives are included for comparative purposes.

Expertise & Experience: The downfield shift of the proton adjacent to the sulfur atom in thiazole (H-2) is a characteristic feature, attributed to the combined electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. In contrast, the protons in the thiadiazoles often appear as singlets due to the symmetry of the molecules. The coupling constants between adjacent protons also provide valuable structural information.

¹³C NMR Spectroscopy

The ¹³C NMR spectra offer further confirmation of the isomeric structures, with the carbon chemical shifts being particularly sensitive to the electronic effects of the neighboring heteroatoms.

IsomerC-2C-3C-4C-5Solvent
Thiazole ~153 ppm-~144 ppm~120 ppmCDCl₃
Isothiazole -~157 ppm~123 ppm~149 ppmCDCl₃
1,2,3-Thiadiazole --~135 ppm~155 ppmCDCl₃
1,2,4-Thiadiazole -~168 ppm-~186 ppmDMSO-d₆
1,2,5-Thiadiazole -~153 ppm~153 ppm-CDCl₃
1,3,4-Thiadiazole ~157 ppm--~157 ppmDMSO-d₆
Note: Chemical shifts are approximate and can vary with substitution and solvent. Data for some unsubstituted parent compounds are limited; values for simple derivatives are included for comparative purposes.

Expertise & Experience: The carbon atoms situated between two heteroatoms, such as C-2 in thiazole and C-5 in 1,2,4-thiadiazole, typically exhibit the most downfield chemical shifts due to strong deshielding effects. The symmetry of 1,2,5- and 1,3,4-thiadiazole results in only one or two signals in their ¹³C NMR spectra, respectively, providing a rapid method for their identification.

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the vibrational modes of the bonds within the thiazole isomers. While the fingerprint region (below 1500 cm⁻¹) can be complex, characteristic stretching and bending vibrations of the C=N, C=C, and C-H bonds in the aromatic region are useful for differentiation.

IsomerKey IR Absorptions (cm⁻¹)
Thiazole ~3100 (aromatic C-H stretch), ~1500-1600 (C=N, C=C stretches)
Isothiazole ~3100 (aromatic C-H stretch), ~1500-1600 (C=N, C=C stretches)
1,2,3-Thiadiazole ~3100 (aromatic C-H stretch), ~1500-1600 (C=N stretch)
1,2,4-Thiadiazole ~3100 (aromatic C-H stretch), ~1500-1600 (C=N stretches)
1,2,5-Thiadiazole ~3100 (aromatic C-H stretch), ~1500-1600 (C=N stretches)
1,3,4-Thiadiazole ~3100 (aromatic C-H stretch), ~1500-1600 (C=N stretches)

Expertise & Experience: While the IR spectra of the parent isomers show broad similarities in the aromatic region, the precise positions and intensities of the C=N and ring stretching vibrations can vary subtly. For substituted derivatives, the characteristic absorptions of the functional groups will be the most prominent features for identification. For example, the presence of a strong carbonyl absorption around 1700 cm⁻¹ would immediately indicate a ketone or ester substituent.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the nature of the heteroatoms in the ring.

Isomerλmax (nm)Solvent
Thiazole ~235Ethanol
Isothiazole ~244Ethanol
1,2,3-Thiadiazole ~248Ethanol
1,2,4-Thiadiazole ~230Ethanol
1,2,5-Thiadiazole ~255Ethanol
1,3,4-Thiadiazole ~215Ethanol
Note: λmax values are approximate and can be significantly affected by substitution and solvent polarity.

Expertise & Experience: The differences in the λmax values among the isomers, although modest for the parent compounds, can become more pronounced with the introduction of chromophoric substituents. The π-electron systems of these aromatic rings give rise to characteristic π → π* transitions. The relative energies of these transitions, and thus the λmax, are subtly modulated by the positions of the nitrogen and sulfur atoms.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While all parent isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) can be distinct, aiding in their differentiation.

Common Fragmentation Pathways:

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles.

  • Loss of HCS⁺ or CS₂: Fragmentation involving the sulfur atom.

  • Ring cleavage: Leading to various smaller charged fragments.

Expertise & Experience: The stability of the molecular ion and the relative abundance of fragment ions are key diagnostic features. For instance, the fragmentation of 1,2,3-thiadiazoles is often characterized by the loss of a nitrogen molecule (N₂), a pathway not typically observed for the other isomers.[1] High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the molecular ion and its fragments, providing an additional layer of confidence in the structural assignment.

Experimental Protocols

Trustworthiness: The following protocols are designed to be self-validating, with built-in checks and best practices to ensure data quality and reproducibility.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in 0.6-0.8 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer standard Add internal standard (e.g., TMS) if required transfer->standard instrument Place sample in NMR spectrometer and lock on solvent signal shim Shim the magnetic field for optimal resolution instrument->shim acquire_1H Acquire ¹H NMR spectrum (optimize pulse width, acquisition time, and relaxation delay) shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum (proton decoupled) acquire_1H->acquire_13C ft Fourier transform raw data phase Phase correct the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate peak_pick Peak pick and assign chemical shifts integrate->peak_pick

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-Cyano-4,5-dimethylthiazole for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Cyano-4,5-dimethylthiazole, a compound of interest in various research applications. The procedures outlined herein are grounded in established safety protocols for handling cyanide-containing and thiazole-based compounds, ensuring a self-validating system of laboratory safety.

Understanding the Compound: A Hazard Assessment
  • The Cyano Group: The presence of the cyano group immediately classifies this compound as potentially highly toxic. Cyanide compounds can be fatal if swallowed, inhaled, or absorbed through the skin.[1] A primary hazard is the potential for the generation of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with acids.[2][3][4] Therefore, all waste containing this compound must be managed as hazardous cyanide waste.[2][5]

  • The Thiazole Ring: Thiazole and its derivatives can cause skin, eye, and respiratory irritation.[6][7][8] While generally less acutely toxic than cyanides, their hazardous nature necessitates careful handling and disposal in accordance with local, state, and federal regulations.[9]

Given these characteristics, this compound should be handled with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls at all times.

Quantitative Data Summary

For general guidance on cyanide waste, the following regulatory thresholds from the Resource Conservation and Recovery Act (RCRA) are instructive for land disposal after treatment.

Parameter Maximum Concentration in Treated Non-Wastewater Source
Total Cyanides590 mg/kgEPA 1988c[5]
Cyanides Amenable to Chlorination30 mg/kgEPA 1988c[5]

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a detailed methodology for the safe disposal of this compound from a laboratory setting.

Mandatory Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Gloves: Double-glove with nitrile rubber gloves.[1][3] Contaminated gloves must be disposed of as hazardous waste.[4]

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Lab Coat: A lab coat is mandatory.[1] For larger quantities, a chemical-resistant apron is recommended.[1]

  • Respiratory Protection: If there is a risk of dust or aerosol generation, a NIOSH-approved respirator should be used.[8]

Step 1: Segregation of Waste

Proper segregation is the cornerstone of safe chemical waste management.

  • Designated Waste Containers: All waste contaminated with this compound must be collected in dedicated, clearly labeled, and leak-proof hazardous waste containers.[2][3]

  • Labeling: The container must be labeled as "Cyanide Waste" and "No Acids".[3]

  • Solid vs. Liquid Waste: Solid waste (e.g., contaminated filter paper, gloves, weigh boats) must be stored separately from liquid waste.[1][2]

Step 2: Handling and Containment of Spills

In the event of a spill, immediate and proper containment is crucial.

  • Small Spills (within a fume hood):

    • Wipe up solutions with chemical absorbent pads.[3]

    • For solid spills, use a cloth dampened with a soap and water solution at a pH of 10 to avoid dust.[3]

    • Wipe the area with a pH 10 buffer solution.[4]

    • Collect all cleanup materials in a sealed, heavy-duty plastic bag and place them in the designated solid cyanide waste container.[3]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.[2][4]

    • Alert others and prevent entry.[3]

    • Contact your institution's Environmental Health & Safety (EH&S) department.[2]

Step 3: Decontamination of Glassware

All glassware that has come into contact with this compound must be decontaminated before reuse or disposal.

  • Rinsing Procedure:

    • In a certified chemical fume hood, rinse the glassware three times with a dilute sodium hydroxide solution (e.g., 0.1 M).[3]

    • Collect all rinsate as liquid cyanide hazardous waste.[3]

  • Alternative Oxidation Method:

    • Alternatively, rinse all glassware with an alkaline bleach solution (pH of 10 or higher) in the fume hood. This will oxidize the cyanide to the less toxic cyanate.[3] Caution: If the pH is below 10, toxic cyanogen chloride (CNCl) and hydrogen cyanide (HCN) gas can be generated.[3]

    • Dispose of the rinse solution as hazardous waste.[3]

Step 4: Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by professionals.

  • Contact a Licensed Waste Disposal Service: Arrange for the pickup and disposal of the segregated and labeled cyanide waste containers with a licensed professional waste disposal service.[10]

  • Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, state, and federal regulations.[9]

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Double Nitrile Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction residues, solvents) waste_type->liquid_waste Liquid glassware Contaminated Glassware waste_type->glassware Glassware solid_container Place in Labeled 'Solid Cyanide Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Liquid Cyanide Waste' Container liquid_waste->liquid_container decontaminate Decontaminate in Fume Hood (Rinse with NaOH or alkaline bleach) glassware->decontaminate storage Store Waste Containers in a Secure, Designated Area Away from Acids solid_container->storage liquid_container->storage rinsate Collect Rinsate as Liquid Cyanide Waste decontaminate->rinsate rinsate->liquid_container disposal_service Contact Licensed Hazardous Waste Disposal Service for Pickup storage->disposal_service end End: Proper Disposal disposal_service->end

Caption: Decision workflow for the disposal of this compound.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby fostering a culture of safety and environmental stewardship within their institutions.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
  • Toxicological Profile for Cyanide.
  • Cyanides - Division of Research Safety. University of Illinois. [Link]
  • Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]
  • Cyanides Storage, Handling and General Use Inform

Sources

A Researcher's Guide to the Safe Handling of 2-Cyano-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Our commitment is to empower your research by providing practical, field-proven insights that extend beyond the product itself, fostering a culture of safety and scientific excellence in your laboratory.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the foundation of safe laboratory practice. Based on data from analogous compounds, 2-Cyano-4,5-dimethylthiazole should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][3] The cyano group also suggests that it should be treated with caution regarding potential toxicity if ingested or absorbed through the skin.[2][4]

Key Precautionary Measures:

  • Engineering Controls: All handling of this compound, especially when in solid (powder) form or when being prepared as a solution, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1][5]

  • Personal Hygiene: Avoid all direct contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][3]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] All personnel should be familiar with their locations and operation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Protection Level Equipment Purpose & Rationale
Primary Engineering Controls Chemical Fume HoodTo prevent the inhalation of dust or vapors, which is a primary route of exposure for many chemical compounds.
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldTo protect against accidental splashes of solutions or contact with airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption. Gloves should be inspected for any signs of degradation or puncture before use.[5]
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination. The lab coat should be buttoned to provide maximum coverage.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities of the compound or if there is a potential for significant aerosolization and engineering controls are insufficient.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a standardized operational workflow is critical for ensuring both personal safety and the integrity of your research.

3.1. Preparation and Handling

  • Pre-Handling Check: Before starting any work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items to prevent clutter and potential cross-contamination.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Solution Preparation:

    • If handling the solid compound, carefully weigh the required amount in the chemical fume hood to avoid generating dust.[1]

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup and Monitoring:

    • Conduct all reactions within the chemical fume hood.

    • Ensure all glassware is properly secured.

  • Post-Handling:

    • Once the experimental work is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the appropriate waste stream.

3.2. Spill Management

In the event of a spill, it is crucial to act quickly and safely.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and laboratory safety officer.

  • Containment: For small spills within a fume hood, use an inert absorbent material to contain the spill.[1]

  • Cleanup: Wearing appropriate PPE, carefully clean up the contained spill. Place all contaminated materials into a sealed container for proper disposal.

  • Decontamination: Thoroughly decontaminate the spill area.

3.3. Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Consult Local Regulations: Dispose of the chemical waste in strict accordance with all local, state, and federal regulations.[1][4] Do not pour any waste down the sink.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal cluster_spill Emergency Spill prep_check Pre-Handling Check (Fume Hood, Workspace) don_ppe Don Appropriate PPE prep_check->don_ppe weigh Weighing Solid don_ppe->weigh dissolve Solution Preparation weigh->dissolve reaction Reaction Setup dissolve->reaction decontaminate Decontaminate Surfaces & Equipment reaction->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste Collect in Labeled Hazardous Waste Container doff_ppe->waste dispose Dispose per Institutional & Local Regulations waste->dispose spill_event Spill Occurs evacuate Evacuate & Alert spill_event->evacuate contain Contain Spill evacuate->contain cleanup Clean Up & Decontaminate contain->cleanup

Caption: A workflow diagram illustrating the safe handling of this compound.

References

  • Advanced Biotech. (2025). 2,4-Dimethyl-5-Acetyl Thiazole synthetic Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-4,5-dimethylthiazole
Reactant of Route 2
Reactant of Route 2
2-Cyano-4,5-dimethylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.